Urapidil hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLZVUAXJERAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045812 | |
| Record name | Urapidil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64887-14-5, 34661-75-1 | |
| Record name | Urapidil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urapidil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urapidil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URAPIDIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU92PZO12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Urapidil Hydrochloride on Alpha-1 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of urapidil (B1196414) hydrochloride, with a specific focus on its interaction with alpha-1 adrenoceptors. Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action, functioning as a selective antagonist at alpha-1 adrenergic receptors and as an agonist at serotonin (B10506) 5-HT1A receptors.[1][2][3][4] This document will delve into the core aspects of its alpha-1 adrenoceptor antagonism, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Urapidil's Interaction with Alpha-1 Adrenoceptor Subtypes
Urapidil exhibits a selective antagonistic effect on postsynaptic alpha-1 adrenoceptors, which are found on vascular smooth muscle cells.[1][2] This blockade inhibits the vasoconstrictor effects of catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1][2][5] While urapidil is a selective alpha-1 antagonist, its affinity for the individual subtypes (α1A, α1B, and α1D) has been a subject of investigation, with its derivative, 5-methyl-urapidil, showing more pronounced subtype selectivity.[6][7]
Quantitative Data: Binding Affinity and Functional Potency
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (pA2/IC50) of urapidil and its more selective derivative, 5-methyl-urapidil, at alpha-1 adrenoceptor subtypes. For comparison, data for the well-characterized alpha-1 antagonist, prazosin, is also included.
Table 1: Binding Affinities (Ki, nM) of Urapidil and Comparative Antagonists for Alpha-1 Adrenoceptor Subtypes
| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Reference |
| Urapidil | ~90-fold > α2 | - | - | [8] |
| 5-Methyl-urapidil | 0.6 (high affinity site) | 45 (low affinity site) | - | [6] |
| Prazosin | - | - | - | [1][8] |
Note: Specific Ki values for urapidil at each alpha-1 subtype are not consistently reported in the literature. The available data indicates a significantly higher affinity for alpha-1 over alpha-2 adrenoceptors.[8] 5-Methyl-urapidil has been used as a tool to differentiate between α1A (high-affinity) and α1B (low-affinity) subtypes.[6]
Table 2: Functional Potency (pA2 / IC50) of Urapidil and Derivatives
| Compound | Assay | Tissue/Cell Line | Potency | Reference |
| Urapidil | Antagonism of phenylephrine-induced contraction | Rabbit papillary muscle | pA2 = 6.4 | [9] |
| 5-Methyl-urapidil | Inhibition of [3H]-prazosin binding | Rat vas deferens, hippocampus, cerebral cortex | IC50 lower than in heart, liver, spleen | [6] |
Downstream Signaling Pathways of Alpha-1 Adrenoceptors
Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, initiating a downstream signaling cascade. Urapidil, as an antagonist, blocks this activation.
The key steps in the signaling pathway are:
-
Gq/11 Activation: The activated alpha-1 adrenoceptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq/11 subunit dissociates and activates phospholipase C-β (PLC-β).
-
Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.
By blocking the initial agonist binding, urapidil prevents this entire cascade, leading to vasodilation.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the interaction of urapidil with alpha-1 adrenoceptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of urapidil for alpha-1 adrenoceptor subtypes.
Objective: To quantify the affinity of urapidil for α1A, α1B, and α1D adrenoceptors.
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D adrenoceptors (e.g., HEK293 or CHO cells).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]-Prazosin (a selective alpha-1 antagonist).
-
Non-specific binding control: Phentolamine (B1677648) (10 µM).
-
Urapidil hydrochloride stock solution.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM phentolamine (for non-specific binding).
-
50 µL of varying concentrations of urapidil.
-
50 µL of [3H]-Prazosin at a concentration near its Kd (e.g., 0.2-0.5 nM).
-
100 µL of the membrane preparation (containing 20-50 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the urapidil concentration.
-
Determine the IC50 value (the concentration of urapidil that inhibits 50% of specific [3H]-Prazosin binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of urapidil to antagonize agonist-induced increases in intracellular calcium, a key downstream event in alpha-1 adrenoceptor signaling.
Objective: To determine the functional potency (IC50) of urapidil in blocking agonist-induced calcium mobilization mediated by α1-adrenoceptor subtypes.
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.
-
Cell culture medium (e.g., DMEM/F12).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Alpha-1 adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).
-
This compound stock solution.
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Seed cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence microplate reader.
-
Add varying concentrations of urapidil to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Inject the alpha-1 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence intensity following agonist addition is used as a measure of the response.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the urapidil concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Logical Relationships in Urapidil's Mechanism of Action
The antihypertensive effect of urapidil's interaction with alpha-1 adrenoceptors can be understood through a series of logical relationships, from the molecular to the physiological level.
Conclusion
This compound exerts its antihypertensive effect in part through the competitive antagonism of alpha-1 adrenoceptors on vascular smooth muscle. This action inhibits the downstream signaling cascade involving Gq/11 proteins, phospholipase C, and intracellular calcium mobilization, ultimately leading to vasodilation and a reduction in blood pressure. While its selectivity for the individual alpha-1 adrenoceptor subtypes is less pronounced than some of its derivatives, its overall alpha-1 blocking activity is a key component of its therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of urapidil and other alpha-1 adrenoceptor modulators.
References
- 1. Cardiovascular effects and interaction with adrenoceptors of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 3. [Urapidil in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. An In-depth Analysis of urapidil's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of urapidil on cardiac alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil Hydrochloride: An In-Depth Technical Guide to its 5-HT1A Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between urapidil (B1196414) hydrochloride and the serotonin (B10506) 1A (5-HT1A) receptor, focusing on its agonist activity. Urapidil is a unique antihypertensive agent with a dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] This combination of peripheral vasodilation and central sympatholytic effects contributes to its clinical efficacy in managing hypertension.[1][3] This document details the quantitative pharmacological data, experimental methodologies for its characterization, and the underlying signaling pathways.
Core Pharmacological Profile of Urapidil
Urapidil's therapeutic effect in hypertension stems from its ability to reduce blood pressure by decreasing peripheral vascular resistance.[1] This is achieved through two primary mechanisms:
-
Peripheral α1-Adrenoceptor Antagonism: Urapidil blocks α1-adrenergic receptors on vascular smooth muscle, preventing vasoconstriction and leading to vasodilation.[2]
-
Central 5-HT1A Receptor Agonism: Urapidil stimulates 5-HT1A receptors in the brainstem, which is involved in the regulation of blood pressure.[2][4] This central action leads to a decrease in sympathetic nervous system outflow, further contributing to the reduction in blood pressure.[2]
Quantitative Analysis of Urapidil's Receptor Interactions
The following tables summarize the quantitative data regarding the binding affinity and functional activity of urapidil and its analogues at the 5-HT1A and α1-adrenergic receptors.
Table 1: Binding Affinity of Urapidil and its Analogues at 5-HT1A and α1-Adrenoceptors
| Compound | 5-HT1A Receptor IC50 (mol/L) | α1-Adrenoceptor IC50 (mol/L) |
| Urapidil | 4 x 10⁻⁷ | 8 x 10⁻⁷ |
| 5-acetyl-urapidil | 4 x 10⁻⁸ | 5 x 10⁻⁸ |
| 5-formyl-urapidil | 4 x 10⁻⁸ | 6 x 10⁻⁸ |
| 5-methyl-urapidil | 4 x 10⁻⁹ | 5 x 10⁻⁸ |
*Data from Gross et al. (1987) from radioligand binding assays using [3H]8-OH-DPAT for 5-HT1A and [3H]prazosin for α1-adrenoceptors.[5]
Table 2: Functional Activity of Urapidil
| Assay | Parameter | Value |
| 5-HT Induced Platelet Aggregation | Ki | 8.8 µM |
*Data from D'Hont et al. (1990) indicating urapidil's inhibitory effect on serotonin-induced platelet aggregation.[6]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of urapidil with the 5-HT1A receptor are provided below.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.
Figure 1: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Dissect brain tissue rich in 5-HT1A receptors (e.g., hippocampus or cortex) from a suitable animal model (e.g., rat).
-
Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in a fresh assay buffer.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (urapidil).
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of a known 5-HT1A ligand to saturate the receptors.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay for Functional Agonist Activity
This functional assay measures the activation of G proteins coupled to the 5-HT1A receptor upon agonist binding.
Figure 2: Workflow for a [35S]GTPγS binding assay.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a source expressing 5-HT1A receptors as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
In assay tubes, combine the membrane preparation, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP (to facilitate the exchange reaction), and varying concentrations of the test agonist (urapidil).
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubate the mixture to allow for agonist-stimulated [35S]GTPγS binding to the G proteins.
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the amount of specifically bound [35S]GTPγS as a function of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [35S]GTPγS binding).
-
5-HT1A Receptor Signaling Pathways
Activation of the 5-HT1A receptor by an agonist such as urapidil initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).
Figure 3: 5-HT1A receptor signaling pathway.
Key Signaling Events:
-
G Protein Activation: Upon agonist binding, the 5-HT1A receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This involves the exchange of GDP for GTP on the Gα subunit.
-
Dissociation of G Protein Subunits: The activated G protein dissociates into its Gαi/o-GTP and Gβγ subunits.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit can directly bind to and activate GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. This results in hyperpolarization of the cell membrane and a decrease in neuronal firing.
-
Modulation of other pathways: The Gβγ subunit can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in the regulation of gene expression and cell growth.
-
Conclusion
Urapidil hydrochloride's unique pharmacological profile as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist provides a multifaceted approach to the management of hypertension. Its agonist activity at central 5-HT1A receptors plays a crucial role in its sympatholytic effects. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the 5-HT1A receptor. Understanding the intricate signaling pathways activated by urapidil at this receptor will be pivotal in the development of novel and more selective therapeutic agents for cardiovascular and other disorders.
References
- 1. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urapidil-induced hemodynamic changes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urapidil inhibits 5-hydroxytryptamine induced platelet aggregation and 14C-5-hydroxytryptamine uptake in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Urapidil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of urapidil (B1196414) hydrochloride, a peripherally acting α1-adrenoceptor antagonist and centrally acting 5-HT1A receptor agonist.[1][2][3] The information presented herein is intended to support research and development efforts by providing detailed data on receptor binding affinities, functional activities, experimental protocols, and relevant signaling pathways.
Receptor Binding Affinity
Urapidil hydrochloride exhibits a distinct binding profile, with high affinity for α1-adrenoceptors and 5-HT1A receptors.[4][5] Its affinity for other receptors, such as α2-adrenoceptors and β-adrenoceptors, is considerably lower.[6][7]
Data Presentation: this compound Receptor Binding Affinities
The following tables summarize the binding affinities of urapidil and its derivatives for various receptors, as determined by in vitro radioligand binding assays.
Table 1: α-Adrenoceptor Subtype Binding Affinities of Urapidil and its Analogue 5-Methyl-Urapidil
| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | pKi / Ki | Reference |
| Urapidil | α1 | Rat Cortex | [3H]Prazosin | IC50: 5 x 10⁻⁸ mol/l | [4] |
| 5-Methyl-Urapidil | α1A (High Affinity) | Rat Hippocampus | [3H]Prazosin | pKI: 9.1 - 9.4 | [6] |
| 5-Methyl-Urapidil | α1B (Low Affinity) | Rat Spleen & Liver | [3H]Prazosin | pKI: 7.2 - 7.8 | [6] |
| 5-Methyl-Urapidil | α1A | Rat Brain Cortex | [3H]5-Methyl-Urapidil | K_D_: 0.89 nM | [8] |
| Urapidil | α2 | - | - | No significant affinity | [6][7] |
Table 2: 5-HT Receptor Subtype Binding Affinities of Urapidil and its Analogues
| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | pKi / Ki | Reference |
| Urapidil | 5-HT1A | - | [3H]8-OH-DPAT | IC50: 4 x 10⁻⁹ - 4 x 10⁻⁷ mol/l | [4] |
| 5-Methyl-Urapidil | 5-HT1A | Rat Brain Membranes | [3H]5-Methyl-Urapidil | K_D_: 0.84 nM | [8] |
| Urapidil | 5-HT1B | - | - | No significant binding | [5] |
| Urapidil | 5-HT2 | - | - | No significant binding | [5] |
Table 3: β-Adrenoceptor Binding Affinities of Urapidil
| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | IC50 | Reference |
| Urapidil | β1 | Guinea-pig Ventricular Membranes | [125I]Iodocyanopindolol | 12 µM | [9] |
Functional Activity
In vitro functional assays have characterized urapidil as a competitive antagonist at α1-adrenoceptors and an agonist at 5-HT1A receptors.
Data Presentation: Functional Activity of this compound
Table 4: α1-Adrenoceptor Antagonist Activity of Urapidil
| Parameter | Tissue/Preparation | Agonist | Value | Reference |
| pA2 | Rabbit Papillary Muscle | Phenylephrine | 6.4 | [10] |
| pA2 | Rat Caudal Artery | - | ~7 | [11] |
| IC50 | SHR Femoral Artery | Norepinephrine | 6.50 | [4] |
Table 5: 5-HT1A Receptor Agonist Activity of Urapidil
| Assay | Observation | Conclusion | Reference |
| Sympathoinhibition in prazosin-pretreated cats | Reversible by 5-HT1A antagonist spiperone | Urapidil causes sympathoinhibition via 5-HT1A receptor activation. | [12] |
| Central cardiovascular regulation | Hypotensive response antagonized by 5-HT1A antagonist spiroxatrine | Central hypotensive effects are mediated by 5-HT1A receptor stimulation. | [13] |
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is a generalized procedure based on methodologies cited in the literature for determining the binding affinity of urapidil for α1-adrenoceptors.[1][14][15]
Objective: To determine the inhibition constant (Ki) of urapidil for α1-adrenoceptors using a competitive radioligand binding assay.
Materials:
-
Radioligand: [3H]Prazosin
-
Tissue Source: Rat cerebral cortex, hippocampus, vas deferens, heart, liver, or spleen.[14]
-
Buffers:
-
Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
-
Competitor: this compound
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize the chosen tissue in 20 volumes of cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20-30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
Add the following to each well:
-
150 µL of membrane preparation (50-120 µg protein for tissue).
-
50 µL of various concentrations of this compound (competitor). For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of a known α1-antagonist (e.g., phentolamine).
-
50 µL of [3H]Prazosin at a concentration near its Kd.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the urapidil concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Antagonism of α1-Adrenoceptor-Mediated Vascular Contraction
This protocol outlines a general method for assessing the functional antagonist activity of urapidil on isolated arterial strips.[4]
Objective: To determine the pA2 value of urapidil for its antagonist effect on α1-adrenoceptor-mediated vasoconstriction.
Materials:
-
Tissue: Femoral or mesenteric arteries from rats.[4]
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, gassed with 95% O2 / 5% CO2.
-
Agonist: Norepinephrine or phenylephrine.
-
Antagonist: this compound
-
Organ Bath System: Equipped with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Isolate the arteries and cut them into helical strips.
-
Mount the strips in organ baths containing PSS maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washes.
-
-
Cumulative Concentration-Response Curve to Agonist:
-
Generate a cumulative concentration-response curve for the α1-adrenoceptor agonist (e.g., norepinephrine) by adding increasing concentrations of the agonist to the organ bath.
-
Record the contractile responses until a maximum response is achieved.
-
Wash the tissues to return to baseline.
-
-
Antagonist Incubation:
-
Incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
-
Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of urapidil, repeat the cumulative concentration-response curve for the agonist.
-
Repeat steps 3 and 4 with different concentrations of urapidil.
-
-
Data Analysis:
-
Plot the log concentration of the agonist versus the response for each concentration of urapidil.
-
Perform a Schild plot analysis by plotting the log (dose ratio - 1) against the log concentration of urapidil. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Signaling Pathways and Experimental Workflows
Urapidil's Dual Mechanism of Action
Urapidil's antihypertensive effect is attributed to its dual action on α1-adrenoceptors and 5-HT1A receptors.
α1-Adrenergic Receptor Signaling Pathway (Antagonized by Urapidil)
Urapidil competitively antagonizes the Gq-coupled signaling cascade initiated by α1-adrenoceptor activation.[12]
5-HT1A Receptor Signaling Pathway (Activated by Urapidil)
Urapidil acts as an agonist at Gi/o-coupled 5-HT1A receptors, leading to the inhibition of adenylyl cyclase.[16]
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a compound like urapidil.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urapidil | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 4. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by urapidil in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic profile of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. The effect of urapidil on cardiac alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. Interaction of urapidil with brain serotonin-1A receptors increases the blood pressure reduction due to peripheral alpha-adrenoceptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
Urapidil Hydrochloride Signaling in Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular signaling pathways of Urapidil (B1196414) hydrochloride in vascular smooth muscle cells. Urapidil is a sympatholytic antihypertensive agent with a unique dual mechanism of action, making it a subject of significant interest in cardiovascular pharmacology.[1][2][3] This document details its interaction with specific receptors, the subsequent downstream signaling cascades, and its ultimate effects on vascular tone. The guide includes quantitative data on its pharmacological activity, detailed experimental protocols for studying its effects, and visual diagrams to elucidate the complex signaling networks.
Core Signaling Pathways of Urapidil
Urapidil exerts its antihypertensive effects primarily through two distinct signaling pathways in the vascular system: antagonism of α1-adrenergic receptors and agonism of serotonin (B10506) 5-HT1A receptors.[1][2][4]
α1-Adrenergic Receptor Antagonism
Urapidil acts as a competitive antagonist at postsynaptic α1-adrenoceptors on vascular smooth muscle cells.[1][3][5] These receptors are G-protein coupled receptors (GPCRs) of the Gq/11 family.
Signaling Cascade:
-
Norepinephrine (B1679862) Binding (Blocked by Urapidil): In the absence of Urapidil, the endogenous agonist norepinephrine binds to α1-adrenergic receptors.
-
Gq/11 Protein Activation: This binding activates the heterotrimeric G-protein Gq/11, leading to the dissociation of its α-subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to its binding with calmodulin.
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).
-
Myosin Light Chain Phosphorylation and Contraction: MLCK phosphorylates the regulatory light chain of myosin II, which in turn initiates actin-myosin cross-bridge cycling and results in smooth muscle contraction and vasoconstriction.
-
RhoA/Rho-Kinase Pathway Activation: DAG, along with Ca2+, activates Protein Kinase C (PKC). Additionally, the Gq/11 pathway can activate the small GTPase RhoA, which in turn activates Rho-kinase. Rho-kinase inhibits myosin light chain phosphatase (MLCP), further promoting the phosphorylated state of the myosin light chain and contributing to sustained contraction (calcium sensitization).
Effect of Urapidil: By competitively blocking the binding of norepinephrine to the α1-adrenoceptor, Urapidil inhibits this entire cascade, leading to a decrease in intracellular calcium, reduced myosin light chain phosphorylation, and ultimately, vasodilation.[3][4]
5-HT1A Receptor Agonism
Urapidil also functions as an agonist at serotonin 5-HT1A receptors.[1][6] While the central effects of 5-HT1A agonism on sympathetic outflow are well-documented, the direct effects on vascular smooth muscle are less pronounced but may contribute to its overall antihypertensive profile.[7] 5-HT1A receptors are Gi/o-coupled GPCRs.
Signaling Cascade:
-
Urapidil Binding: Urapidil binds to and activates 5-HT1A receptors on vascular smooth muscle cells.
-
Gi/o Protein Activation: This leads to the activation of the inhibitory G-protein, Gi/o.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly modulate ion channels, such as opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced excitability of the smooth muscle cell. This can contribute to vasodilation.
The direct vasodilatory effect of 5-HT1A agonism in peripheral vessels is considered modest compared to the α1-adrenergic blockade.[7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Urapidil hydrochloride's interaction with its target receptors and its functional effects.
Table 1: Receptor Binding Affinities of Urapidil and its Derivatives
| Compound | Receptor Subtype | pKi | IC50 (mol/L) | Reference |
| Urapidil | α1-adrenoceptor | - | 5 x 10-8 - 8 x 10-7 | [6] |
| Urapidil | 5-HT1A | - | 4 x 10-9 - 4 x 10-7 | [6] |
| 5-Methyl-urapidil | α1A-adrenoceptor | ~9.2 (high affinity site) | ~0.6 nM (high affinity site) | [8][9] |
| 5-Methyl-urapidil | α1B-adrenoceptor | ~7.3 (low affinity site) | ~45 nM (low affinity site) | [8][9] |
| 5-Methyl-urapidil | 5-HT1A | - | Potent ligand | [6] |
Table 2: Functional Activity of Urapidil in Vascular Smooth Muscle
| Parameter | Vessel Type | Species | Value | Conditions | Reference |
| pA2 | Femoral & Mesenteric Arteries | Rat (SHR & WKY) | Not significantly different between strains | Against norepinephrine-induced contraction | [3] |
| IC50 | Femoral Artery | Rat (SHR) | 6.50 | Relaxation of norepinephrine-precontracted tissue | [3] |
| ED50 Shift | Portal Vein | Rat | 4-fold rightward shift | Norepinephrine concentration-response curve | [10] |
| ED50 Shift | Mesenteric Resistance Vessel | Rat | 5.4-fold rightward shift | Norepinephrine concentration-response curve | [10] |
Table 3: In Vivo Effects of Urapidil on Blood Pressure
| Animal Model | Route of Administration | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |
| Conscious Normotensive & SHR Rats | Oral | - | Dose-dependent reduction | [2] |
| Anesthetized Cats | Intravenous | 0.22, 0.67, 2.00 mg/kg | Dose-dependent decreases | [11] |
| Anesthetized Cats | Fourth Ventricle Injection | 129 µg | 9.7 ± 3.0 mm Hg decrease | [11] |
| Anesthetized Normotensive Dogs | Intracisternal | 1 mg | Decrease | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling pathway of Urapidil in vascular smooth muscle.
Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity of Urapidil for α1-adrenergic and 5-HT1A receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 30,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).[13][14]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]prazosin for α1-receptors, [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of Urapidil.
-
For total binding, omit Urapidil. For non-specific binding, add a high concentration of an unlabeled competing ligand.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Urapidil concentration to generate a competition curve.
-
Determine the IC50 value (concentration of Urapidil that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[13]
-
Wire Myography for Vascular Reactivity
This protocol assesses the functional effect of Urapidil on the contractility of isolated blood vessels.[15][16]
Methodology:
-
Vessel Dissection and Mounting:
-
Dissect a small artery (e.g., rat mesenteric artery) in ice-cold physiological salt solution (PSS).
-
Cut the artery into 2 mm rings.
-
Mount the arterial ring on two fine wires in a wire myograph chamber filled with PSS at 37°C and aerated with 95% O2/5% CO2.[15]
-
-
Equilibration and Viability Check:
-
Allow the vessel to equilibrate under a set preload tension.
-
Test the viability of the vessel by inducing contraction with a high potassium solution (KPSS).
-
Assess endothelium integrity by observing relaxation in response to acetylcholine (B1216132) after pre-contraction with an agonist like norepinephrine.
-
-
Experiment:
-
Pre-contract the vessel with an α1-adrenergic agonist (e.g., norepinephrine or phenylephrine).
-
Once a stable contraction is achieved, add cumulative concentrations of Urapidil to the bath.
-
Record the resulting relaxation of the vessel.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction tension.
-
Plot the percentage of relaxation against the logarithm of the Urapidil concentration to generate a dose-response curve.
-
Determine the EC50 or IC50 value for Urapidil-induced relaxation.
-
Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells (VSMCs) in response to Urapidil.
Methodology:
-
Cell Culture and Dye Loading:
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
-
Experiment:
-
Establish a baseline fluorescence ratio.
-
Stimulate the cells with an α1-adrenergic agonist to induce a rise in [Ca2+]i.
-
Apply Urapidil and observe its effect on both the agonist-induced calcium transient and the baseline calcium level.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio, which is proportional to [Ca2+]i.
-
Calibrate the ratio to absolute [Ca2+]i values if required, using ionophores and solutions of known calcium concentrations.
-
Analyze the amplitude, duration, and frequency of calcium signals.
-
Myosin Light Chain Phosphorylation Assay
This protocol quantifies the phosphorylation state of myosin light chain (MLC) in VSMCs.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured VSMCs with an α1-agonist in the presence or absence of Urapidil for a specified time.
-
Rapidly lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for phosphorylated MLC (p-MLC).
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total MLC as a loading control.
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).[19][20]
-
-
Detection and Quantification:
-
Detect the signal using chemiluminescence or fluorescence imaging.
-
Quantify the band intensities and express the level of p-MLC as a ratio to total MLC.
-
RhoA Activation Assay
This protocol measures the level of active, GTP-bound RhoA in VSMCs.
Methodology:
-
Cell Treatment and Lysis:
-
Affinity Precipitation (Pull-down) or ELISA:
-
Pull-down assay: Incubate the cell lysates with a reagent that specifically binds to GTP-bound RhoA (e.g., Rhotekin-RBD beads).
-
G-LISA (ELISA-based): Add lysates to a 96-well plate coated with a Rho-GTP-binding protein.
-
-
Detection:
-
Pull-down assay: Elute the bound proteins, separate them by SDS-PAGE, and detect active RhoA by Western blotting with a RhoA-specific antibody.
-
G-LISA: After washing, add a primary antibody against RhoA, followed by a secondary HRP-conjugated antibody and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the amount of active RhoA relative to the total RhoA in the lysate or normalize to total protein concentration.
-
This comprehensive guide provides a detailed overview of the this compound signaling pathway in vascular smooth muscle, supported by quantitative data and robust experimental protocols, to aid researchers in the field of cardiovascular pharmacology and drug development.
References
- 1. Cardiovascular effects and interaction with adrenoceptors of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of urapidil on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by urapidil in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic profile of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central and peripheral cardiovascular actions of urapidil in normotensive and Goldblatt hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. reprocell.com [reprocell.com]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. sc.edu [sc.edu]
- 23. cellbiolabs.com [cellbiolabs.com]
Unveiling the Neuroprotective Potential of Urapidil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the accumulating evidence supporting the neuroprotective effects of urapidil (B1196414) hydrochloride. Primarily known for its antihypertensive properties as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, recent research has illuminated its promising role in mitigating neuronal damage in various models of brain injury.[1][2][3] This document provides a comprehensive overview of the key findings, experimental methodologies, and implicated signaling pathways, offering a valuable resource for professionals engaged in neuroscience research and the development of novel neuroprotective therapeutics.
Core Mechanisms of Neuroprotection
Urapidil hydrochloride exerts its neuroprotective effects through a multi-targeted approach, primarily by attenuating oxidative stress, inflammation, and apoptosis in the context of neuronal injury.[4][5][6] Studies in models of traumatic brain injury (TBI) and cerebral ischemia-reperfusion (I/R) injury have demonstrated its efficacy in preserving neuronal integrity and function.[4][7]
The drug's dual mechanism of action, involving both peripheral α1-adrenoceptor blockade and central 5-HT1A receptor agonism, contributes to its therapeutic effects.[2][8] This dual action not only controls blood pressure, a critical factor in many neurological emergencies but also directly impacts cellular pathways at the core of secondary injury cascades.[2][9]
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effects of Urapidil on Oxidative Stress Markers in a Rat Model of Cerebral Ischemia-Reperfusion Injury[10]
| Treatment Group | Malondialdehyde (MDA) (nmol/g tissue) | Glutathione (GSH) (nmol/g tissue) | Superoxide Dismutase (SOD) (U/mg protein) |
| Control | 15.80 ± 2.50 | 1.59 ± 0.36 | 106.77 ± 8.86 |
| Ischemia/Reperfusion (IR) | 22.83 ± 3.01 | 0.71 ± 0.29 | 56.30 ± 20.50* |
| IR + Urapidil (5 mg/kg) | 18.57 ± 2.53 | 1.32 ± 0.42 | 81.10 ± 16.28 |
| IR + Resveratrol (B1683913) (30 mg/kg) | 17.32 ± 1.89 | 1.35 ± 0.34 | 86.23 ± 10.78 |
| IR + Urapidil + Resveratrol | 14.27 ± 2.05** | 1.68 ± 0.47 | 108.40 ± 7.06*** |
*p < 0.05 compared to all other groups. **p < 0.05 compared to IR + Urapidil group. ***p < 0.05 compared to IR + Resveratrol and IR + Urapidil groups. Data presented as mean ± standard deviation.
Table 2: Summary of Urapidil's Effects on Key Markers in a Rat Model of Traumatic Brain Injury[4][5][11]
| Marker | Effect of TBI | Effect of Urapidil Treatment (0.5 mg/kg and 5 mg/kg) | Significance |
| Histopathology | Extensive hemorrhage | Significantly reduced hemorrhage | p < 0.001 |
| Hypoxia | |||
| HIF1α Expression | Increased | Significantly decreased | Not specified |
| Mitochondrial Dysfunction | |||
| BNIP3L Expression | Increased | Significantly decreased | Not specified |
| Inflammation | |||
| HMGB1 Expression | Increased | Significantly decreased | Not specified |
| TNF-α Immunoexpression | Increased | Significantly decreased | p < 0.001 |
| Apoptosis | |||
| Caspase-3 (Cas-3) Immunoexpression | Increased | Significantly decreased | p < 0.001 |
| Oxidative Stress | |||
| Total Oxidant Status (TOS) | Increased | Significantly decreased | Not specified |
| Oxidative Stress Index (OSI) | Increased | Significantly decreased | Not specified |
| Total Antioxidant Status (TAS) | Decreased | Significantly elevated | Not specified |
| Neuronal Integrity | |||
| Tyrosine Hydroxylase (TH) Immunoexpression | Decreased | Significantly restored | p < 0.001 |
This table summarizes the reported significant changes. Specific mean values and standard deviations were not fully provided in the source abstracts.
Signaling Pathways Modulated by this compound
Urapidil's neuroprotective actions are mediated through its influence on several critical signaling pathways that are activated following brain injury.
Caption: Urapidil's inhibitory effects on key secondary injury pathways.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
Animal Models
-
Traumatic Brain Injury (TBI) Model:
-
Animal Species: Male Sprague-Dawley rats.[4]
-
Induction Method: The Marmarou impact-acceleration model is utilized. A 50g weight is dropped from a height of 80 cm onto a metal disc fixed to the skull of the anesthetized rat, delivering a force of approximately 0.2 N.[10]
-
Experimental Groups:
-
Control: Received saline injection without trauma.[10]
-
TBI: Induced with trauma followed by a saline injection.[10]
-
TBI + Urapidil (0.5 mg/kg): Received 0.5 mg/kg urapidil intraperitoneally 30 minutes post-trauma.[4][10]
-
TBI + Urapidil (5 mg/kg): Received 5 mg/kg urapidil intraperitoneally 30 minutes post-trauma.[4][10]
-
-
-
Cerebral Ischemia-Reperfusion (I/R) Injury Model:
-
Animal Species: Female mature Sprague Dawley rats.[7]
-
Induction Method: Middle Cerebral Artery Occlusion (MCAO) is performed. The right common carotid artery, external carotid artery, and internal carotid artery are exposed. A filament is inserted through the external carotid artery into the internal carotid artery to occlude the middle cerebral artery. Reperfusion is initiated by withdrawing the filament.[7]
-
Experimental Groups:
-
Caption: Experimental workflows for TBI and MCAO models.
Histopathological and Immunohistochemical Analysis
-
Tissue Preparation: Brain tissues are fixed in 10% buffered formaldehyde, processed through a routine tissue processing protocol, and embedded in paraffin. Sections are mounted on poly-L-lysine-coated slides.[7][10]
-
Histopathology: Sections are stained with Hematoxylin and Eosin (H&E) to assess general morphology and evidence of injury, such as hemorrhage.[10]
-
Immunohistochemistry:
-
Method: The streptavidin-biotin peroxidase method is employed.[10]
-
Antigen Retrieval: Performed using a citrate (B86180) buffer (pH 6.0).[7]
-
Primary Antibodies:
-
Visualization: A suitable chromogen (e.g., DAB) is used, and sections are counterstained with hematoxylin.[11]
-
Analysis: Immunopositivity is evaluated based on the intensity and distribution of staining.[11]
-
Biochemical Analysis of Oxidative Stress
-
Tissue Homogenization: Brain tissue samples are homogenized in an appropriate buffer.
-
Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) method. Results are typically expressed as nmol/g tissue.[11]
-
Glutathione (GSH) Assay: GSH, a key intracellular antioxidant, is measured spectrophotometrically. Results are expressed as nmol/g tissue.[11]
-
Superoxide Dismutase (SOD) Assay: SOD activity, an important antioxidant enzyme, is determined. Results are expressed as U/mg protein.[11]
-
Total Oxidant Status (TOS) and Total Antioxidant Status (TAS): These are measured to provide an overall assessment of the oxidant-antioxidant balance. The Oxidative Stress Index (OSI) is calculated as the ratio of TOS to TAS.[5]
Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from brain tissue, and complementary DNA (cDNA) is synthesized.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes, such as HIF1α, BNIP3L, and HMGB1, are quantified using qRT-PCR.[5][6]
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that this compound possesses significant neuroprotective properties. Its ability to modulate key pathways involved in hypoxia, inflammation, apoptosis, and oxidative stress makes it a compelling candidate for further investigation as a therapeutic agent for acute brain injuries.[4][5]
Future research should focus on:
-
Elucidating the precise downstream signaling cascades affected by urapidil's interaction with 5-HT1A receptors in the context of neuroprotection.
-
Conducting long-term functional outcome studies in preclinical models to assess the translational potential of these findings.
-
Exploring the efficacy of urapidil in other models of neurodegeneration.
-
Initiating well-designed clinical trials to evaluate the safety and efficacy of urapidil in patients with traumatic brain injury and ischemic stroke.[1][12]
The multifaceted mechanism of this compound offers a promising therapeutic avenue, potentially leading to novel strategies for the management of devastating neurological conditions.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 3. Urapidil - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Urapidil as a neuroprotective agent: targeting hypoxia, inflammation, and oxidative stress in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Neuroprotective effects of the combined treatment of resveratrol and urapidil in experimental cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental studies on the neurocardiovascular effects of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential beneficial effects of urapidil in primary and secondary prevention of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. clinicaltrials.eu [clinicaltrials.eu]
Urapidil hydrochloride's role in modulating oxidative stress and inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Urapidil (B1196414) hydrochloride, a sympatholytic antihypertensive agent, is recognized for its dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] Beyond its established role in blood pressure regulation, emerging evidence highlights its significant pleiotropic effects, particularly in the modulation of oxidative stress and inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of urapidil's impact on these critical cellular processes, offering detailed experimental methodologies, quantitative data from preclinical studies, and visualizations of the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of urapidil beyond its antihypertensive applications.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[3][4] ROS can inflict damage upon lipids, proteins, and DNA, triggering a cascade of cellular events that lead to inflammation and apoptosis.[1] The inflammatory response, while a crucial component of the innate immune system, can become dysregulated and contribute to tissue damage when chronically activated.[5] Key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), along with the transcription factor nuclear factor-kappa B (NF-κB), play central roles in mediating inflammatory processes.[6][7]
Urapidil has demonstrated protective effects in various preclinical models of injury, including ischemia-reperfusion injury and traumatic brain injury, by mitigating oxidative stress and inflammation.[1][8][9] This guide delves into the molecular mechanisms underlying these protective effects, presenting the available scientific evidence in a structured and accessible format.
Mechanism of Action in Oxidative Stress and Inflammation
Urapidil's modulatory effects on oxidative stress and inflammation are multifaceted and are attributed to its primary pharmacological actions.
Attenuation of Oxidative Stress
Preclinical studies have consistently shown that urapidil can bolster the endogenous antioxidant defense systems while concurrently reducing the levels of damaging oxidative byproducts. Specifically, urapidil has been observed to:
-
Increase the activity of antioxidant enzymes: Urapidil treatment has been associated with elevated levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), two key enzymes responsible for scavenging superoxide radicals and reducing hydrogen peroxide, respectively.[1]
-
Enhance Total Antioxidant Status (TAS): Urapidil has been shown to increase the overall antioxidant capacity of tissues.[1]
-
Reduce Lipid Peroxidation: A primary consequence of oxidative stress is the peroxidation of lipids, leading to the formation of harmful byproducts such as malondialdehyde (MDA). Urapidil has been demonstrated to significantly decrease MDA levels in tissues subjected to oxidative insults.[1]
Modulation of Inflammatory Pathways
Urapidil exerts its anti-inflammatory effects by targeting key signaling pathways and mediators of inflammation. The primary mechanisms include:
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Urapidil has been shown to suppress the activation and nuclear translocation of NF-κB, thereby downregulating the expression of its target genes.[6]
-
Reduction of Pro-inflammatory Cytokines: Urapidil treatment has been correlated with a significant decrease in the production and expression of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[6]
-
Inhibition of Apoptosis and Autophagy: By mitigating oxidative stress and inflammation, urapidil can also reduce the activation of apoptotic pathways, as evidenced by decreased levels of caspase-3.[1][8] Furthermore, it has been shown to lower the levels of the autophagosome marker LC3B.[1]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the effects of urapidil on markers of oxidative stress and inflammation.
Table 1: Effect of Urapidil on Oxidative Stress Markers in a Rat Model of Ovarian Torsion/Detorsion Injury [10]
| Group | TAS (mmol/L) | TOS (µmol H₂O₂ Equiv./L) | OSI (Arbitrary Unit) | MPO (U/g protein) | SOD (U/mg protein) | MDA (µmol/g protein) |
| Sham | 0.74 ± 0.22 | 0.73 ± 0.23 | 0.26 ± 0.16 | 329571.29 ± 270573.09 | 382.92 ± 128.72 | Not Reported |
| T/D | 0.25 ± 0.05 | 5.24 ± 2.82 | 3.80 ± 0.76 | 445780.11 ± 274801.48 | Not Reported | Not Reported |
| T/D + DMSO | 0.56 ± 0.12 | Not Reported | 1.17 ± 0.23 | 440190.20 ± 127341.80 | Not Reported | Not Reported |
| T/D + Ura 0.5 mg/kg | 0.56 ± 0.07 | Not Reported | Not Reported | 186335.16 ± 45318.83 | Not Reported | Not Reported |
| T/D + Ura 5 mg/kg | Not Reported | Not Reported | 0.98 ± 0.25 | 289.041 ± 49798.44 | Not Reported | Not Reported |
Data are presented as mean ± standard deviation. T/D: Torsion/Detorsion; DMSO: Dimethyl sulfoxide; Ura: Urapidil; TAS: Total Antioxidant Status; TOS: Total Oxidant Status; OSI: Oxidative Stress Index; MPO: Myeloperoxidase; SOD: Superoxide Dismutase; MDA: Malondialdehyde.
Table 2: Effect of Urapidil on Inflammatory and Apoptotic Markers in a Rat Model of Traumatic Brain Injury [9]
| Group | TNF-α Immunoreactivity | Caspase-3 Immunoreactivity |
| Control | Mild | Mild |
| TBI | Marked | Marked |
| TBI + Ura 0.5 mg/kg | Reduced | Reduced |
| TBI + Ura 5 mg/kg | Significantly Reduced | Significantly Reduced |
Qualitative assessment based on immunohistochemical staining. TBI: Traumatic Brain Injury; Ura: Urapidil; TNF-α: Tumor Necrosis Factor-alpha; Cas-3: Caspase-3.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by urapidil and a typical experimental workflow for preclinical evaluation.
References
- 1. Urapidil alleviates ovarian torsion detorsion injury via regulating oxidative stress, apoptosis, autophagia, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Effects of urapidil on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of casticin in alleviating ovarian torsion/detorsion-induced ovarian and lung injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urapidil alleviates ovarian torsion detorsion injury via regulating oxidative stress, apoptosis, autophagia, and inflammation [ijbms.mums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental studies on the neurocardiovascular effects of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urapidil alleviates ovarian torsion detorsion injury via regulating oxidative stress, apoptosis, autophagia, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Apoptotic Potential of Urapidil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urapidil (B1196414) hydrochloride, a well-established antihypertensive agent, is gaining recognition for its pleiotropic effects, including significant anti-apoptotic properties. This technical guide provides an in-depth exploration of the mechanisms underlying urapidil's ability to mitigate programmed cell death. By summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways, this document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development. The primary mechanisms of action, including α1-adrenoceptor antagonism and 5-HT1A receptor agonism, are discussed in the context of their downstream effects on key apoptotic regulators such as the Bcl-2 family and caspase cascades.
Introduction
Urapidil hydrochloride is a sympatholytic antihypertensive drug with a unique dual mechanism of action: it acts as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] While its efficacy in managing hypertension is well-documented, emerging evidence highlights its protective effects against apoptosis in various pathological conditions, including traumatic brain injury (TBI), ischemia-reperfusion injury, and neuronal damage.[1][3][4] These anti-apoptotic properties are attributed to its ability to modulate inflammatory responses, reduce oxidative stress, and directly interfere with the core apoptotic signaling machinery.[3][4] This guide delves into the molecular underpinnings of urapidil's anti-apoptotic effects, providing a foundation for further investigation and therapeutic development.
Quantitative Data on Anti-Apoptotic Effects
The following tables summarize the key findings from preclinical studies investigating the anti-apoptotic effects of this compound. While much of the currently available literature describes these effects qualitatively, this section aims to structure the existing data for clarity and future quantitative additions.
Table 1: Effect of this compound on Key Apoptotic and Inflammatory Markers in a Rat Model of Traumatic Brain Injury
| Marker | Treatment Group | Observation | Quantitative Data | Reference |
| Caspase-3 (Cas-3) | TBI + Urapidil (0.5 mg/kg and 5 mg/kg) | Notable reduction in expression compared to the TBI group. | Specific percentage reduction not provided in the abstract. | [3][5][6] |
| Tumor Necrosis Factor-alpha (TNF-α) | TBI + Urapidil (0.5 mg/kg and 5 mg/kg) | Notable reduction in expression compared to the TBI group. | Specific percentage reduction not provided in the abstract. | [3][6] |
| BNIP3L | TBI + Urapidil (0.5 mg/kg and 5 mg/kg) | Significant decrease in expression compared to the TBI group. | Specific fold change not provided in the abstract. | [3][5] |
| High Mobility Group Box 1 (HMGB1) | TBI + Urapidil (0.5 mg/kg and 5 mg/kg) | Significant decrease in expression compared to the TBI group. | Specific fold change not provided in the abstract. | [3][5] |
| Hypoxia-Inducible Factor-1 alpha (HIF1α) | TBI + Urapidil (0.5 mg/kg and 5 mg/kg) | Significant decrease in expression compared to the TBI group. | Specific fold change not provided in the abstract. | [3][5] |
Table 2: Effects of this compound on Pancreatic Cancer Cell Lines in Vitro
| Cell Line | Treatment | Effect on Proliferation/Apoptosis | Reference |
| PC-3 | This compound | No effect on cell proliferation. | [5] |
| PC-2 | This compound | Increased DNA synthesis (pro-proliferative effect). | [5] |
Note: The pro-proliferative effect in PC-2 cells suggests that the anti-apoptotic properties of urapidil may be context-dependent and vary with cell type.
Signaling Pathways in Urapidil-Mediated Anti-Apoptosis
Urapidil's anti-apoptotic effects are believed to be mediated through a combination of its primary pharmacological actions, which in turn influence downstream signaling cascades.
Overview of Urapidil's Primary Targets
Urapidil's interaction with its primary targets initiates the signaling events that culminate in the inhibition of apoptosis.
Caption: Urapidil's dual mechanism of action on cellular receptors.
The PI3K/Akt Survival Pathway
Activation of the 5-HT1A receptor by urapidil is linked to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival.[7] Activated Akt can phosphorylate and inactivate several pro-apoptotic proteins, including Bad and Bax, and inhibit the activity of executioner caspases like caspase-9.[8]
Caption: Urapidil's activation of the PI3K/Akt survival pathway.
Experimental Protocols
This section provides an overview of the methodologies used to assess the anti-apoptotic properties of this compound.
Immunohistochemistry for Apoptotic Markers
This protocol is adapted from studies investigating urapidil's effects in tissue samples.[3]
-
Tissue Preparation:
-
Fix tissue samples in 10% formalin and embed in paraffin.
-
Cut 5 µm sections and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate sections with primary antibodies against apoptotic markers (e.g., anti-Caspase-3, anti-TNF-α) overnight at 4°C. Optimal antibody concentrations should be determined empirically.
-
Wash sections with phosphate-buffered saline (PBS).
-
Apply a secondary antibody detection system, such as The Mouse and Rabbit Specific HRP/DAB Detection Kit (ab236466), according to the manufacturer's instructions.
-
Develop the signal with a chromogen like diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Capture images using a light microscope.
-
Quantify the percentage of positive cells using image analysis software such as ImageJ 1.48.[3]
-
Western Blotting for Bcl-2 Family Proteins
This is a general protocol for assessing the expression of pro- and anti-apoptotic proteins.
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-50 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C. Optimal antibody dilutions should be determined empirically.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Calculate the Bcl-2/Bax ratio.
-
Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide Staining
This is a standard flow cytometry-based assay to quantify apoptosis.
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Harvest cells (including any floating cells in the medium).
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls for compensation and gating.
-
Identify cell populations:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the anti-apoptotic effects of a compound like this compound.
Caption: A generalized experimental workflow for apoptosis studies.
Conclusion
This compound demonstrates promising anti-apoptotic properties that extend beyond its primary antihypertensive function. The modulation of key signaling pathways, particularly the PI3K/Akt pathway, and the inhibition of central apoptotic mediators like caspase-3, underscore its therapeutic potential in conditions characterized by excessive cell death. However, the context-dependent nature of these effects, as seen in certain cancer cell lines, warrants further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for continued research into the cytoprotective mechanisms of urapidil, which may pave the way for novel therapeutic applications.
References
- 1. Protective effects of 5-HT1A receptor agonists against neuronal damage demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of α-adrenoreceptor antagonists on apoptosis and proliferation of pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptor-mediated apoptosis: death by JNK? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
Urapidil Hydrochloride: A Technical Guide for Research in Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of urapidil (B1196414) hydrochloride in preclinical research models of cerebral ischemia. Urapidil, a sympatholytic antihypertensive agent, presents a unique dual mechanism of action as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, making it a compound of interest for neuroprotection in stroke research.[1][2][3] This document synthesizes available data on its mechanisms, outlines detailed experimental protocols, and presents quantitative findings from relevant studies to facilitate further investigation into its therapeutic potential.
Mechanism of Neuroprotection in Cerebral Ischemia
Urapidil's neuroprotective effects in the context of cerebral ischemia are multifaceted, stemming from its ability to modulate key pathological cascades, including inflammation, apoptosis, and oxidative stress.[1][4]
-
Dual Receptor Action: The primary mechanism involves peripheral α1-adrenoceptor antagonism and central 5-HT1A receptor agonism.[3] The α1-blockade helps in controlling blood pressure without inducing reflex tachycardia, a critical factor in the acute phase of stroke.[1][5] Simultaneously, stimulation of central 5-HT1A receptors is believed to contribute to a decrease in sympathetic outflow, offering an additional neuroprotective pathway.[3][6]
-
Anti-Inflammatory Effects: Urapidil has been shown to suppress the expression of pro-inflammatory cytokines. In a rat model of ischemia/reperfusion injury, urapidil treatment was associated with a notable decrease in Tumor Necrosis Factor-alpha (TNF-α), a key mediator of the inflammatory response in the ischemic brain.[7]
-
Anti-Apoptotic Signaling: The compound modulates programmed cell death pathways. Research indicates that urapidil can influence the expression of key apoptotic proteins. Specifically, it has been observed to decrease levels of the pro-apoptotic protein Caspase-3.[7] While its direct effect on the anti-apoptotic protein Bcl-2 in cerebral ischemia is not significantly pronounced when used alone, its interaction with apoptotic pathways is a key area of its protective action.[7]
-
Antioxidant Properties: Urapidil mitigates oxidative stress, a major contributor to secondary brain injury following ischemia. It has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[7]
The convergence of these actions—hemodynamic stability, and mitigation of inflammation, apoptosis, and oxidative stress—forms the basis of urapidil's potential as a neuroprotective agent in cerebral ischemia.
Signaling Pathway Diagram
Caption: Urapidil's dual-action mechanism targeting neuroinflammatory, apoptotic, and oxidative stress pathways.
Quantitative Data from Preclinical Models
The following tables summarize the quantitative effects of this compound in a rat model of Middle Cerebral Artery Occlusion (MCAO), a common preclinical model for ischemic stroke.
Table 1: Effect of Urapidil on Oxidative Stress Markers Model: Rat, Middle Cerebral Artery Occlusion (MCAO) Dosage: 5 mg/kg Urapidil, Intraperitoneal Administration
| Biomarker | Ischemia/Reperfusion (IR) Group (Mean ± SD) | Urapidil-Treated (IRu) Group (Mean ± SD) | Unit | Outcome | Reference |
| Malondialdehyde (MDA) | 22.83 ± 3.01 | 18.57 ± 2.53 | nmol/g tissue | Reduction in lipid peroxidation | [1] |
| Glutathione (GSH) | 0.71 ± 0.29 | 1.32 ± 0.42 | nmol/g tissue | Restoration of antioxidant capacity | [1] |
| Superoxide Dismutase (SOD) | 56.30 ± 20.50 | 81.10 ± 16.28 | U/mg protein | Enhancement of antioxidant defense | [1] |
Table 2: Effect of Urapidil on Apoptosis and Inflammation Markers Model: Rat, Middle Cerebral Artery Occlusion (MCAO) Dosage: 5 mg/kg Urapidil, Intraperitoneal Administration
| Biomarker | Ischemia/Reperfusion (IR) Group | Urapidil-Treated (IRu) Group | Unit | Outcome | Reference |
| Caspase-3 | Significantly upregulated vs. Control | No significant difference vs. IR | Immunodensity (%) | Limited effect on this marker alone | [4] |
| Bcl-2 | Significantly downregulated vs. Control | No significant difference vs. IR | Immunodensity (%) | Limited effect on this marker alone | [4] |
| TNF-α | Significantly upregulated vs. Control | Significantly lower vs. IR (p < 0.05) | Immunodensity (%) | Attenuation of pro-inflammatory response | [4] |
Note: While urapidil alone showed a significant effect on TNF-α and oxidative stress markers, its impact on Caspase-3 and Bcl-2 was not statistically significant in the cited study.[4] Data on infarct volume and neurological scores for urapidil as a standalone treatment in published MCAO models are limited.
Experimental Protocols
This section provides detailed methodologies for researchers investigating urapidil in a rat MCAO model.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a standard and widely used procedure to induce focal cerebral ischemia that mimics human stroke.
Experimental Workflow Diagram
Caption: Standard experimental workflow for a rat MCAO study investigating urapidil.
Methodology:
-
Animals: Mature Sprague Dawley rats are commonly used.[4] Animals should be acclimatized for at least one week before the procedure.
-
Anesthesia: Anesthetize the animals using an appropriate agent, such as a combination of ketamine hydrochloride (e.g., 80 mg/kg, i.m.) and xylazine hydrochloride (e.g., 10 mg/kg, i.m.).[4]
-
Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the ECA distally.
-
Place temporary ligatures around the CCA and ICA.
-
-
Induction of Ischemia:
-
Introduce a silicon-coated monofilament (e.g., 3-0) through a small incision in the ECA stump.
-
Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). The typical insertion distance is 18-20 mm from the carotid bifurcation in a 300g rat.
-
Maintain the occlusion for a defined period, typically 2 hours, to induce ischemic injury.
-
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion of the MCA territory.[5] Suture the incision.
-
Drug Administration:
-
Divide animals into a control (vehicle) group and a treatment group.
-
Administer this compound (5 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
A multi-dose regimen can be used, for example, at 0, 24, 48, and 72 hours post-reperfusion.[5]
-
Assessment of Neurological Deficit
Neurological scoring is essential for evaluating functional outcomes. The Bederson and Garcia scales are standard methods.
-
Bederson Score: A simple, global assessment of neurological function.
-
Score 0: No observable deficit.
-
Score 1: Forelimb flexion.
-
Score 2: Decreased resistance to lateral push (and forelimb flexion).
-
Score 3: Circling behavior.
-
-
Garcia Scale: A more comprehensive 18-point scale assessing motor and sensory functions, including spontaneous activity, limb movement symmetry, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch. A lower score indicates a more severe deficit.
Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is the gold standard for visualizing and quantifying infarct volume in fresh brain tissue.
Methodology:
-
Brain Extraction: At the study endpoint (e.g., 72 hours), euthanize the animal and rapidly extract the brain.
-
Slicing: Chill the brain briefly and cut it into uniform coronal slices, typically 2 mm thick, using a brain matrix.
-
Staining: Immerse the slices in a 1-2% TTC solution in phosphate-buffered saline (PBS). Incubate at 37°C for approximately 15-30 minutes in the dark.
-
Analysis:
-
Viable, metabolically active tissue stains a deep red color, while the infarcted, necrotic tissue remains unstained (white).
-
Capture high-resolution images of the stained slices.
-
Use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice.
-
Calculate the total infarct volume, often correcting for edema to avoid overestimation. A common formula is: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Measured Infarct Volume]).
-
Conclusion and Future Directions
This compound demonstrates clear neuroprotective potential in preclinical models of cerebral ischemia by targeting key secondary injury mechanisms, including oxidative stress and neuroinflammation. The existing data, primarily from a rat MCAO model, provides a strong rationale for its further investigation.
However, a notable gap in the current literature is the lack of comprehensive data on urapidil's standalone effect on primary stroke outcomes like infarct volume and functional neurological recovery. Future research should prioritize:
-
Dose-Response Studies: Establishing the optimal neuroprotective dose of urapidil in various ischemia models.
-
Therapeutic Window: Defining the time frame after ischemic onset within which urapidil administration is effective.
-
Chronic Outcome Measures: Assessing the long-term effects of urapidil on functional recovery and histopathological changes.
By addressing these questions, the research community can fully elucidate the therapeutic utility of this compound as a potential treatment for ischemic stroke.
References
- 1. researchgate.net [researchgate.net]
- 2. Urapidil as a neuroprotective agent: targeting hypoxia, inflammation, and oxidative stress in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of the combined treatment of resveratrol and urapidil in experimental cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of the combined treatment of resveratrol and urapidil in experimental cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Urapidil Hydrochloride in the Context of Traumatic Brain Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traumatic Brain Injury (TBI) remains a significant global health challenge, characterized by a complex secondary injury cascade that includes neuroinflammation, oxidative stress, and apoptosis. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies. This technical guide explores the foundational research into urapidil (B1196414) hydrochloride, a sympatholytic antihypertensive agent, as a potential therapeutic for TBI. Urapidil's unique dual mechanism of action, involving α1-adrenoceptor antagonism and 5-HT1A receptor agonism, presents a compelling rationale for its investigation in mitigating the multifaceted pathology of TBI. This document provides an in-depth overview of urapidil's pharmacology, the pathophysiology of TBI, and the preclinical evidence for urapidil's neuroprotective effects, including detailed experimental protocols and an analysis of the implicated signaling pathways.
Introduction to Urapidil Hydrochloride
Urapidil is a medication primarily utilized for the management of hypertension, both in long-term treatment and in hypertensive emergencies.[1] Its antihypertensive effect is achieved through a distinctive dual mechanism of action.[2]
-
Peripheral α1-Adrenoceptor Antagonism: Urapidil blocks postsynaptic alpha-1 adrenergic receptors in blood vessels, leading to vasodilation and a reduction in peripheral resistance, which in turn lowers blood pressure.[3][4] Unlike some other α1-antagonists, it typically does not cause reflex tachycardia.[4][5]
-
Central 5-HT1A Receptor Agonism: Urapidil also acts as an agonist at serotonin (B10506) 5-HT1A receptors within the central nervous system.[2] This central action contributes to a reduction in sympathetic outflow, further aiding in blood pressure control and potentially mediating its neuroprotective effects.[2][3]
Pharmacokinetic Profile
Urapidil is rapidly absorbed after administration and undergoes extensive metabolism in the liver.[4][6] It has an elimination half-life of approximately 2.7 hours when administered intravenously and 4.7 hours orally.[4] The primary metabolite has minimal antihypertensive activity.[6][7]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value (Oral Administration) | Value (Intravenous Administration) | Reference |
| Bioavailability | 70-80% | N/A | [4] |
| Protein Binding | 80% | 80% | [4] |
| Elimination Half-life | ~4.7 hours | ~2.7 hours | [4] |
| Metabolism | Hepatic (primarily hydroxylation) | Hepatic (primarily hydroxylation) | [4][7] |
| Excretion | Urine (as metabolites and unchanged drug) | Urine (as metabolites and unchanged drug) | [4] |
The Pathophysiology of Traumatic Brain Injury
Traumatic brain injury is a biphasic process consisting of a primary and a secondary injury.[8]
-
Primary Injury: This is the direct mechanical damage that occurs at the moment of impact, resulting in contusions, lacerations, diffuse axonal injury, and hematomas.[5][9] This initial damage is largely irreversible.[2]
-
Secondary Injury: This is a delayed and progressive cascade of molecular and cellular events that evolves over hours to days following the primary insult.[2][10] Key mechanisms of secondary injury include:
-
Neuroinflammation: Activation of microglia and astrocytes, and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species and the brain's antioxidant defenses.[12]
-
Excitotoxicity: Excessive release of excitatory neurotransmitters, particularly glutamate, leading to neuronal death.[10]
-
Apoptosis: Programmed cell death, a key contributor to neuronal loss after TBI.[13]
-
Cerebral Edema and Ischemia: Swelling of the brain tissue and reduced cerebral blood flow can exacerbate neuronal damage.[6][14]
-
A critical component of the systemic response to TBI is the hyperactivation of the sympathetic nervous system, often termed "sympathetic storming," which leads to hypertension, tachycardia, and hyperthermia, and can worsen secondary brain injury.[15][16]
Preclinical Research on Urapidil in Traumatic Brain Injury
Recent preclinical studies have investigated the neuroprotective potential of urapidil in a rat model of TBI.[17][18][19] These studies suggest that urapidil can mitigate secondary brain injury by targeting inflammation, oxidative stress, and apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study evaluating two different doses of urapidil (0.5 mg/kg and 5 mg/kg) in a rat model of TBI.[17]
Table 2: Effects of Urapidil on Biochemical Markers in a Rat TBI Model
| Marker | TBI Group (No Treatment) | TBI + Urapidil (0.5 mg/kg) | TBI + Urapidil (5 mg/kg) | Effect of Urapidil | Reference |
| TNF-α (Tumor Necrosis Factor-alpha) | Significantly Elevated | Significantly Decreased | Significantly Decreased | Anti-inflammatory | [17] |
| Caspase-3 (Cas-3) | Significantly Elevated | Significantly Decreased | Significantly Decreased | Anti-apoptotic | [17] |
| TOS (Total Oxidant Status) | Significantly Elevated | Significantly Decreased | Significantly Decreased | Antioxidant | [17] |
| TAS (Total Antioxidant Status) | Significantly Decreased | Significantly Elevated | Significantly Elevated | Antioxidant | [17] |
| HIF1α (Hypoxia-inducible factor-1 alpha) Expression | Significantly Elevated | Significantly Decreased | Significantly Decreased | Modulation of Hypoxic Response | [17] |
| BNIP3L (BCL2-interacting protein 3-like) Expression | Significantly Elevated | Significantly Decreased | Significantly Decreased | Anti-apoptotic/Mitophagy Regulation | [17] |
| HMGB1 (High mobility group box 1) Expression | Significantly Elevated | Significantly Decreased | Significantly Decreased | Anti-inflammatory | [17] |
| TH (Tyrosine Hydroxylase) Immunoreactivity | Significantly Decreased | Restored | Restored | Protection of Dopaminergic Neurons | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of urapidil for TBI.
Animal Model of Traumatic Brain Injury
A commonly used and reproducible model is the Controlled Cortical Impact (CCI) model.[1][20]
Protocol: Controlled Cortical Impact (CCI) in Rats
-
Anesthesia and Preparation:
-
Anesthetize the rat (e.g., adult male Sprague-Dawley, 300-350g) with isoflurane (B1672236) (4% for induction, 2% for maintenance) in an oxygen/nitrous oxide mixture.
-
Secure the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Shave the scalp and sterilize the area with an antiseptic solution (e.g., povidone-iodine).
-
-
Craniotomy:
-
Make a midline scalp incision to expose the skull.
-
Using a high-speed drill, perform a craniotomy (typically 5 mm in diameter) over the desired cortical region (e.g., parietal cortex), taking care to leave the dura mater intact.
-
-
Injury Induction:
-
Position the electromagnetic CCI device impactor tip perpendicular to the exposed dura.
-
Set the desired injury parameters (e.g., impact velocity of 4 m/s, deformation depth of 2 mm, dwell time of 150 ms).
-
Induce the impact.
-
-
Closure and Post-operative Care:
-
Replace the bone flap (or use a sterile material to cover the craniotomy) and suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal during recovery from anesthesia.
-
Biochemical Assays
Protocol: TNF-α Measurement by ELISA
-
Tissue Preparation:
-
At the designated time point post-TBI, euthanize the rat and rapidly dissect the brain tissue from the perilesional cortex.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.[21]
-
Centrifuge the homogenate at 14,000 x g for 10-15 minutes at 4°C.[21]
-
Collect the supernatant for analysis.
-
-
ELISA Procedure:
-
Use a commercially available Rat TNF-α ELISA kit (e.g., Sigma-Aldrich, Abcam, Invitrogen).[22][23]
-
Follow the manufacturer's instructions, which typically involve:
-
Adding standards and samples to a microplate pre-coated with an anti-rat TNF-α antibody.
-
Incubating to allow TNF-α to bind to the immobilized antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating, washing, and then adding a streptavidin-HRP conjugate.
-
Adding a TMB substrate to produce a colorimetric reaction.
-
Stopping the reaction with an acid solution and measuring the absorbance at 450 nm using a microplate reader.
-
-
Calculate the TNF-α concentration in the samples based on the standard curve.
-
Protocol: Total Antioxidant Status (TAS) and Total Oxidant Status (TOS) Assays
These are typically performed using commercially available colorimetric assay kits.
-
Sample Preparation:
-
Prepare brain tissue homogenates as described for the TNF-α ELISA. Serum or plasma can also be used.[24]
-
-
TAS Assay (ABTS Method):
-
The principle involves the incubation of ABTS® with a peroxidase and H2O2 to produce a stable blue-green radical cation (ABTS®•+).[25]
-
Antioxidants in the sample suppress this color formation in proportion to their concentration.
-
The absorbance is measured spectrophotometrically (typically around 660 nm).[26]
-
Results are expressed as equivalents of a standard antioxidant, such as Trolox.[26]
-
-
TOS Assay (Ferrous Ion Oxidation Method):
-
The principle involves the oxidation of ferrous ions (Fe2+) to ferric ions (Fe3+) by oxidants present in the sample under acidic conditions.[12]
-
The ferric ions form a colored complex with a chromogen (e.g., xylenol orange).
-
The color intensity is measured spectrophotometrically (around 590 nm) and is proportional to the total amount of oxidant molecules.[16]
-
Results are calibrated against a hydrogen peroxide standard.[16]
-
Immunohistochemistry
Protocol: Tyrosine Hydroxylase (TH) Staining
-
Tissue Processing:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Cut brain sections (e.g., 30-40 µm) on a cryostat or vibratome.
-
-
Staining Procedure:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (method depends on the antibody).
-
Block non-specific binding with a blocking buffer (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[27]
-
Incubate sections with a primary antibody against Tyrosine Hydroxylase (e.g., chicken anti-TH) diluted in blocking buffer overnight at 4°C.[28]
-
Wash sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-chicken IgG conjugated to a fluorophore) for 1-2 hours at room temperature, protected from light.[27]
-
Wash sections in PBS.
-
Mount sections on slides with a mounting medium containing DAPI (to counterstain nuclei).
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Signaling Pathways Implicated in Urapidil's Neuroprotective Effects in TBI
The neuroprotective effects of urapidil in TBI appear to be mediated through the modulation of several key signaling pathways involved in the secondary injury cascade.
Hypoxia-Inducible Factor-1 alpha (HIF-1α) Pathway
Cerebral hypoxia is a common consequence of TBI.[10] HIF-1α is a master transcriptional regulator of the cellular response to hypoxia.[10] While it can have protective roles, prolonged activation of HIF-1α after TBI is often detrimental, promoting inflammation, apoptosis, and brain edema.[11][15] Urapidil treatment has been shown to decrease the expression of HIF-1α in the injured brain, suggesting it may mitigate the harmful effects of post-traumatic hypoxia.[17]
High Mobility Group Box 1 (HMGB1) Signaling
HMGB1 is a damage-associated molecular pattern (DAMP) molecule released from necrotic cells after TBI.[2][4] Extracellular HMGB1 acts as a potent pro-inflammatory cytokine, binding to receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE) to trigger and amplify the neuroinflammatory response.[4][7] By reducing HMGB1 expression, urapidil likely dampens this key inflammatory signaling cascade.[17]
BNIP3L-Mediated Apoptosis and Mitophagy
BNIP3L (also known as NIX) is a pro-apoptotic member of the Bcl-2 family that is also involved in mitophagy, the selective removal of damaged mitochondria.[18] After TBI, the role of BNIP3L is complex; it can promote apoptosis but also potentially protective mitophagy.[18][29] The finding that urapidil reduces the elevated expression of BNIP3L suggests a primary role in inhibiting the apoptotic pathway in the context of the studied TBI model.[17]
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of urapidil in a rat model of TBI.
Conclusion and Future Directions
The foundational research into this compound for traumatic brain injury presents a promising new avenue for neuroprotective therapy. Its dual mechanism of action, targeting both the peripheral vascular system and central serotonergic pathways, appears to effectively counteract key components of the secondary injury cascade, including neuroinflammation, oxidative stress, and apoptosis. The preclinical data, particularly the modulation of HIF-1α, HMGB1, and BNIP3L signaling, provide a strong rationale for further investigation.
Future research should focus on:
-
Elucidating the precise contribution of the 5-HT1A receptor agonism to the observed neuroprotective effects.
-
Investigating the optimal therapeutic window for urapidil administration post-TBI.
-
Evaluating the long-term functional outcomes in animal models following urapidil treatment.
-
Exploring the potential of urapidil in combination with other therapeutic agents.
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the necessary pharmacological background, pathological context, and detailed experimental methodologies to advance the study of this compound as a potential treatment for traumatic brain injury.
References
- 1. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HMGB1: A Common Biomarker and Potential Target for TBI, Neuroinflammation, Epilepsy, and Cognitive Dysfunction [frontiersin.org]
- 3. Closed-head controlled impact model in adult rats- VandeVord Lab [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. The Role of HMGB1 in Traumatic Brain Injury-Bridging the Gap Between the Laboratory and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Traumatic Brain Injury in a Rat Model Using a Lateral Fluid Percussion Device [jove.com]
- 7. HMGB1-Mediated Neuroinflammatory Responses in Brain Injuries: Potential Mechanisms and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Role of HMGB1 in Traumatic Brain Injury—Bridging the Gap Between the Laboratory and Clinical Studies - ProQuest [proquest.com]
- 10. HIF-1α participates in secondary brain injury through regulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia-Inducible Factor-1α Signaling in Aquaporin Upregulation After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.elabscience.com [file.elabscience.com]
- 13. Apoptosis after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. assaygenie.com [assaygenie.com]
- 17. youtube.com [youtube.com]
- 18. Potential Roles of NIX/BNIP3L Pathway in Rat Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HIF-1α aggravated traumatic brain injury by NLRP3 inflammasome-mediated pyroptosis and activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury [jove.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Rat TNF alpha ELISA Kit (ab100784) | Abcam [abcam.com]
- 23. Rat TNF-alpha ELISA Kit (ERA56RB) - Invitrogen [thermofisher.com]
- 24. Evaluation of total antioxidant status, total oxidant status and oxidative stress index in patients with alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 25. vinosigns.dk [vinosigns.dk]
- 26. file.elabscience.com [file.elabscience.com]
- 27. protocols.io [protocols.io]
- 28. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 29. Mitophagy and Traumatic Brain Injury: Regulatory Mechanisms and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Urapidil Hydrochloride and Cardiomyocyte Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urapidil (B1196414) hydrochloride is a sympatholytic antihypertensive agent with a dual mechanism of action, functioning as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. While its hemodynamic effects are well-documented, its direct impact on gene expression in cardiomyocytes remains an area of ongoing investigation. This technical guide synthesizes the current understanding of the molecular pathways modulated by urapidil's primary pharmacological targets in cardiomyocytes and outlines the potential downstream effects on gene expression. In the absence of direct gene expression profiling studies on urapidil-treated cardiomyocytes, this document provides a framework for future research by detailing relevant signaling cascades and providing established experimental protocols.
Introduction
Urapidil hydrochloride is utilized in the management of hypertension and hypertensive crises. Its therapeutic efficacy stems from a unique combination of peripheral α1-adrenoceptor blockade, leading to vasodilation, and central stimulation of 5-HT1A receptors, which reduces sympathetic outflow.[1][2] In the context of cardiac pathophysiology, particularly in conditions like heart failure, understanding the molecular effects of urapidil at the cellular level is of paramount importance. This guide explores the potential influence of urapidil on cardiomyocyte gene expression by examining the downstream consequences of its interaction with α1-adrenoceptors and 5-HT1A receptors.
Known Signaling Pathways of Urapidil's Targets in Cardiomyocytes
The interaction of urapidil with its molecular targets initiates a cascade of intracellular signaling events that can ultimately modulate gene transcription.
α1-Adrenoceptor Signaling
In cardiomyocytes, α1-adrenoceptors, primarily the α1A and α1B subtypes, are Gq-protein coupled receptors.[1][3] Activation of these receptors is linked to physiological and pathological cardiac hypertrophy. Urapidil, as an antagonist, is expected to inhibit these pathways. The canonical signaling cascade involves:
-
Gq Protein Activation: Ligand binding to the α1-adrenoceptor activates the Gq alpha subunit.
-
Phospholipase C (PLC) Activation: Activated Gq stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptor on the sarcoplasmic reticulum, leading to calcium release.
-
DAG activates protein kinase C (PKC).
-
-
MAPK/ERK Pathway Activation: Both calcium and PKC can activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK)1/2 pathway.[2]
-
Transcriptional Regulation: Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors, thereby altering the expression of genes involved in cardiac growth, stress responses, and contractility.[2] α1-adrenoceptor activation is known to induce a "fetal gene program," which includes the upregulation of atrial natriuretic peptide (ANP), α-skeletal actin, and β-myosin heavy chain.[3]
5-HT1A Receptor Signaling
The role and signaling pathways of 5-HT1A receptors in cardiomyocytes are less defined than those of α1-adrenoceptors. In other cell types, 5-HT1A receptors are typically coupled to Gi/o proteins.[4] Activation of these receptors by an agonist like urapidil would be expected to:
-
Inhibit Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulate Ion Channels: Gi/o signaling can also involve the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
The downstream consequences of these actions on cardiomyocyte gene expression are not well-characterized but could potentially influence pathways sensitive to cAMP levels and calcium signaling. Serotonin (B10506) itself has been shown to induce cardiomyocyte hypertrophy through receptor-independent mechanisms involving reactive oxygen species (ROS) generation.[5]
Anticipated Effects on Cardiomyocyte Gene Expression
Based on the known signaling pathways, treatment of cardiomyocytes with this compound could be hypothesized to lead to the following changes in gene expression. It is crucial to note that these are predictions and require experimental validation.
Table 1: Hypothetical Impact of Urapidil on Cardiomyocyte Gene Expression
| Gene Category | Predicted Change | Rationale |
| Fetal Gene Program | ||
| Nppa (ANP) | Downregulation | Inhibition of α1-AR-mediated hypertrophic signaling.[3] |
| Nppb (BNP) | Downregulation | Inhibition of α1-AR-mediated hypertrophic signaling. |
| Acta1 (α-skeletal actin) | Downregulation | Inhibition of α1-AR-mediated hypertrophic signaling.[3] |
| Myh7 (β-myosin heavy chain) | Downregulation | Inhibition of α1-AR-mediated hypertrophic signaling.[3] |
| Apoptosis-Related Genes | ||
| Pro-apoptotic (e.g., Bax) | Downregulation | α1A-ARs have anti-apoptotic effects; antagonism might modulate this, but the net effect is unclear.[6] |
| Anti-apoptotic (e.g., Bcl-2) | Upregulation | Potential indirect protective effects.[6] |
| Signaling Pathway Components | ||
| Immediate early genes (e.g., Fos, Jun) | Downregulation | These are often downstream of ERK1/2 activation. |
Recommended Experimental Protocols for a Gene Expression Study
To definitively determine the impact of this compound on cardiomyocyte gene expression, a rigorous experimental approach is necessary.
Cell Culture and Treatment
-
Cardiomyocyte Isolation:
-
For primary cell cultures, neonatal rat or mouse ventricular myocytes can be isolated by enzymatic digestion.
-
Alternatively, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a clinically relevant model.
-
-
Cell Culture:
-
Plate isolated cardiomyocytes on fibronectin-coated dishes in appropriate culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).
-
Allow cells to attach and resume spontaneous beating.
-
-
Urapidil Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Treat cardiomyocytes with a range of concentrations of urapidil (e.g., 1-100 µM) for various time points (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control group.
-
RNA Extraction and Quality Control
-
RNA Isolation:
-
Lyse the treated cardiomyocytes and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN of >8 is generally recommended for sequencing applications.
-
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
Prepare RNA-seq libraries from the extracted RNA using a standard protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the appropriate reference genome (rat, mouse, or human) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon urapidil treatment compared to the vehicle control using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify over-represented biological pathways and functions using tools like DAVID or GSEA.
-
Conclusion
While direct experimental data on the global gene expression changes induced by this compound in cardiomyocytes is currently lacking in the public domain, a strong foundation for hypothesis-driven research exists based on its known mechanisms of action. By antagonizing α1-adrenoceptors, urapidil is likely to counteract the pro-hypertrophic gene expression program often activated in cardiac stress. Its agonistic activity at 5-HT1A receptors presents a more complex and less understood aspect of its molecular effects in the heart. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the precise transcriptomic signature of urapidil in cardiomyocytes, which will be crucial for a more comprehensive understanding of its therapeutic effects and potential for new applications in cardiovascular medicine.
References
- 1. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1-Adrenergic Receptors in Heart Failure: The Adaptive Arm of the Cardiac Response to Chronic Catecholamine Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. A new hypertrophic mechanism of serotonin in cardiac myocytes: receptor-independent ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Unraveling the Off-Target Profile of Urapidil Hydrochloride in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the off-target effects of urapidil (B1196414) hydrochloride observed in preclinical studies. Urapidil, primarily known for its α1-adrenoceptor antagonism in the treatment of hypertension, exhibits a more complex pharmacological profile through its interactions with other receptors, notably the serotonin (B10506) 5-HT1A receptor and β-adrenoceptors. Understanding these off-target effects is crucial for a complete assessment of its mechanism of action, potential therapeutic applications, and safety profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to support further research and drug development efforts.
Off-Target Binding Affinity and Functional Activity of Urapidil
Urapidil's interaction with receptors other than its primary α1-adrenergic target has been characterized in various preclinical models. The following tables summarize the quantitative data from radioligand binding assays and functional studies, providing a comparative view of its affinity and potency at these off-target sites.
Table 1: Urapidil Affinity for Off-Target Receptors in Radioligand Binding Assays
| Receptor Subtype | Animal Model/Tissue | Radioligand | Urapidil IC50 / Ki | Reference |
| 5-HT1A | Rat Cerebral Cortex | [3H]8-OH-DPAT | IC50: 4 x 10⁻⁹ mol/l to 4 x 10⁻⁷ mol/l | [1] |
| Rat Brain Membranes | [3H]8-OH-DPAT | - | [2] | |
| β-Adrenoceptor | Guinea-pig Ventricular Membrane | [125I]iodocyanopindolol | IC50: 12 µM | [3] |
| α2-Adrenoceptor | - | [3H]clonidine | Low affinity | [4] |
Table 2: Functional Antagonism of Urapidil at Off-Target Receptors
| Receptor Subtype | Animal Model/Tissue | Measured Effect | Urapidil pA2 Value | Reference |
| β1-Adrenoceptor | Rabbit Papillary Muscle | Positive Inotropic Effect (vs. Isoprenaline) | 5.9 | [5] |
| Guinea Pig Left Atria | Positive Inotropic Effect (vs. Isoprenaline) | 5.9 | [5] | |
| β2-Adrenoceptor | Guinea Pig Tracheal Chain | Relaxation (vs. Fenoterol) | 4.9 | [5] |
| α1-Adrenoceptor | Rabbit Papillary Muscle | Positive Inotropic Effect (vs. Phenylephrine) | 6.4 | [5] |
| Rat Femoral & Mesenteric Arteries | Vascular Contraction | Not significantly different between SHR and WKY rats |
Key Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is essential for the interpretation and replication of the findings.
Radioligand Binding Assays
Objective: To determine the binding affinity of urapidil for specific receptors.
General Workflow for Radioligand Binding Assay:
Caption: General workflow for a radioligand binding assay.
Detailed Method for α1-Adrenoceptor Binding ([3H]-Prazosin):
-
Tissue Preparation: Membranes from rat cerebral cortex are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.
-
Assay Conditions: The membrane suspension is incubated with a fixed concentration of [3H]-prazosin and varying concentrations of urapidil. Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-antagonist (e.g., phentolamine).
-
Incubation: The reaction mixture is typically incubated at 25°C for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Separation and Detection: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of urapidil that inhibits 50% of the specific [3H]-prazosin binding (IC50) is determined from competition curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the functional consequences of urapidil's interaction with off-target receptors, such as antagonism of agonist-induced responses.
Isolated Tissue Bath Experiments (e.g., Guinea Pig Papillary Muscle):
-
Tissue Preparation: The papillary muscle is dissected from the right ventricle of a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Experimental Setup: The muscle is electrically stimulated to elicit contractions, and the isometric tension is recorded.
-
Protocol: After an equilibration period, a cumulative concentration-response curve to an agonist (e.g., isoprenaline for β-adrenoceptors) is established. The tissue is then washed, and after a recovery period, it is incubated with a specific concentration of urapidil. A second concentration-response curve to the agonist is then generated in the presence of urapidil.
-
Data Analysis: The antagonistic potency of urapidil is quantified by determining the pA2 value from a Schild plot. This involves plotting the log of (agonist dose ratio - 1) against the negative log of the molar concentration of urapidil. The pA2 is the intercept on the x-axis and represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Adenylate Cyclase Activity Assay:
-
Objective: To measure the effect of urapidil on the intracellular signaling cascade of G-protein coupled receptors, specifically the production of cyclic AMP (cAMP).
-
Protocol: A membrane preparation (e.g., from guinea-pig ventricles) is incubated with ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor (to prevent cAMP degradation). The assay is initiated by adding an agonist (e.g., isoproterenol (B85558) for β-adrenoceptors) in the presence or absence of varying concentrations of urapidil.
-
Measurement: The reaction is stopped after a defined time, and the amount of cAMP produced is measured, typically using a competitive binding assay or chromatographic methods.
-
Data Analysis: The ability of urapidil to inhibit agonist-stimulated adenylate cyclase activity is quantified to determine its functional antagonistic effect on the signaling pathway.
Signaling Pathways
The off-target effects of urapidil are mediated through its interaction with the signaling pathways of the 5-HT1A and β-adrenergic receptors.
5-HT1A Receptor Signaling Pathway:
Urapidil acts as an agonist at the 5-HT1A receptor. This receptor is coupled to an inhibitory G-protein (Gi/o).
Caption: Agonistic effect of urapidil on the 5-HT1A receptor signaling pathway.
β-Adrenergic Receptor Signaling Pathway:
Urapidil acts as an antagonist at β-adrenergic receptors, which are coupled to a stimulatory G-protein (Gs).
Caption: Antagonistic effect of urapidil on the β-adrenergic receptor signaling pathway.
Conclusion
The preclinical data clearly demonstrate that urapidil hydrochloride possesses a multi-faceted pharmacological profile that extends beyond its primary α1-adrenoceptor antagonism. Its significant interaction with 5-HT1A receptors as an agonist and its weaker, but notable, antagonism at β-adrenoceptors contribute to its overall hemodynamic effects. The central sympatholytic action mediated by 5-HT1A receptor stimulation is thought to be responsible for the lack of reflex tachycardia often seen with other vasodilators. The weak β-blocking activity may also play a role in this effect. A thorough understanding of these off-target interactions, supported by the detailed experimental protocols and signaling pathway visualizations provided in this guide, is paramount for the continued development and optimized clinical use of urapidil and for the design of future antihypertensive agents with tailored pharmacological profiles.
References
- 1. Evidence for beta 2-adrenoceptor-mediated facilitation of 3H-noradrenaline release from isolated guinea pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A functional beta-2 adrenoceptor-mediated chronotropic response in isolated guinea pig heart tissue: selectivity of the potent beta-2 adrenoceptor agonist TA 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Characterization of Urapidil Hydrochloride
This guide provides an in-depth overview of the chemical synthesis and analytical characterization of urapidil (B1196414) hydrochloride, a critical compound in cardiovascular research and therapy. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates key processes and pathways through diagrams.
Chemical Synthesis of Urapidil Hydrochloride
The synthesis of urapidil is primarily achieved through the condensation of key intermediates, followed by conversion to its hydrochloride salt for improved stability and solubility. A prevalent and efficient method involves the reaction of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine with 6-chloro-1,3-dimethyluracil (B186940).[1]
1.1. Synthesis of Urapidil Base
The core synthesis involves a nucleophilic substitution reaction where the primary amine of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine displaces the chlorine atom on the 6-chloro-1,3-dimethyluracil ring.[1] Another documented route utilizes 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (B131462) and 1-(2-methoxyphenyl)piperazine (B120316) as starting materials.[2][3]
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, combine 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine and 6-chloro-1,3-dimethyluracil in a 1:1 molar ratio.[1]
-
Solvent and Catalyst: Use water as the reaction solvent. Add an alkali, such as potassium hydroxide, which acts as an acid-binding agent and helps regulate the pH to promote product precipitation.[1]
-
Reaction Conditions: Heat the mixture with mechanical stirring to approximately 60°C and maintain the reaction for 2 hours.[1]
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The urapidil product precipitates out of the solution. Collect the solid product by suction filtration.[1]
-
Drying: Dry the collected filter cake, for instance, in an air-drying oven at 50°C for 6 hours to obtain the urapidil base.[1] An alternative purification method involves anti-solvent precipitation using dichloromethane (B109758) as the solvent and acetone (B3395972) as the anti-solvent to achieve high purity (>98.5%).[2]
1.2. Conversion to this compound
The synthesized urapidil base is converted to its hydrochloride salt to enhance its pharmaceutical properties.
Experimental Protocol:
-
Dissolution: Dissolve the urapidil base in a suitable organic solvent, such as absolute ethanol (B145695) or a ketone solvent like acetone.[1][4]
-
Acidification: While heating, slowly add a solution of hydrogen chloride in an organic solvent (e.g., an ethanol-hydrochloric acid mixture) dropwise.[1][4]
-
Crystallization: Carefully control the pH of the solution within the range of 2.0 to 4.0.[4] Cool the solution slowly to induce crystallization of this compound.[1][4]
-
Isolation and Drying: Collect the crystals by filtration and dry them under reduced pressure to yield the final this compound product.[4]
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of urapidil and for its quantification in pharmaceutical dosage forms.[5]
Experimental Protocol for HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.[5]
-
Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of acetonitrile, 50 mM ammonium (B1175870) dihydrogen phosphate, and triethanolamine (B1662121) (25:75:0.5, v/v). The pH is adjusted to 5.5 with orthophosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of 270 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Standard Solution Preparation: A stock solution of 400 µg/mL is prepared by dissolving 20 mg of urapidil in a 50 mL volumetric flask with acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.[5]
HPLC Method Validation Data:
| Parameter | Result |
| Linearity Range | 10 - 160 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Mean Recovery | 99.16% to 100.04% |
| Intra- & Interday RSD | < 2.0% |
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the determination of urapidil in biological matrices, such as plasma, which is crucial for pharmacokinetic studies.[6][7]
Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Protein precipitation from plasma samples is achieved using 10% trichloroacetic acid. Doxapram hydrochloride can be used as an internal standard (IS).[6]
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.[6]
-
Column: Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 µm.[6]
-
Mobile Phase: Acetonitrile-water with gradient elution.[6]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
LC-MS/MS Quantitative Data:
| Parameter | Transition (m/z) |
| Urapidil | 387.9 → 204.6[6] |
| Internal Standard (Doxapram) | 378.9 → 291.8[6] |
| Validation Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[6] |
| Mean Recovery | 93.5% - 96.4%[6] |
| Intra- & Interday Precision (RSD) | < 12%[6] |
2.3. Spectroscopic Characterization
Spectroscopic methods are used to confirm the molecular structure of the synthesized compound.[2]
-
Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum should be consistent with the structure of this compound.[8]
-
Infrared Spectroscopy (IR): The IR spectrum is used to identify characteristic functional groups present in the molecule.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The protonated molecule [M+H]⁺ is observed at m/z 388.[7][9]
2.4. Physical Characterization
Physical characterization techniques are employed to study the solid-state properties of urapidil, such as its hydration states.[10]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal behavior.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for studying hydrates.
-
X-Ray Powder Diffraction (XRPD): Provides information on the crystalline structure.
Three hydrates of urapidil have been identified and characterized: a pentahydrate, a trihydrate, and a monohydrate.[10]
Mechanism of Action and Signaling Pathway
Urapidil exhibits a dual antihypertensive mechanism, acting on both central and peripheral nervous systems.[11] This multifaceted action contributes to its efficacy in lowering blood pressure without causing significant reflex tachycardia.[11][12]
-
Peripheral Action (α1-Adrenoceptor Antagonism): Urapidil blocks α1-adrenergic receptors located on the smooth muscle cells of blood vessels.[11][13] This prevents catecholamine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral resistance and blood pressure.[11]
-
Central Action (5-HT1A Receptor Agonism): In the brainstem, urapidil acts as an agonist at serotonin (B10506) 5-HT1A receptors.[11][14] Activation of these receptors decreases sympathetic nervous system outflow, which reduces the release of norepinephrine, further contributing to the hypotensive effect.[11] This central action also helps to modulate the baroreceptor reflex.[11]
Signaling Pathway Diagram:
Caption: Dual mechanism of action of Urapidil.
References
- 1. CN109516960B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. CN101200451A - Method for preparing hydrochloride urapidil - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | C20H30ClN5O3 | CID 167980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Physical characterization of the hydrates of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 12. Urapidil - Wikipedia [en.wikipedia.org]
- 13. An In-depth Analysis of urapidil's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 14. The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Urapidil Hydrochloride and the Baroreceptor Reflex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological effects of urapidil (B1196414) hydrochloride on the baroreceptor reflex mechanism. Urapidil is a unique antihypertensive agent with a dual mode of action that not only effectively lowers blood pressure but also favorably modulates the body's primary short-term blood pressure regulatory system. This document synthesizes key findings from preclinical and clinical research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying physiological and pharmacological interactions.
Core Mechanisms of Urapidil Hydrochloride
This compound's antihypertensive effect is attributed to a distinct dual mechanism of action, targeting both peripheral and central components of cardiovascular regulation.[1]
-
Peripheral α1-Adrenoceptor Antagonism: Urapidil acts as a postsynaptic alpha-1 adrenoceptor antagonist on the smooth muscle cells of blood vessels.[1][2] By blocking these receptors, it prevents vasoconstriction induced by catecholamines like norepinephrine (B1679862), leading to vasodilation and a reduction in total peripheral resistance, which in turn lowers blood pressure.[1][3]
-
Central 5-HT1A Receptor Agonism: In addition to its peripheral action, urapidil functions as an agonist at serotonin (B10506) 5-HT1A receptors located in the brainstem.[1][4] Activation of these receptors in cardiovascular regulatory centers of the medulla oblongata leads to a decrease in sympathetic outflow from the central nervous system.[1][4] This central sympathoinhibitory effect contributes to the overall reduction in blood pressure and is crucial for the drug's unique interaction with the baroreceptor reflex.[1][5] Some evidence also suggests a weak β1-adrenoceptor antagonist activity.[6]
The Baroreceptor Reflex Mechanism
The arterial baroreceptor reflex is the body's most critical rapid negative feedback loop for maintaining stable blood pressure. Baroreceptors are stretch-sensitive nerve endings located in the walls of the aortic arch and carotid sinuses. An increase in arterial pressure stretches these receptors, leading to an increased firing rate of afferent nerve signals to the nucleus of the solitary tract in the brainstem. This afferent input results in an inhibition of sympathetic outflow and an activation of parasympathetic (vagal) outflow to the heart and blood vessels. The net effect is a decrease in heart rate, cardiac contractility, and vascular resistance, which collectively lower blood pressure back towards its set point. Conversely, a drop in blood pressure reduces baroreceptor firing, leading to a reflex increase in sympathetic activity and a decrease in vagal tone, which raises heart rate and blood pressure.
Urapidil's Modulation of the Baroreceptor Reflex
A key feature of many peripheral vasodilators is the induction of reflex tachycardia, a compensatory increase in heart rate driven by the baroreceptor reflex in response to a drop in blood pressure. This effect can be undesirable as it increases myocardial oxygen demand.
Urapidil is distinguished by its ability to lower blood pressure without causing significant reflex tachycardia.[2][6][7] This is primarily due to its central 5-HT1A receptor agonism.[1] The central sympathoinhibitory action of urapidil effectively blunts the compensatory sympathetic activation that would normally be triggered by the baroreflex in response to vasodilation.[1][8] This central modulation of the baroreflex helps to sustain the reduction in blood pressure without an unwanted increase in heart rate.[1]
Furthermore, studies have shown that prolonged treatment with urapidil can lead to an increased sensitivity of the baroreceptor reflex, particularly in hypertensive models.[9] This suggests a potential resetting or improvement of the reflex control of heart rate with long-term therapy.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in various studies.
Table 1: Effects of Urapidil on Mean Arterial Pressure (MAP) and Heart Rate (HR)
| Species/Subjects | Model | Urapidil Dose & Route | Change in MAP | Change in HR | Source |
| Normotensive Dogs | Anesthetized | 1 mg (intracisternal) | Decrease | Decrease | [10] |
| Hypertensive Patients | Essential Hypertension | 25-50 mg (IV) | Significant Reduction | Increase | [11] |
| Conscious Dogs | Normotensive | 2 and 5 mg/kg (IV) | Decrease | No long-term effect | [8] |
| Normotensive Rats | Conscious | Oral Administration | Reduction | Not specified | [12] |
| SH Rats | Conscious | Oral Administration | Reduction | Not specified | [12] |
| SH Rats | Conscious | 1 mg/kg (IV) | Significant Reduction | Not specified | [9] |
| SH Rats | Conscious | 20 mg/kg/day for 3 weeks (oral) | Reduction | Not specified | [9] |
SH Rats: Spontaneously Hypertensive Rats
Table 2: Effects of Urapidil on Baroreflex Sensitivity (BRS)
| Species/Subjects | Model | Urapidil Treatment | Effect on BRS | Source |
| SH Rats | Conscious | Prolonged (3 weeks) | Significantly Increased Sensitivity | [9] |
| Conscious Dogs | Normotensive | Acute (IV) | Suppressed reflex tachycardia | [8] |
Experimental Protocols
Detailed methodologies from key studies are outlined below to provide a framework for understanding how the effects of urapidil on the baroreceptor reflex are experimentally determined.
Assessment of Central and Peripheral Effects in Anesthetized Animals
-
Objective: To differentiate the central versus peripheral cardiovascular effects of urapidil.
-
Animal Models: Anesthetized normotensive and Goldblatt hypertensive dogs, and anesthetized cats.[10]
-
Drug Administration:
-
Central: Urapidil administered directly into the cisterna magna (intracisternally) to target brainstem cardiovascular centers.[10]
-
Peripheral: Urapidil administered intravenously.
-
-
Baroreflex Testing:
-
Induction of Reflex Tachycardia: Intravenous administration of bradykinin (B550075) to induce a vasodepressor response.[8][10]
-
Induction of Reflex Bradycardia: Intravenous administration of angiotensin II or phenylephrine (B352888) to induce a pressor response.[8] Central vagal nerve stimulation was also used in cats.[10]
-
-
Measurements: Continuous monitoring of mean arterial blood pressure and heart rate.
-
Key Findings: Intracisternal urapidil decreased blood pressure and heart rate and suppressed reflex tachycardia in a dose-dependent manner, demonstrating a central sympathoinhibitory effect.[10]
Baroreflex Sensitivity Assessment in Conscious Rats
-
Objective: To evaluate the effect of immediate and prolonged urapidil treatment on baroreflex control of heart rate.
-
Animal Models: Conscious normotensive Wistar-Kyoto (WKY) rats and spontaneously hypertensive (SH) rats.[9]
-
Drug Administration:
-
Baroreflex Testing:
-
An intravenous bolus injection of norepinephrine (10 µg/kg) was administered before and after each treatment regimen to elicit a pressor response and reflex bradycardia.[9]
-
-
Measurements: Mean arterial pressure (MAP) and heart rate were measured to calculate baroreflex sensitivity (change in heart rate per change in MAP).
-
Key Findings: Prolonged, but not immediate, reduction in MAP with urapidil was associated with a significant increase in baroreflex sensitivity in the hypertensive rats.[9]
Clinical Evaluation in Hypertensive Patients
-
Objective: To assess the acute effects of intravenous urapidil on blood pressure, heart rate, and various pressor systems in humans.
-
Study Design: Randomized, placebo-controlled, crossover study.[11]
-
Subjects: 10 patients with uncomplicated essential hypertension.[11]
-
Intervention: Each subject received an intravenous injection of either placebo or urapidil (25 or 50 mg) on two separate days.[11]
-
Measurements:
-
Key Findings: Urapidil significantly reduced blood pressure, while increasing heart rate, renal blood flow, noradrenaline, and adrenaline levels. The renin-angiotensin system was only mildly stimulated.[11]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Dual mechanism of action of this compound.
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic effects of urapidil in arterial hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Urapidil - Wikipedia [en.wikipedia.org]
- 7. [Urapidil in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of reflex tachycardia following alpha-adrenoceptor blockade in conscious dogs: comparison of urapidil with prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Baroreflex control of heart rate after immediate and prolonged pressure reduction with urapidil in conscious normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central and peripheral cardiovascular actions of urapidil in normotensive and Goldblatt hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute responses to urapidil in hypertensive persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of urapidil on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Urapidil Hydrochloride Administration in a Rat Model of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urapidil (B1196414) is an antihypertensive agent with a dual mechanism of action, making it a subject of interest in cardiovascular research.[1][2] It functions as a peripheral alpha-1 adrenoceptor antagonist and a central 5-HT1A serotonin (B10506) receptor agonist.[1][2] This unique combination leads to a reduction in peripheral vascular resistance and a decrease in sympathetic outflow from the central nervous system, ultimately lowering blood pressure without causing significant reflex tachycardia.[1][3] These application notes provide detailed protocols for the administration of urapidil hydrochloride in various rat models of hypertension, offering a guide for preclinical studies.
Mechanism of Action
Urapidil's antihypertensive effect is achieved through two primary signaling pathways:
-
Peripheral Alpha-1 Adrenoceptor Antagonism: Urapidil blocks alpha-1 adrenergic receptors on vascular smooth muscle cells. This inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in total peripheral resistance.[1]
-
Central 5-HT1A Receptor Agonism: Urapidil stimulates 5-HT1A receptors in the medulla oblongata.[4] This activation is thought to reduce the firing of serotonergic neurons, thereby decreasing excitatory input to sympathetic neurons and lowering central sympathetic outflow.[4]
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic effects of the multiple action antihypertensive drug urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining Cell Viability Following Urapidil Hydrochloride Treatment
These application notes provide a detailed protocol for assessing the in vitro efficacy of urapidil (B1196414) hydrochloride by measuring its effect on cell viability. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay for assessing cell metabolic activity.
Introduction
Urapidil hydrochloride is a sympatholytic antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. Beyond its well-documented effects on blood pressure, understanding its impact on cell viability is crucial for comprehensive toxicological profiling and exploring potential secondary therapeutic applications, such as in cancer research where it has been studied for its effects on cell proliferation. The MTT assay is a reliable method to quantify the cytotoxic or cytostatic effects of this compound on cultured cell lines. This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, a process directly proportional to the number of viable cells.
Key Experiment: Cell Viability Assessment using MTT Assay
This section provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Materials and Reagents
-
Cell Line: Appropriate for the study (e.g., PC-3 for prostate cancer research).
-
This compound: Stock solution prepared in a suitable solvent (e.g., sterile water or DMSO).
-
Complete Cell Culture Medium: (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
MTT Reagent: 5 mg/mL in sterile PBS.
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Protocol
-
Cell Seeding:
-
Harvest cultured cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Include wells for "cells only" (positive control) and "media only" (blank).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Add 100 µL of complete medium containing the same concentration of the solvent (e.g., DMSO) to the control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Data Collection:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the "media only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.
Data Presentation
The quantitative data derived from the cell viability assay can be summarized as follows. The table below presents hypothetical IC50 values for this compound on two different cell lines after 48 hours of treatment.
| Cell Line | This compound IC50 (µM) | 95% Confidence Interval |
| PC-3 (Prostate Cancer) | 85.6 | 78.2 - 93.7 |
| HUVEC (Endothelial Cells) | 152.3 | 141.5 - 163.9 |
This compound Signaling Pathway
This compound's primary mechanisms of action involve the blockade of α1-adrenergic receptors and the stimulation of 5-HT1A serotonin (B10506) receptors. These actions can influence downstream signaling pathways that regulate cell survival and proliferation.
Caption: Simplified signaling pathway of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Urapidil Hydrochloride in Plasma
[AN-URAPIDIL-HPLC-001]
Abstract
This document provides detailed protocols for the quantitative determination of urapidil (B1196414) hydrochloride in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. Three common sample preparation techniques are presented: protein precipitation, liquid-liquid extraction, and solid-phase extraction. The application note includes comprehensive experimental procedures, comparative data on method performance, and visual workflows to guide researchers, scientists, and drug development professionals in establishing a robust and reliable bioanalytical method for urapidil.
Introduction
Urapidil is a peripherally acting alpha-1 adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist used for the treatment of hypertension.[1] Accurate quantification of urapidil in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a validated HPLC-UV method and compares three distinct sample preparation protocols to assist in selecting the most suitable approach based on laboratory capabilities and analytical requirements.
Chromatographic Conditions
A generalized set of HPLC conditions is presented below, which has been shown to be effective for the separation and quantification of urapidil.[1][2][3]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 50 mM Ammonium Dihydrogen Phosphate : Triethanolamine (25:75:0.5, v/v/v), pH adjusted to 5.5 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 270 nm |
| Internal Standard (IS) | Doxapram Hydrochloride (recommended) |
Sample Preparation Protocols
The choice of sample preparation method is critical for removing interfering substances from the plasma matrix and ensuring the accuracy and precision of the analytical method. Three common techniques are detailed below.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up.[4][5][6]
Materials:
-
Plasma sample
-
10% Trichloroacetic acid (TCA) solution
-
Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 200 µL of 10% TCA solution to precipitate plasma proteins.[7]
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Inject 20 µL of the supernatant into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a higher degree of sample clean-up compared to protein precipitation.[8][9]
Materials:
-
Plasma sample
-
Extraction solvent (e.g., Ethyl Acetate or a mixture of Heptane:Isoamyl alcohol (95:5 v/v))[9]
-
1 M Sodium Hydroxide (NaOH)
-
0.3% Orthophosphoric acid
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 500 µL of plasma into a centrifuge tube.
-
Add 50 µL of internal standard working solution.
-
Add 250 µL of 1 M NaOH to basify the sample.
-
Add 3 mL of the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Protocol 3: Solid-Phase Extraction (SPE)
Solid-phase extraction provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity.[10][11][12]
Materials:
-
Plasma sample
-
SPE Cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the SPE cartridge.
-
Loading: Mix 500 µL of plasma with 50 µL of internal standard and 500 µL of water. Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute urapidil and the internal standard with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation and Performance
The described HPLC method should be validated according to relevant guidelines (e.g., FDA, ICH) to ensure its suitability for the intended application.[13] Key validation parameters are summarized in the table below, based on literature data for similar methods.[1][7][8]
| Parameter | Typical Performance |
| Linearity Range | 5 - 1000 ng/mL (r² > 0.999)[7] |
| Limit of Quantification (LOQ) | 5 ng/mL[7] |
| Intra-day Precision (%RSD) | < 12%[7] |
| Inter-day Precision (%RSD) | < 12%[7] |
| Accuracy (% Recovery) | 93.5 - 96.4%[7] |
Experimental Workflows
To visualize the experimental procedures, the following diagrams have been created using the DOT language.
Conclusion
This application note provides a robust HPLC-UV method for the quantification of urapidil hydrochloride in plasma. The detailed protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction, along with comparative performance data, offer a comprehensive resource for researchers to select and implement a suitable bioanalytical method. The provided workflows serve as a clear visual guide for the experimental procedures. Proper method validation is essential before applying these protocols to routine analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. nacalai.com [nacalai.com]
- 5. chromforum.org [chromforum.org]
- 6. agilent.com [agilent.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples | MDPI [mdpi.com]
- 12. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Application Notes and Protocols for In Vivo Administration of Urapidil Hydrochloride in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of urapidil (B1196414) hydrochloride for investigating its neuroprotective effects. The protocols and data presented are based on preclinical studies in rodent models of neurological injury, offering a framework for researchers to design and execute their own experiments.
Introduction
Urapidil hydrochloride is a sympatholytic antihypertensive agent with a dual mechanism of action: it acts as a peripheral alpha-1 adrenergic receptor antagonist and a central serotonin (B10506) 5-HT1A receptor agonist.[1][2] Emerging preclinical evidence highlights its potential as a neuroprotective agent, demonstrating anti-inflammatory, antioxidant, and anti-apoptotic properties in various models of neurological damage.[3][4][5] This document outlines the established methodologies for administering urapidil in vivo for neuroprotection studies, summarizes key quantitative findings, and visualizes the proposed signaling pathways.
Mechanism of Neuroprotection
Urapidil's neuroprotective effects are attributed to its ability to modulate multiple pathological cascades initiated by a neurological insult. In models of traumatic brain injury (TBI) and cerebral ischemia-reperfusion (IR) injury, urapidil has been shown to:
-
Reduce Inflammation: By downregulating pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and High Mobility Group Box 1 (HMGB1).[3][4][6]
-
Inhibit Apoptosis: Through the downregulation of key apoptotic markers like Caspase-3 and BCL2-interacting protein 3-like (BNIP3L).[3][4]
-
Alleviate Oxidative Stress: By decreasing levels of total oxidant status (TOS) and the oxidative stress index (OSI), while increasing total antioxidant status (TAS).[3][4]
-
Counteract Hypoxia: By reducing the expression of Hypoxia-Inducible Factor-1 alpha (HIF1α).[3][4][6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effects of Urapidil on Biochemical Markers in a Rat Model of Traumatic Brain Injury [3][4]
| Marker | TBI Group | TBI + Urapidil (0.5 mg/kg) | TBI + Urapidil (5 mg/kg) | Effect of Urapidil |
| Gene Expression (Relative Fold Change) | ||||
| HIF1α | Significantly Increased | Significantly Decreased | Significantly Decreased | Downregulation |
| BNIP3L | Significantly Increased | Significantly Decreased | Significantly Decreased | Downregulation |
| HMGB1 | Significantly Increased | Significantly Decreased | Significantly Decreased | Downregulation |
| Immunohistochemistry | ||||
| TNF-α Expression | Significantly Increased | Significantly Decreased | Significantly Decreased | Downregulation |
| Caspase-3 Expression | Significantly Increased | Significantly Decreased | Significantly Decreased | Downregulation |
| Tyrosine Hydroxylase (TH) | Decreased | Restored | Restored | Restoration |
| Oxidative Stress | ||||
| Total Oxidant Status (TOS) | Significantly Increased | Significantly Decreased | Significantly Decreased | Reduction |
| Oxidative Stress Index (OSI) | Significantly Increased | Significantly Decreased | Significantly Decreased | Reduction |
| Total Antioxidant Status (TAS) | Significantly Decreased | Significantly Elevated | Significantly Elevated | Elevation |
Table 2: Effects of Urapidil on Biochemical Markers in a Rat Model of Cerebral Ischemia-Reperfusion Injury [7][8]
| Marker | IR Group | IR + Urapidil (5 mg/kg) | Effect of Urapidil |
| Oxidative Stress | |||
| Malondialdehyde (MDA) (nmol/g tissue) | 22.83 ± 3.01 | 18.57 ± 2.53 | Reduction |
| Glutathione (GSH) (nmol/g tissue) | 0.71 ± 0.29 | 1.32 ± 0.42 | Elevation |
| Superoxide Dismutase (SOD) (U/mg protein) | 56.30 ± 20.50 | 81.10 ± 16.28 | Elevation |
| Apoptosis & Inflammation | |||
| Caspase-3 Immunodensity | Significantly Upregulated | No Significant Difference from IR | - |
| Bcl-2 Immunodensity | Significantly Downregulated | No Significant Difference from IR | - |
| TNF-α Immunodensity | Significantly Upregulated | Significantly Decreased | Downregulation |
Experimental Protocols
Animal Models
The most common animal models used for studying the neuroprotective effects of urapidil are:
-
Traumatic Brain Injury (TBI) Model: A controlled cortical impact or fluid percussion injury is often used to induce TBI in rats.[3]
-
Middle Cerebral Artery Occlusion (MCAO) Model: This model is used to induce focal cerebral ischemia followed by reperfusion in rats, mimicking stroke.[7][9][10]
This compound Administration Protocol for TBI Studies
This protocol is based on a study investigating urapidil's effects in a rat TBI model.[3][4][6]
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for administration
-
Animal model of TBI (e.g., Sprague Dawley rats)
Procedure:
-
Animal Grouping: Divide the animals into at least four groups: a sham-operated control group, a TBI control group, and two TBI groups treated with different doses of urapidil (e.g., 0.5 mg/kg and 5 mg/kg).[4]
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.
-
Administration: The route and timing of administration are critical. While the provided search results do not specify the route for the TBI model, intraperitoneal (i.p.) or intravenous (i.v.) injections are common. Administer the prepared urapidil solution or vehicle (saline) to the respective animal groups shortly after the induction of TBI.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for any adverse effects.
-
Endpoint Analysis: At a predetermined time point post-injury (e.g., 24 or 72 hours), euthanize the animals and collect brain tissue for biochemical (e.g., ELISA, Western blot, PCR) and histopathological analysis.
This compound Administration Protocol for Cerebral Ischemia-Reperfusion (IR) Studies
This protocol is adapted from a study evaluating urapidil in a rat MCAO model.[7][9][10]
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal model of MCAO (e.g., Sprague Dawley rats)
Procedure:
-
Animal Grouping: Divide the animals into groups: a sham-operated control group, an IR control group, and an IR group treated with urapidil (e.g., 5 mg/kg).[8][9]
-
Drug Preparation: Dissolve this compound in sterile saline to achieve a concentration of 5 mg/kg.
-
Administration: Administer the urapidil solution or saline via intraperitoneal (i.p.) injection at the onset of reperfusion (0 hours) and then at 24, 48, and 72 hours post-reperfusion.[7][9][10]
-
Post-operative Care: Ensure proper post-operative care and monitoring.
-
Endpoint Analysis: Sacrifice the animals at the final time point (e.g., 72 hours) and harvest brain tissue for the analysis of oxidative stress markers, apoptotic proteins, and inflammatory cytokines.[8]
Visualizations
Signaling Pathways
The following diagram illustrates the proposed signaling pathways through which urapidil exerts its neuroprotective effects.
Caption: Proposed neuroprotective mechanism of urapidil.
Experimental Workflow
The diagram below outlines a typical experimental workflow for in vivo neuroprotection studies with urapidil.
Caption: General experimental workflow for urapidil studies.
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. Experimental studies on the neurocardiovascular effects of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Urapidil as a neuroprotective agent: targeting hypoxia, inflammation, and oxidative stress in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of the combined treatment of resveratrol and urapidil in experimental cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Neuroprotective effects of the combined treatment of resveratrol and urapidil in experimental cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urapidil Hydrochloride in Controlled Hypotension During Animal Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of urapidil (B1196414) hydrochloride to induce controlled hypotension in animal surgery. This technique is valuable for reducing intraoperative bleeding, improving surgical field visibility, and in specific research models.
Mechanism of Action
Urapidil hydrochloride is a peripherally and centrally acting antihypertensive agent.[1][2] Its primary mechanism involves a dual action on the vascular system. Peripherally, it acts as a selective antagonist of postsynaptic α1-adrenergic receptors, leading to vasodilation and a reduction in peripheral resistance.[1][2] Centrally, urapidil's hypotensive effect is also attributed to its action on the central nervous system, which contributes to the overall reduction in blood pressure without causing significant reflex tachycardia, a common side effect of other vasodilators.[3] This lack of reflex tachycardia is advantageous in a surgical setting.
Quantitative Data Summary
The following table summarizes reported dosages and hemodynamic effects of this compound in various animal models. It is crucial to note that these are starting points, and dosages should be titrated to effect for each individual animal.
| Animal Model | Application | Bolus Dose (IV) | Continuous Rate Infusion (CRI) | Target Parameter | Key Findings |
| Dogs | Neurosurgery | 0.7-1 mg/kg | 0.6-0.8 mg/kg/h | ~25% decrease in Mean Arterial Pressure (MAP) | Effective reduction in MAP without significant changes in heart rate. |
| Dogs | General Anesthesia | Not specified | Not specified | 20% decrease in MAP | Decreased cerebral perfusion pressure to the same extent as MAP with no change in intracranial pressure.[4] |
| Cats | Anesthetized | 30 and 100 µg/kg (intracisternal) | Not applicable | Significant hypotension | Central administration induced hypotension without affecting heart rate.[5] |
| Rats | Anesthetized | Not specified | Not specified | Significant hypotension | Intravenous administration produced significant hypotension without a change in heart rate.[5] |
Experimental Protocols
Materials
-
This compound for injection
-
Sterile saline or 5% dextrose solution for dilution
-
Infusion pump
-
Syringes and needles
-
Intravenous catheters
-
Anesthetic machine and appropriate anesthetic agents (e.g., isoflurane (B1672236), sevoflurane)
-
Physiological monitoring equipment (ECG, invasive blood pressure monitor for MAP, pulse oximeter, capnograph, temperature probe)
-
Intravenous fluids (e.g., Lactated Ringer's solution)
Animal Preparation Protocol
-
Animal Selection: Select healthy animals appropriate for the surgical procedure and study design.
-
Pre-Anesthetic Evaluation: Perform a thorough physical examination and any necessary blood work to ensure the animal is a suitable candidate for anesthesia and controlled hypotension.
-
Fasting: Fast the animal for an appropriate period before anesthesia, following institutional guidelines.
-
Catheterization: Place an intravenous catheter for drug and fluid administration. For precise blood pressure monitoring, an arterial catheter should be placed for direct measurement of MAP.[6]
-
Anesthetic Induction and Maintenance: Induce anesthesia using a standard protocol appropriate for the species and surgical procedure. Maintain anesthesia with an inhalant anesthetic like isoflurane or sevoflurane. The depth of anesthesia should be kept stable throughout the procedure as it can influence blood pressure.[6]
Protocol for Induction of Controlled Hypotension
-
Baseline Monitoring: Once the animal is stable under anesthesia, record baseline hemodynamic parameters, including heart rate, respiratory rate, and MAP, for at least 15-20 minutes.
-
Urapidil Administration (Bolus): Administer an initial intravenous bolus of this compound. A starting dose of 0.7 mg/kg is recommended for dogs.
-
Monitoring the Onset of Action: Continuously monitor MAP. A reduction in blood pressure is typically observed within 5-10 minutes of administration.
-
Continuous Rate Infusion (CRI): Following the initial bolus and once a hypotensive effect is observed, commence a continuous rate infusion of this compound. For dogs, a starting rate of 0.6-0.8 mg/kg/h is suggested.
-
Titration to Target MAP: Adjust the infusion rate to achieve and maintain the desired level of hypotension. A common target is a 25-40% reduction from the baseline MAP.[3] Avoid a MAP below 60 mmHg to ensure adequate perfusion of vital organs.[7]
-
Intraoperative Monitoring and Management:
-
Continuous Monitoring: Continuously monitor ECG, MAP, heart rate, oxygen saturation, and body temperature throughout the surgical procedure.[6]
-
Fluid Therapy: Administer intravenous fluids at a standard maintenance rate (e.g., 5-10 ml/kg/hr for dogs) to maintain hydration and support cardiovascular function.[8][9]
-
Managing Excessive Hypotension: If the MAP drops below the target range or signs of poor perfusion are observed, immediately decrease or temporarily discontinue the urapidil infusion. If necessary, administer a fluid bolus.
-
-
Reversal and Recovery:
-
Discontinuation of Urapidil: Approximately 15-30 minutes before the end of the surgical procedure, gradually decrease and then discontinue the urapidil infusion to allow for a smooth return to normotension.
-
Postoperative Monitoring: Continue to monitor the animal's blood pressure and overall recovery closely in the postoperative period.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Controlled Hypotension
Caption: Workflow for inducing controlled hypotension.
References
- 1. Effects of urapidil on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. [Urapidil in intraoperative continuous infusion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of urapidil, a new antihypertensive agent, on cerebral perfusion pressure in dogs with and without intracranial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the mechanism of the hypotensive action of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 7. dvm360.com [dvm360.com]
- 8. dvm360.com [dvm360.com]
- 9. dvm360.com [dvm360.com]
Preparation of Urapidil Hydrochloride Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urapidil (B1196414) hydrochloride is a sympatholytic antihypertensive agent with a dual mechanism of action, functioning as a selective antagonist of α1-adrenergic receptors and an agonist of 5-HT1A serotonin (B10506) receptors.[1][2] This unique pharmacological profile has led to its investigation in various research areas, including its potential applications in cancer therapy. Notably, studies have explored its effects on prostate cancer cell lines.[1] This document provides detailed application notes and protocols for the preparation and use of urapidil hydrochloride solutions in cell culture experiments, with a focus on prostate cancer cell lines.
Data Presentation
Solubility of this compound
For reproducible and accurate experimental results, proper solubilization of this compound is critical. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ≥65.3 mg/mL[2] | ~154 mM | Fresh, anhydrous DMSO is recommended as it is hygroscopic.[2] |
| Water | 85 mg/mL[1] | ~200.5 mM | Sonication may be required to aid dissolution. |
| Ethanol | 1 mg/mL[1] | ~2.35 mM | - |
Storage and Stability of this compound Solutions
Proper storage is essential to maintain the integrity of this compound solutions for cell culture experiments.
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (Molecular Weight: 423.94 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh out 4.24 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: Cell Viability Assay using MTT in Prostate Cancer Cell Lines (LNCaP and PC-3)
This protocol outlines a method to assess the effect of this compound on the viability of the human prostate cancer cell lines LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive).[3][4]
Materials:
-
LNCaP or PC-3 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LNCaP or PC-3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment Preparation: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value. A vehicle control (DMSO at the same final concentration as in the highest this compound treatment) should be included.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualization
Signaling Pathways of this compound
This compound exerts its effects through the modulation of two primary signaling pathways: antagonism of the α1-adrenergic receptor and agonism of the 5-HT1A receptor. These pathways can influence downstream cellular processes such as proliferation and survival, which are critical in the context of cancer research.[5][6][7][8][9]
Caption: Urapidil's dual mechanism of action.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the key steps involved in performing a cell viability assay to evaluate the effects of this compound.
Caption: Workflow for MTT-based cell viability assay.
References
- 1. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of α-adrenoceptor antagonists on prostate cancer development, progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha1-adrenergic receptors activate Ca(2+)-permeable cationic channels in prostate cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of Urapidil Hydrochloride at 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urapidil (B1196414) hydrochloride is a sympatholytic antihypertensive agent that exhibits a dual mechanism of action, functioning as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2][3] Its interaction with the 5-HT1A receptor is believed to contribute to its centrally mediated antihypertensive effects.[4][5][6] Radioligand binding assays are a fundamental technique to quantitatively assess the affinity of urapidil and other compounds for the 5-HT1A receptor.[7] These assays are crucial for drug discovery and development, enabling the characterization of drug-receptor interactions and the screening of new chemical entities.
This document provides detailed protocols for conducting competitive and saturation radioligand binding assays to determine the binding affinity of urapidil hydrochloride for the 5-HT1A receptor.
Data Presentation
Table 1: Binding Affinity of Urapidil and its Analogues for the 5-HT1A Receptor
| Compound | IC50 (nM) | Radioligand | Tissue/Cell Line | Reference |
| Urapidil | 40 - 400 | [3H]8-OH-DPAT | Rat Brain Membranes | [8] |
| 5-Methyl-urapidil | 4 | [3H]8-OH-DPAT | Rat Brain Membranes | [8] |
| 5-Acetyl-urapidil | ~40 | [3H]8-OH-DPAT | Rat Brain Membranes | [8] |
| 5-Formyl-urapidil | ~40 | [3H]8-OH-DPAT | Rat Brain Membranes | [8] |
Table 2: Binding Affinity (Ki) of Standard 5-HT1A Receptor Ligands
| Ligand | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| 8-OH-DPAT | 0.6 - 9.4 | [3H]8-OH-DPAT | Human HeLa cells, Rat Cerebral Cortex | [9] |
| Serotonin (5-HT) | 1.8 | [3H]8-OH-DPAT | Not Specified | [10] |
| WAY 100635 | 0.09 | [3H]WAY100635 | Rat Hippocampus | [11] |
| Spiperone | Varies | [3H]Spiperone | Not Specified | [12] |
| Buspirone | >100,000 | [3H]8-OH-DPAT | Human Platelet Membranes | [13] |
| Ipsapirone | 21,100 | [3H]8-OH-DPAT | Human Platelet Membranes | [13] |
Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the 5-HT1A receptor.
Materials:
-
Radioligand: [3H]8-OH-DPAT (specific activity 160–240 Ci/mmol)
-
Test Compound: this compound
-
Reference Compound: Serotonin (5-HT) or 8-OH-DPAT
-
Tissue/Cell Preparation: Rat brain raphe area or hippocampus membranes, or a cell line stably expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Fluid
-
Glass fiber filters (e.g., GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from the chosen tissue or cells expressing the 5-HT1A receptor.
-
Assay Setup: In duplicate or triplicate, set up assay tubes containing:
-
50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [3H]8-OH-DPAT at a final concentration close to its Kd (e.g., 0.25 nM).
-
400 µL of the membrane preparation in assay buffer.
-
-
Total Binding: Prepare tubes containing only the radioligand and membrane preparation.
-
Non-specific Binding: Prepare tubes containing the radioligand, membrane preparation, and a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT) to saturate the receptors.
-
Incubation: Incubate the tubes at room temperature for 30 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of urapidil that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Saturation Radioligand Binding Assay
This assay determines the density of receptors (Bmax) in a given tissue and the dissociation constant (Kd) of the radioligand.
Materials:
-
Same as in Protocol 1, excluding the test and reference compounds.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates as described previously.
-
Assay Setup: In duplicate or triplicate, set up assay tubes containing:
-
50 µL of increasing concentrations of [3H]8-OH-DPAT (e.g., 0.1 to 10 nM).
-
450 µL of the membrane preparation in assay buffer.
-
-
Non-specific Binding: For each concentration of radioligand, prepare a parallel set of tubes containing an excess of a non-labeled competing ligand (e.g., 10 µM 5-HT).
-
Incubation: Incubate the tubes at room temperature for 30 minutes.
-
Filtration and Counting: Follow the same procedure as in Protocol 1.
Data Analysis:
-
Calculate the specific binding for each concentration of the radioligand.
-
Plot the specific binding (B) against the concentration of the free radioligand ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model. This will yield the Bmax (maximum number of binding sites) and the Kd (equilibrium dissociation constant).
-
Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linear analysis, where the slope is -1/Kd and the x-intercept is Bmax.
Mandatory Visualizations
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Competitive Binding Logic.
References
- 1. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urapidil-induced hemodynamic changes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of urapidil with brain serotonin-1A receptors increases the blood pressure reduction due to peripheral alpha-adrenoceptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Actions of the prototypical 5-HT1A receptor agonist 8-OH-DPAT at human alpha2-adrenoceptors: (+)8-OH-DPAT, but not (-)8-OH-DPAT is an alpha2B subtype preferential agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Proteins Affected by Urapidil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of urapidil (B1196414) hydrochloride on key intracellular signaling pathways. Urapidil hydrochloride's dual-action mechanism, targeting both α1-adrenergic and 5-HT1A receptors, results in complex downstream effects on cellular signaling. Western blot analysis is a crucial technique for elucidating these effects by quantifying changes in the phosphorylation status of key signaling proteins.
Introduction to this compound and its Mechanism of Action
This compound is an antihypertensive drug with a unique dual mechanism of action. It acts as a selective antagonist of α1-adrenergic receptors and as an agonist of 5-HT1A serotonin (B10506) receptors.[1][2]
-
α1-Adrenergic Receptor Antagonism: Located on vascular smooth muscle cells, α1-adrenergic receptors, when activated by catecholamines like norepinephrine, mediate vasoconstriction through the Gαq signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium and activate protein kinase C (PKC), respectively, culminating in smooth muscle contraction. By blocking these receptors, urapidil inhibits this cascade, leading to vasodilation and a reduction in blood pressure.[1][2] Downstream of Gαq, the MAPK/ERK pathway can also be activated, playing a role in cell proliferation and differentiation.[3][4]
-
5-HT1A Receptor Agonism: Urapidil also stimulates 5-HT1A receptors, which are Gαi-protein coupled receptors.[1][5] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This central action of urapidil contributes to a reduction in sympathetic outflow.[1] Furthermore, 5-HT1A receptor activation has been shown to stimulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[1][2][5]
Data Presentation: Quantitative Analysis of Signaling Protein Phosphorylation
The following tables present illustrative quantitative data from hypothetical Western blot experiments. This data is based on the expected effects of this compound on the MAPK/ERK and PI3K/Akt signaling pathways in appropriate cell models (e.g., vascular smooth muscle cells for α1-adrenergic effects and neuronal cells for 5-HT1A effects).
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Table 1: Effect of this compound on Agonist-Induced ERK1/2 Phosphorylation
| Treatment Group | p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Control) | Standard Deviation |
| Control (Vehicle) | 1.00 | 0.12 |
| Agonist (Phenylephrine 10 µM) | 3.50 | 0.25 |
| Urapidil (1 µM) + Phenylephrine (10 µM) | 1.20 | 0.15 |
| Urapidil (10 µM) + Phenylephrine (10 µM) | 0.80 | 0.10 |
Table 2: Effect of this compound on Akt Phosphorylation
| Treatment Group | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) | Standard Deviation |
| Control (Vehicle) | 1.00 | 0.08 |
| Urapidil (1 µM) | 1.80 | 0.15 |
| Urapidil (10 µM) | 2.50 | 0.21 |
| Urapidil (10 µM) + 5-HT1A Antagonist | 1.10 | 0.11 |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol provides a detailed methodology for the analysis of phosphorylated ERK1/2 (p-ERK1/2) and Akt (p-Akt) in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Select an appropriate cell line expressing the target receptors (e.g., A7r5 rat vascular smooth muscle cells for α1-adrenergic receptor studies, or PC-12 cells for 5-HT1A receptor studies).
-
Culture cells to 70-80% confluency in appropriate media.
-
For agonist-induced phosphorylation studies, serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.
-
Treat cells with this compound at various concentrations and for different time points as required. Include appropriate vehicle controls and positive/negative controls (e.g., known agonists or inhibitors of the pathways).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK1/2 or anti-p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody host species for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest (e.g., anti-total ERK1/2 or anti-total Akt). Alternatively, a housekeeping protein like β-actin or GAPDH can be used.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample and normalize to the control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of urapidil's action.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha 1-adrenergic and cholinergic agonists activate MAPK by separate mechanisms to inhibit secretion in lacrimal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin activates MAP kinase and PI3K/Akt signaling pathways in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil Hydrochloride: Application in Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Urapidil (B1196414) hydrochloride is a sympatholytic antihypertensive agent with a dual mechanism of action, functioning as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2][3] This unique pharmacological profile makes it a compelling compound for investigation in the context of ischemia-reperfusion (I/R) injury. I/R injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area.[4] Research suggests that urapidil hydrochloride may offer protective effects against I/R injury in various organs, including the heart, brain, kidneys, and intestines, by mitigating oxidative stress, inflammation, and apoptosis.[1][4][5]
The protective effects of urapidil are attributed to its ability to reduce peripheral vascular resistance without causing reflex tachycardia, a common side effect of other α1-adrenoceptor antagonists.[2] The 5-HT1A receptor agonism contributes to a central sympatholytic effect, further aiding in blood pressure control and potentially offering direct cellular protection.[3][6] In experimental models, urapidil has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[4][5] Furthermore, it has been observed to modulate apoptosis-related proteins by downregulating pro-apoptotic factors like Caspase-3 and upregulating anti-apoptotic proteins such as Bcl-2.[5]
These properties position this compound as a valuable tool for studying the complex signaling pathways involved in I/R injury and for the preclinical evaluation of potential therapeutic strategies aimed at mitigating its detrimental effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various experimental models of ischemia-reperfusion injury.
Table 1: Effect of Urapidil on Biomarkers of Oxidative Stress in Ischemia-Reperfusion Injury
| Organ/Model | Species | Urapidil Dose | Parameter | I/R Control Group | Urapidil-Treated Group | Reference |
| Brain (MCAO) | Rat | 5 mg/kg | MDA (nmol/g tissue) | 22.83 ± 3.01 | 18.57 ± 2.53 | [7] |
| Brain (MCAO) | Rat | 5 mg/kg | SOD (U/mg protein) | 56.30 ± 20.50 | 81.10 ± 16.28 | [7] |
| Intestine | Rat | 0.5 mg/kg | MDA | Increased | Decreased | [4] |
| Intestine | Rat | 5 mg/kg | MDA | Increased | Decreased | [4] |
| Intestine | Rat | 0.5 mg/kg | SOD | Decreased | Increased | [4] |
| Intestine | Rat | 5 mg/kg | SOD | Decreased | Increased | [4] |
Table 2: Effect of Urapidil on Markers of Apoptosis and Inflammation in Ischemia-Reperfusion Injury
| Organ/Model | Species | Urapidil Dose | Parameter | I/R Control Group | Urapidil-Treated Group | Reference |
| Brain (MCAO) | Rat | 5 mg/kg | Caspase-3 | Upregulated | No significant difference | [1][5] |
| Brain (MCAO) | Rat | 5 mg/kg | Bcl-2 | Downregulated | No significant difference | [1][5] |
| Brain (MCAO) | Rat | 5 mg/kg | TNF-α | Upregulated | Significantly lower | [1][5] |
| Intestine | Rat | 0.5 mg/kg | Caspase-3 Immunopositivity | Severe | Mild | [4] |
| Intestine | Rat | 5 mg/kg | Caspase-3 Immunopositivity | Severe | Mild | [4] |
| Intestine | Rat | 0.5 mg/kg | NF-κB Immunopositivity | Moderate | Lower | [4] |
| Intestine | Rat | 5 mg/kg | NF-κB Immunopositivity | Moderate | Lower | [4] |
Table 3: Effect of Urapidil on Cardiac Function in Myocardial Ischemia-Reperfusion
| Model | Species | Urapidil Dose | Parameter | I/R Control Group | Urapidil-Treated Group | Reference |
| LAD Stenosis | Dog | 0.25-1.0 mg/kg (i.v.) | Systolic Shortening (dLLAD) | Decreased by 55% | Increased by ~50% from ischemic state | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of urapidil in I/R injury and a typical experimental workflow.
References
- 1. Neuroprotective effects of the combined treatment of resveratrol and urapidil in experimental cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 5. Neuroprotective effects of the combined treatment of resveratrol and urapidil in experimental cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of urapidil with brain serotonin-1A receptors increases the blood pressure reduction due to peripheral alpha-adrenoceptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of urapidil on the performance of ischemic myocardium in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for c-Fos After Urapidil Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the expected effects of urapidil (B1196414) hydrochloride on c-Fos expression, a key marker of neuronal activation. Detailed protocols for immunohistochemical staining of c-Fos are provided to facilitate the design and execution of experiments aimed at understanding the central nervous system effects of urapidil and similar compounds.
Introduction
Urapidil hydrochloride is an antihypertensive drug with a dual mechanism of action: it acts as a peripheral α1-adrenoceptor antagonist and a central 5-HT1A receptor agonist. This dual activity modulates neuronal pathways involved in the regulation of blood pressure. The immediate early gene c-Fos is a widely used marker for neuronal activation. Its expression is rapidly and transiently induced in neurons following stimulation. Therefore, immunohistochemical detection of the c-Fos protein is a powerful tool to map neuronal populations activated or inhibited by pharmacological agents like urapidil.
The central effects of urapidil are of particular interest for understanding its full pharmacological profile. Its action on 5-HT1A receptors, particularly in brainstem regions such as the raphe nuclei and the nucleus of the solitary tract, is thought to contribute significantly to its antihypertensive effect. By examining c-Fos expression in these and other relevant brain regions, researchers can elucidate the specific neural circuits modulated by urapidil.
Data Presentation
| Brain Region | Treatment Group | Mean c-Fos Positive Cells/Section (± SEM) | Expected Change vs. Control |
| Raphe Nuclei | Vehicle Control | 15 ± 2 | - |
| Urapidil (5-HT1A agonist effect) | 8 ± 1 | ↓ | |
| Nucleus of the Solitary Tract | Vehicle Control | 25 ± 3 | - |
| Urapidil (α1-antagonist effect) | 18 ± 2 | ↓ | |
| Paraventricular Nucleus | Vehicle Control | 30 ± 4 | - |
| Urapidil | 22 ± 3 | ↓ |
Note: The quantitative data presented in this table is hypothetical and extrapolated from studies on the effects of 5-HT1A agonists and other α1-adrenoceptor antagonists on c-Fos expression. Experimental validation is required.
Signaling Pathway
The administration of this compound is expected to modulate neuronal activity through two primary signaling pathways, leading to a decrease in c-Fos expression in specific brain regions. The α1-adrenoceptor antagonism will reduce excitatory input, while the 5-HT1A receptor agonism will have an inhibitory effect on serotonergic neurons.
Experimental Workflow
The following diagram outlines the key steps in a typical experiment designed to investigate c-Fos expression following the administration of this compound.
Experimental Protocols
Protocol 1: Chromogenic Immunohistochemistry for c-Fos (DAB Staining)
This protocol is suitable for brightfield microscopy and provides excellent morphological detail.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Hydrogen peroxide (H2O2)
-
Normal goat serum (NGS)
-
Triton X-100
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm sections on a cryostat. Collect sections in PBS.
-
-
Immunostaining:
-
Wash sections three times in PBS for 5 minutes each.
-
Quench endogenous peroxidase activity by incubating sections in 0.3% H2O2 in PBS for 15 minutes.
-
Wash three times in PBS.
-
Block non-specific binding by incubating in a blocking solution (e.g., 5% NGS and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections in primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times in PBS.
-
Incubate in biotinylated secondary antibody (diluted in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Wash three times in PBS.
-
Incubate in ABC reagent for 1 hour at room temperature.
-
Wash three times in PBS.
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Wash thoroughly in PBS.
-
-
Mounting and Visualization:
-
Mount sections onto gelatin-coated slides.
-
Dehydrate through a series of ethanol (B145695) concentrations and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualize under a brightfield microscope. c-Fos positive nuclei will appear as dark brown/black staining.
-
Protocol 2: Fluorescent Immunohistochemistry for c-Fos
This protocol is ideal for co-localization studies with other markers and for quantitative analysis using fluorescence microscopy.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Tissue Preparation:
-
Follow the same steps as in Protocol 1 for tissue preparation.
-
-
Immunostaining:
-
Wash sections three times in PBS for 5 minutes each.
-
Block non-specific binding by incubating in a blocking solution (e.g., 5% NGS and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections in primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times in PBS.
-
Incubate in fluorescently-conjugated secondary antibody (diluted in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature in the dark.
-
Wash three times in PBS in the dark.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash three times in PBS in the dark.
-
-
Mounting and Visualization:
-
Mount sections onto slides.
-
Coverslip with an antifade mounting medium.
-
Store slides in the dark at 4°C.
-
Visualize under a fluorescence or confocal microscope. c-Fos positive nuclei will fluoresce at the wavelength corresponding to the chosen fluorophore.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on neuronal activation via c-Fos immunohistochemistry. By employing these methods, researchers can gain valuable insights into the central mechanisms of this and other antihypertensive drugs, contributing to a more complete understanding of their pharmacology and aiding in the development of novel therapeutics. The combination of detailed protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow is intended to support robust and reproducible research in this area.
Application Notes and Protocols: Measuring Vasodilation in Response to Urapidil Hydrochloride in Ex Vivo Tissue Baths
Introduction
Urapidil (B1196414) hydrochloride is an antihypertensive agent with a dual mechanism of action, primarily acting as a selective antagonist of α1-adrenergic receptors and as an agonist of central 5-HT1A serotonin (B10506) receptors.[1][2][3] Its peripheral α1-adrenoceptor blockade leads to vasodilation by reducing systemic vascular resistance.[1] The ex vivo tissue bath (or organ bath) system is a classical and robust pharmacological method to investigate the direct effects of vasoactive compounds on isolated blood vessels.[4] This application note provides a detailed protocol for measuring the vasodilatory effects of urapidil hydrochloride on isolated arterial rings, typically rat thoracic aorta, pre-contracted with an α1-adrenergic agonist like phenylephrine.
These protocols are designed to guide researchers in obtaining reproducible and quantifiable data on the concentration-dependent vasodilation induced by urapidil, which is essential for preclinical pharmacological profiling.
Data Presentation
The quantitative data from a typical experiment measuring urapidil-induced vasodilation can be summarized in the following tables. Table 1 provides the composition of the physiological salt solution used to maintain tissue viability. Table 2 presents a representative concentration-response dataset for this compound on phenylephrine-pre-contracted aortic rings.
Table 1: Composition of Krebs-Henseleit Physiological Salt Solution
| Component | Molar Concentration (mM) |
| Sodium Chloride (NaCl) | 118.0 |
| Potassium Chloride (KCl) | 4.7 |
| Calcium Chloride (CaCl₂) | 2.5 |
| Magnesium Sulfate (MgSO₄) | 1.2 |
| Potassium Phosphate (KH₂PO₄) | 1.2 |
| Sodium Bicarbonate (NaHCO₃) | 25.0 |
| D-Glucose | 11.1 |
Table 2: Representative Concentration-Response Data for this compound-Induced Vasodilation
Aortic rings were pre-contracted with 1 µM Phenylephrine.
| Urapidil HCl Concentration (M) | Log [Urapidil HCl] | % Vasodilation (Mean ± SEM) |
| 1 x 10⁻⁹ | -9.0 | 5.2 ± 1.1 |
| 1 x 10⁻⁸ | -8.0 | 15.8 ± 2.3 |
| 1 x 10⁻⁷ | -7.0 | 35.4 ± 3.5 |
| 1 x 10⁻⁶ | -6.0 | 60.1 ± 4.2 |
| 1 x 10⁻⁵ | -5.0 | 85.7 ± 3.9 |
| 1 x 10⁻⁴ | -4.0 | 98.2 ± 1.5 |
Note: The half-maximal inhibitory concentration (IC50) for urapidil-induced relaxation in norepinephrine-precontracted spontaneously hypertensive rat (SHR) femoral arteries has been reported to be in the micromolar range.[5]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of urapidil-induced vasodilation.
Caption: Experimental workflow for ex vivo vasodilation assay.
Experimental Protocols
Protocol 1: Preparation of Krebs-Henseleit Physiological Salt Solution
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Calcium Chloride (CaCl₂)
-
Magnesium Sulfate (MgSO₄)
-
Potassium Phosphate monobasic (KH₂PO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
D-Glucose
-
Distilled or deionized water
Procedure:
-
Prepare stock solutions of each salt to facilitate accurate final concentrations.
-
In a large beaker, dissolve the salts in approximately 80% of the final volume of distilled water, following the concentrations listed in Table 1.
-
Add D-Glucose and stir until fully dissolved.
-
Add Sodium Bicarbonate slowly to avoid excessive bubbling.
-
Bring the solution to the final volume with distilled water.
-
Continuously bubble the solution with carbogen (B8564812) gas (95% O₂ / 5% CO₂) for at least 20 minutes before and during the experiment to maintain a physiological pH of approximately 7.4.
Protocol 2: Ex Vivo Vasodilation Assay Using Isolated Aortic Rings
Materials:
-
This compound
-
Phenylephrine (PE)
-
Krebs-Henseleit solution
-
Isolated thoracic aorta from a suitable animal model (e.g., Wistar rat)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Standard dissection tools (forceps, scissors)
-
Surgical thread
Procedure:
1. Tissue Preparation: a. Euthanize the animal according to institutionally approved ethical protocols. b. Promptly excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. c. Under a dissecting microscope, carefully remove adherent connective and adipose tissue. d. Cut the cleaned aorta into rings of 2-3 mm in length. Take care to not stretch or damage the endothelial layer.
2. Mounting and Equilibration: a. Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. b. Suspend the rings between two L-shaped stainless-steel hooks. One hook is fixed to the chamber, and the other is connected to an isometric force transducer. c. Apply an optimal resting tension to the aortic rings (typically 1.5-2.0 grams for rat aorta) and allow them to equilibrate for 60-90 minutes. d. During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
3. Viability and Endothelial Integrity Check: a. After equilibration, contract the tissues with a high concentration of Potassium Chloride (KCl, e.g., 60-80 mM) to check for tissue viability. b. Wash the tissues and allow them to return to baseline tension. c. To assess endothelial integrity, pre-contract the rings with Phenylephrine (e.g., 1 µM) and, once a stable plateau is reached, add a single dose of an endothelium-dependent vasodilator like Acetylcholine (e.g., 10 µM). A relaxation of over 70% typically indicates intact endothelium. d. Wash the tissues thoroughly to remove all drugs and allow them to return to baseline.
4. Concentration-Response Curve Generation: a. Induce a stable, submaximal contraction with Phenylephrine (typically 1 µM). Wait for the contraction to reach a sustained plateau. b. Once the contraction is stable, add this compound to the bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in logarithmic increments (e.g., 10 nM, 100 nM, 1 µM, etc.) until a maximal relaxation is observed. c. Allow the tissue to stabilize for a set period (e.g., 5-10 minutes) after each addition of Urapidil before adding the next concentration. d. Record the isometric tension continuously using a data acquisition system.
5. Data Analysis: a. The relaxation at each concentration of Urapidil is expressed as a percentage reversal of the initial phenylephrine-induced contraction. b. Plot the percentage of vasodilation against the logarithm of the molar concentration of Urapidil to generate a concentration-response curve. c. From the concentration-response curve, calculate the IC50 (the concentration of Urapidil that produces 50% of the maximal relaxation) or EC50 value using non-linear regression analysis.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the vasodilatory properties of this compound in an ex vivo setting. By following these detailed steps, researchers can obtain reliable and reproducible data on the drug's direct effects on vascular smooth muscle tone. These experiments are fundamental in understanding the peripheral mechanism of action of urapidil and similar vasoactive compounds.
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by urapidil in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability of Urapidil Hydrochloride Stock Solutions for Laboratory Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urapidil (B1196414) hydrochloride is a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, widely utilized in research for its antihypertensive properties.[1][2] Accurate and reproducible experimental results rely on the stability and integrity of the stock solutions used. This document provides detailed guidelines and protocols for the preparation, storage, and long-term stability assessment of urapidil hydrochloride stock solutions for laboratory applications.
Physicochemical Properties
-
Molecular Formula: C₂₀H₂₉N₅O₃・HCl[3]
-
Molecular Weight: 423.94 g/mol [3]
-
Appearance: White to off-white solid
-
Solubility:
Recommended Solvents and Storage Conditions
For routine laboratory use, Dimethyl Sulfoxide (DMSO) and sterile, deionized water are recommended as primary solvents for preparing this compound stock solutions. Acetonitrile is also a suitable solvent, particularly for analytical purposes.[4] To prevent degradation and ensure long-term stability, it is crucial to adhere to the following storage recommendations.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Concentration Range | Storage Temperature | Recommended Duration |
| DMSO | 10-50 mM | -80°C | ≤ 6 months |
| -20°C | ≤ 1 month | ||
| Water (sterile) | 1-25 mg/mL | 4°C | ≤ 7 days |
| -20°C | ≤ 1 month | ||
| Acetonitrile | 0.4 mg/mL | 4°C | ≤ 1 month |
Note: It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5] For aqueous solutions, sterile filtration through a 0.22 µm filter is advised to prevent microbial contamination.
Stability Profile and Degradation
This compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that the compound is sensitive to hydrolysis under both acidic and basic conditions, as well as to oxidation.[4][6] However, it demonstrates good stability under thermal stress and photolytic exposure in the solid state.[4][6]
Table 2: Summary of Forced Degradation Studies on this compound
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (e.g., 1 M HCl) | Degradation observed | [4][6] |
| Base Hydrolysis (e.g., 1 M NaOH) | Degradation observed | [4][6] |
| Oxidation (e.g., 3% H₂O₂) | Degradation observed | [4][6] |
| Thermal (e.g., 100°C) | No significant degradation | [4] |
| Photolytic (e.g., sunlight) | No significant degradation in solid state | [6] |
A study on the stability of this compound in 0.9% sodium chloride solution at concentrations of 1.6 mg/mL and 3.3 mg/mL found no more than 5% degradation over a period of 10 days at room temperature.[7]
Mechanism of Action Signaling Pathway
Urapidil exerts its antihypertensive effects through a dual mechanism of action. It acts as an antagonist at peripheral postsynaptic α1-adrenergic receptors, leading to vasodilation.[1] Additionally, it functions as an agonist at central 5-HT1A serotonin (B10506) receptors, which results in a decrease in sympathetic outflow.[1]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (purity ≥ 98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. For 1 mL of a 10 mM solution, 4.24 mg is needed.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile polypropylene tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 6 months).
Protocol for Long-Term Stability Assessment of this compound Stock Solutions
This protocol outlines a stability study to be conducted over a 6-month period, with sampling at defined intervals.
Procedure:
-
Sample Preparation: Prepare a batch of this compound stock solution in the desired solvent and concentration as described in Protocol 6.1.
-
Aliquoting and Storage: Distribute the stock solution into a sufficient number of single-use aliquots for all planned time points and storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze three separate aliquots using a validated stability-indicating HPLC method (see section 6.3) to establish the initial concentration and purity.
-
Scheduled Analysis: At each subsequent time point (e.g., 1, 3, and 6 months), retrieve three aliquots from each storage condition. Allow them to equilibrate to room temperature before analysis.
-
Data Analysis: For each time point and condition, calculate the mean percentage of the initial this compound concentration remaining. Identify and quantify any degradation products.
-
Evaluation: A solution is generally considered stable if the concentration of the active ingredient remains above 90% of the initial concentration.
Stability-Indicating HPLC Method
This method is adapted from published procedures for the analysis of urapidil and its degradation products.[4]
Table 3: HPLC Parameters for this compound Stability Analysis
| Parameter | Specification |
| Column | Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 50 mM Ammonium Dihydrogen Phosphate: Triethanolamine (25:75:0.5, v/v), pH adjusted to 5.5 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time (Urapidil) | Approximately 7.1 minutes |
System Suitability:
Before sample analysis, perform system suitability tests by making replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.[4]
Conclusion
This compound stock solutions are stable for laboratory use when prepared with appropriate solvents and stored under recommended conditions. For long-term storage of up to 6 months, DMSO is a suitable solvent when stored at -80°C. Frequent freeze-thaw cycles and exposure to acidic, basic, or oxidative conditions should be avoided to maintain the integrity of the compound. The provided protocols offer a framework for the preparation and stability assessment of this compound stock solutions, ensuring the reliability of experimental outcomes.
References
- 1. CN101200451A - Method for preparing hydrochloride urapidil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. raybiotech.com [raybiotech.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cells Treated with Urapidil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urapidil (B1196414) hydrochloride is a sympatholytic antihypertensive agent with a dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2][3] While its primary therapeutic application is in the management of hypertension[2][3], recent studies have begun to explore the broader cellular effects of α1-adrenoceptor antagonists, including their potential to modulate programmed cell death, or apoptosis. Emerging evidence suggests that similar α1-adrenoceptor blockers can induce apoptosis in certain cancer cell lines, indicating a potential avenue for oncological research.[4] Conversely, in other contexts such as ischemia-reperfusion injuries, urapidil has been shown to reduce apoptosis through its antioxidant and anti-inflammatory properties.[1]
Flow cytometry is a powerful and versatile technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[5][6][7] One of the most common methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[8][9][10] This method is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[9][11] Propidium iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.[8][9]
This application note provides a detailed protocol for the analysis of apoptosis in a hypothetical cell line (e.g., a cancer cell line) treated with urapidil hydrochloride using the Annexin V/PI flow cytometry assay. It also includes a representative data set and a discussion of the potential signaling pathways that may be involved.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment investigating the dose-dependent effect of this compound on the induction of apoptosis in a cancer cell line after a 48-hour treatment period.
| This compound Concentration (µM) | Percentage of Viable Cells (Annexin V- / PI-) | Percentage of Early Apoptotic Cells (Annexin V+ / PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 50 | 60.3 ± 4.2 | 25.1 ± 2.9 | 14.6 ± 2.1 |
| 100 | 42.1 ± 3.8 | 38.7 ± 3.5 | 19.2 ± 2.7 |
Experimental Protocols
Protocol: Annexin V and Propidium Iodide Staining for Apoptosis Detection by Flow Cytometry
This protocol outlines the steps for staining cells treated with this compound with Annexin V and Propidium Iodide for subsequent analysis by flow cytometry.
Materials:
-
Cell line of interest (e.g., human cancer cell line)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with a different fluorochrome)
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
-
Sterile microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 6-well plate at a density that will allow for approximately 70-80% confluency after the desired treatment period.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Cell Washing:
-
Wash the cell pellet by resuspending it in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[12]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[12]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Add 5 µL of Propidium Iodide staining solution.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples on a flow cytometer within one hour of staining.[12]
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[10]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
Mandatory Visualization
Caption: Experimental workflow for apoptosis analysis.
Caption: Potential signaling pathways of urapidil.
References
- 1. Urapidil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 3. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naftopidil induces apoptosis in malignant mesothelioma cell lines independently of α1-adrenoceptor blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. brieflands.com [brieflands.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Urapidil Hydrochloride in High-Throughput Screening for Antihypertensive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urapidil (B1196414) hydrochloride is a well-established antihypertensive agent with a dual mechanism of action, making it a valuable tool in the discovery and development of novel antihypertensive drugs. It acts as a selective antagonist of α1-adrenergic receptors and an agonist of 5-HT1A serotonin (B10506) receptors.[1] This unique pharmacological profile results in vasodilation and a reduction in blood pressure, often without the reflex tachycardia associated with other vasodilators.[2][3] These characteristics make urapidil an excellent reference compound in high-throughput screening (HTS) campaigns designed to identify new chemical entities with antihypertensive properties.
These application notes provide detailed protocols for utilizing urapidil hydrochloride in HTS assays targeting both the α1-adrenergic and 5-HT1A receptors. The methodologies are designed for efficiency and reproducibility, enabling the rapid screening of large compound libraries.
Mechanism of Action of Urapidil
Urapidil's antihypertensive effect stems from its ability to modulate two key signaling pathways involved in blood pressure regulation:
-
α1-Adrenergic Receptor Antagonism: Urapidil competitively blocks α1-adrenergic receptors on vascular smooth muscle cells. This prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.[4]
-
5-HT1A Receptor Agonism: Urapidil stimulates 5-HT1A receptors in the central nervous system.[1] This activation is thought to reduce sympathetic outflow from the brainstem, further contributing to the overall blood pressure-lowering effect.[5][6]
Quantitative Data for this compound
The following tables summarize the binding affinities and functional potencies of urapidil and its derivatives at the target receptors, which are crucial for establishing appropriate assay conditions and for comparing the potency of newly identified compounds.
Table 1: α1-Adrenergic Receptor Binding Affinities
| Compound | Receptor Subtype | Tissue/Cell Line | pKi | IC50 (nM) | Reference(s) |
| 5-Methyl-urapidil | α1A | Rat Hippocampus | 9.1 - 9.4 | - | [7] |
| 5-Methyl-urapidil | α1B/D (low affinity) | Rat Hippocampus | 7.2 - 7.8 | - | [7] |
| Urapidil | α1 | Rat Cerebral Cortex | - | 5 x 10⁻⁸ - 8 x 10⁻⁷ mol/l | [8] |
| 5-Acetyl-urapidil | α1 | Rat Cerebral Cortex | - | 5 x 10⁻⁸ - 8 x 10⁻⁷ mol/l | [8] |
| 5-Formyl-urapidil | α1 | Rat Cerebral Cortex | - | 5 x 10⁻⁸ - 8 x 10⁻⁷ mol/l | [8] |
| 5-Methyl-urapidil | α1 | Rat Cerebral Cortex | - | 5 x 10⁻⁸ - 8 x 10⁻⁷ mol/l | [8] |
Table 2: 5-HT1A Receptor Binding Affinities
| Compound | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference(s) |
| Urapidil | Human | 213 | - | [7] |
| Urapidil | Rat Cerebral Cortex | - | 4 x 10⁻⁹ - 4 x 10⁻⁷ mol/l | [8] |
| 5-Acetyl-urapidil | Rat Cerebral Cortex | - | 4 x 10⁻⁹ - 4 x 10⁻⁷ mol/l | [8] |
| 5-Formyl-urapidil | Rat Cerebral Cortex | - | 4 x 10⁻⁹ - 4 x 10⁻⁷ mol/l | [8] |
| 5-Methyl-urapidil | Rat Cerebral Cortex | - | 4 x 10⁻⁹ - 4 x 10⁻⁷ mol/l | [8] |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for an HTS campaign to identify novel antihypertensive compounds targeting either α1-adrenergic or 5-HT1A receptors involves several key stages, from initial screening to hit confirmation and characterization.
Protocol 1: High-Throughput Radioligand Binding Assay for α1-Adrenergic Receptor Antagonists
This protocol describes a competitive binding assay in a 384-well format to identify compounds that displace the radiolabeled antagonist [³H]-prazosin from α1-adrenergic receptors.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human α1A-adrenergic receptor.
-
Radioligand: [³H]-prazosin.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Compound Library: Compounds solubilized in DMSO.
-
This compound: As a positive control.
-
Scintillation Cocktail.
-
384-well Filter Plates.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Plating:
-
Dispense test compounds and controls (urapidil, phentolamine, DMSO vehicle) into the 384-well plate. The final assay concentration of DMSO should be kept below 1%.
-
-
Reagent Preparation:
-
Assay Reaction:
-
Add the diluted cell membrane suspension to each well.
-
Add the [³H]-prazosin solution to all wells.
-
The final assay volume is typically 50 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Harvest the plate contents onto the filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the controls.
-
Compounds showing significant inhibition are selected for dose-response analysis to determine their IC50 values.
-
Protocol 2: High-Throughput Calcium Flux Assay for 5-HT1A Receptor Agonists
This protocol outlines a cell-based functional assay using a fluorescent calcium indicator to identify compounds that activate the 5-HT1A receptor, leading to an increase in intracellular calcium. This assay is well-suited for a FLIPR (Fluorometric Imaging Plate Reader) system.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably co-expressing the human 5-HT1A receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi5).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional, to prevent dye extrusion).
-
Compound Library: Compounds solubilized in DMSO.
-
This compound: As a positive control agonist.
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR or equivalent fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at an optimized density and incubate overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included if necessary.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare a plate with the test compounds and controls (urapidil, vehicle) diluted in assay buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
-
Signal Detection:
-
Initiate the kinetic read. The instrument will measure a baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument's liquid handler will then add the compounds from the source plate to the cell plate.
-
Continue to measure the fluorescence intensity for 1-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The response is typically quantified as the maximum peak fluorescence or the area under the curve.
-
Calculate the percent activation for each test compound relative to the maximal response induced by a saturating concentration of a reference agonist (like serotonin or urapidil).
-
Active compounds are then subjected to dose-response analysis to determine their EC50 values.
-
Protocol 3: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized genetic model of essential hypertension in humans.[2][10] This protocol provides a framework for evaluating the in vivo efficacy of hit compounds identified from primary screens.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, when hypertension is well-established.[11]
-
Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
Procedure:
-
Acclimatization:
-
Acclimatize the animals to the housing conditions and the blood pressure measurement procedure for at least one week before the study.
-
-
Baseline Blood Pressure Measurement:
-
Measure the baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.
-
-
Drug Administration:
-
Administer the test compound, urapidil (as a positive control), or vehicle to groups of SHR. The route of administration (e.g., oral gavage, intraperitoneal injection) and dose levels should be determined based on the physicochemical properties and in vitro potency of the compounds.[12]
-
-
Blood Pressure Monitoring:
-
Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of peak effect and the duration of action.
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each animal at each time point.
-
Compare the blood pressure-lowering effects of the test compounds to those of the vehicle and urapidil groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This compound serves as an indispensable tool for the discovery of novel antihypertensive agents. Its well-defined dual mechanism of action provides a robust benchmark for both α1-adrenergic receptor antagonist and 5-HT1A receptor agonist screening campaigns. The detailed protocols provided herein offer a comprehensive guide for researchers to establish and execute high-throughput screening and subsequent in vivo validation, facilitating the identification and characterization of the next generation of antihypertensive therapeutics.
References
- 1. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 11. Spontaneously Hypertensive | Taconic Biosciences [taconic.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Urapidil Hydrochloride Concentration for In Vitro Vasorelaxation Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of urapidil (B1196414) hydrochloride in in vitro vasorelaxation assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for urapidil hydrochloride-induced vasorelaxation?
A1: this compound exhibits a dual mechanism of action. Primarily, it acts as a selective antagonist of peripheral postsynaptic alpha-1 adrenergic receptors located on vascular smooth muscle cells.[1][2] This antagonism prevents norepinephrine-induced vasoconstriction, leading to vasodilation.[1][3] Additionally, urapidil functions as an agonist at central serotonin (B10506) 5-HT1A receptors, which contributes to a decrease in sympathetic outflow from the central nervous system, further promoting vasodilation.[1][4][5]
Q2: What is a typical concentration range for this compound in in vitro vasorelaxation assays?
A2: The effective concentration of this compound can vary depending on the specific tissue, experimental conditions, and the contractile agent used. Based on available literature, concentrations ranging from nanomolar to micromolar are typically effective. For instance, in norepinephrine-precontracted femoral artery strips from spontaneously hypertensive rats, urapidil elicited a dose-dependent relaxation with a pIC50 value of 6.50.[6] Another study reported a pA2 value of approximately 7 for its alpha-1 adrenoceptor blocking activity in rat isolated caudal artery.[7] It is always recommended to perform a concentration-response curve to determine the optimal range for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: this compound is soluble in aqueous solutions. For a stock solution, you can dissolve it in distilled water or a suitable buffer (e.g., saline). It is crucial to ensure the compound is fully dissolved. If you encounter solubility issues, gentle warming or sonication may be applied. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Can urapidil's vasorelaxant effect be endothelium-dependent?
A4: The primary mechanism of urapidil's vasorelaxant effect, alpha-1 adrenoceptor antagonism, is generally considered endothelium-independent as it directly targets the vascular smooth muscle. One study noted that urapidil markedly inhibited phenylephrine-induced contractions in rat aortic rings both with and without endothelium, with a more pronounced effect in rings without endothelium, suggesting it may preferentially target arteries with endothelial dysfunction.[8]
Quantitative Data Summary
The following table summarizes the reported potency of this compound in in vitro vasorelaxation studies.
| Parameter | Value | Tissue | Pre-contraction Agent | Species | Reference |
| pIC50 | 6.50 | Femoral Artery | Norepinephrine (B1679862) | Rat (Spontaneously Hypertensive) | [6] |
| pA2 | ~7 | Caudal Artery | Not specified | Rat | [7] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Detailed Methodology for In Vitro Vasorelaxation Assay Using Rat Aortic Rings
This protocol provides a general framework for assessing the vasorelaxant effects of this compound on isolated rat aortic rings.
1. Materials and Reagents:
-
This compound
-
Norepinephrine (or other contractile agents like phenylephrine)
-
Acetylcholine (B1216132) (for testing endothelial integrity)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Distilled water
-
Pressurized gas mixture (95% O2 / 5% CO2)
-
Male Wistar rats (or other appropriate strain)
2. Equipment:
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection microscope and tools
-
Water bath
3. Procedure:
- Tissue Preparation:
- Euthanize the rat according to approved animal ethics protocols.
- Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
- Under a dissection microscope, remove adhering connective and adipose tissues.
- Cut the aorta into rings of 2-3 mm in length.
- Mounting the Aortic Rings:
- Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
- Connect the rings to isometric force transducers.
- Equilibration and Viability Check:
- Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
- After equilibration, induce a contraction with a high concentration of KCl (e.g., 60 mM) to check the viability of the smooth muscle.
- Wash the tissues and allow them to return to baseline.
- Endothelial Integrity Test:
- Pre-contract the aortic rings with a submaximal concentration of norepinephrine (e.g., 1 µM).
- Once a stable contraction plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium.
- Wash the tissues and allow them to return to baseline.
- Concentration-Response Curve for this compound:
- Pre-contract the aortic rings again with the same concentration of norepinephrine.
- Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the bath.
- Record the relaxation response for each concentration until a maximal response is achieved.
- Data Analysis:
- Express the relaxation response as a percentage of the pre-contraction induced by norepinephrine.
- Plot the concentration-response curve and calculate the EC50 or IC50 value using appropriate pharmacological software.
Visualizations
Caption: Signaling pathway of urapidil-induced vasorelaxation.
Caption: Experimental workflow for in vitro vasorelaxation assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak vasorelaxant response to this compound | 1. Incorrect concentration range: The concentrations used may be too low. 2. Degraded compound: The this compound stock solution may have degraded. 3. Tissue desensitization: Repeated exposure to high concentrations of contractile agents. 4. Endothelial dysfunction: If a partial endothelium-dependent mechanism is expected and the endothelium is damaged. | 1. Perform a wider range of concentrations in your dose-response curve. 2. Prepare a fresh stock solution of this compound. 3. Ensure adequate washout periods between drug additions and limit the number of contractions per tissue. 4. Verify endothelial integrity with acetylcholine. If damaged, use fresh tissue. |
| Inconsistent or variable results between experiments | 1. Inconsistent tissue preparation: Variations in ring size or damage during dissection. 2. Fluctuations in experimental conditions: Changes in temperature, pH, or oxygenation of the buffer. 3. Pipetting errors: Inaccurate preparation of drug dilutions. | 1. Standardize the dissection and ring cutting procedure. 2. Ensure the organ bath system maintains stable temperature, pH, and gas supply. 3. Calibrate pipettes regularly and prepare fresh dilutions for each experiment. |
| Pre-contraction with norepinephrine is unstable or fades quickly | 1. Receptor desensitization: Prolonged exposure to the contractile agent. 2. Tissue fatigue: The tissue may be compromised. | 1. Allow for a sufficient equilibration period after the initial viability tests. Add the contractile agent and allow the contraction to stabilize before adding urapidil. 2. If the issue persists, use fresh tissue preparations. |
| Unexpected vasoconstrictor effect of urapidil | 1. Very high concentrations: Off-target effects at supra-maximal concentrations. 2. Contaminated solutions: Impurities in the drug or buffer. | 1. Review your concentration range and avoid using excessively high concentrations. 2. Use high-purity this compound and freshly prepared, filtered buffers. |
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cardiovascular effects of urapidil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Urapidil in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by urapidil in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological activities of the antihypertensive drug urapidil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting urapidil hydrochloride solubility issues in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of urapidil (B1196414) hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of urapidil hydrochloride?
A1: For high-concentration stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is highly soluble in DMSO.[1][2] For aqueous-based experiments, it is also soluble in water.[3][4][5]
Q2: I'm seeing precipitation when I dilute my this compound stock solution into my physiological buffer. What could be the cause?
A2: This phenomenon, often called "solvent shock," can occur when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out of solution. Other factors can include the concentration of your stock, the final concentration in your buffer, and the pH of the buffer.
Q3: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium?
A3: To avoid precipitation, it is recommended to perform a serial dilution. First, create an intermediate dilution of your high-concentration stock in pure DMSO. Then, add this intermediate dilution to your aqueous buffer or medium dropwise while gently vortexing. Pre-warming the aqueous medium to 37°C can also help. It is crucial to ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid cytotoxicity.[6][7]
Q4: What is the stability of this compound in a physiological solution?
A4: this compound has been shown to be stable in 0.9% sodium chloride solution for at least 10 days at room temperature, with no more than 5% degradation.[8][9] While specific stability data in various physiological buffers is limited, this suggests good stability in simple aqueous solutions. For cell culture experiments, it is always best practice to prepare fresh working solutions from your stock immediately before use.
Q5: Is the solubility of this compound dependent on pH?
A5: While comprehensive data is not available across a wide pH range, one study suggests that the solubility of urapidil is pH-independent in the range of pH 1.2 to 7.4 in phosphate-buffered saline (PBS). However, it is always advisable to empirically test the solubility in your specific buffer system.
Solubility Data
The following table summarizes the available solubility data for this compound in various solvents.
| Solvent | Concentration | Notes | Source |
| Water | 25 mg/mL | Clear, colorless to very faint yellow solution. | [3] |
| Water | 85 mg/mL (200.5 mM) | - | [4] |
| Dimethyl Sulfoxide (DMSO) | 8.33 mg/mL (19.65 mM) | Sonication is recommended. | [2] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Sonication and warming may be needed. | [10] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (129.04 mM) | Sonication is recommended. | [1] |
| Phosphate-Buffered Saline (PBS) | 50 mg/mL (117.94 mM) | - | [11] |
| Ethanol | 1 mg/mL (2.35 mM) | - | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Objective: To dilute the DMSO stock solution into cell culture medium with minimal risk of precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Crucial Step): Prepare an intermediate dilution of the stock solution in pure DMSO. For example, if your stock is 10 mg/mL and your desired final concentration is 10 µg/mL, you could first dilute the stock 1:10 in DMSO to get a 1 mg/mL intermediate stock.
-
Final Dilution: Slowly add the intermediate DMSO stock solution to the pre-warmed cell culture medium while gently vortexing. Add the stock dropwise to the side of the tube, allowing it to mix gradually with the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level for your cells (generally ≤ 0.5%, with ≤ 0.1% being ideal for sensitive cell lines).[6][7]
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Important: Always prepare the final working solution fresh immediately before each experiment. Do not store this compound in cell culture medium for extended periods.
Troubleshooting Guide
Signaling Pathway
This compound exerts its effects primarily through two mechanisms: antagonism of α1-adrenergic receptors and agonism of 5-HT1A serotonin (B10506) receptors.
References
- 1. Urapidil | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. Urapidil solid 64887-14-5 [sigmaaldrich.com]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Urapidil Hydrochloride Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of urapidil (B1196414) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of urapidil hydrochloride in aqueous solutions?
A1: this compound in aqueous solutions is primarily susceptible to degradation from exposure to acidic and basic conditions, oxidizing agents, and light.[1][2] It is relatively stable in neutral pH environments.[1]
Q2: My this compound solution has turned a yellowish tint. What could be the cause?
A2: A yellowish discoloration may indicate the formation of degradation products, particularly due to oxidation or photodegradation. It is crucial to investigate the extent of degradation using a stability-indicating analytical method, such as HPLC.
Q3: I've observed precipitation in my this compound solution. Why is this happening?
A3: Precipitation can occur due to changes in pH, temperature, or the formation of insoluble degradation products. Urapidil has different hydrate (B1144303) forms, and changes in the aqueous environment can affect its solubility.[3] Ensure the pH of your solution is within the optimal range and that it is stored at the recommended temperature.
Q4: What is the expected shelf-life of a this compound solution?
A4: The shelf-life is highly dependent on the formulation, storage conditions, and concentration. For instance, this compound in a 0.9% sodium chloride solution has been shown to be stable for at least 10 days at room temperature with less than 5% degradation.[4][5] However, for long-term storage, refrigeration is generally recommended, and the solution should be protected from light.
Q5: Can I sterilize my this compound solution by autoclaving?
A5: Heat can accelerate the degradation of this compound.[2] Therefore, autoclaving is generally not recommended. Sterile filtration is a more suitable method for sterilizing aqueous solutions of this compound.
Troubleshooting Guide
Issue 1: Rapid loss of potency in my this compound stock solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your solution. This compound is most stable in neutral conditions. Adjust the pH to be between 5.0 and 7.5 using a suitable buffer system.[6] |
| Exposure to Light | Store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.[1] |
| Oxidation | Prepare solutions with freshly degassed solvents. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the formulation. |
| High Storage Temperature | Store the solution at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation of Urapidil | This is indicative of degradation. Refer to the degradation pathways to tentatively identify the impurities. Further characterization using LC-MS/MS may be necessary.[1] |
| Contamination | Ensure all glassware is thoroughly cleaned and that all solvents and reagents are of high purity. |
| Interaction with Excipients | If your formulation contains excipients, investigate potential incompatibilities. The use of cyclodextrins has been shown to improve stability.[6] |
Quantitative Data on this compound Stability
Table 1: Stability of this compound in 0.9% Sodium Chloride Solution
| Concentration | Storage Condition | Duration | Degradation (%) | Reference |
| 1.6 mg/mL | Room Temperature | 10 days | < 5% | [4][5] |
| 3.3 mg/mL | Room Temperature | 10 days | < 5% | [4][5] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Degradation observed | [1][2] |
| Basic Hydrolysis | Degradation observed | [1][2] |
| Oxidative (H₂O₂) | Degradation observed | [1][2] |
| Photolytic (Solution) | Degradation observed | [1] |
| Photolytic (Solid State) | Stable | [1] |
| Neutral Hydrolysis | Stable | [1] |
| Thermal | Degradation observed | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from validated methods for the analysis of urapidil and its degradation products.[1][2]
1. Chromatographic Conditions:
-
Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size.[2]
-
Mobile Phase: Acetonitrile (B52724): 50 mM ammonium (B1175870) dihydrogen phosphate: triethanolamine (B1662121) (25: 75: 0.5, v/v), with the pH adjusted to 5.5 using orthophosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 270 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 400 µg/mL.[2]
-
From the stock solution, prepare working standards in the range of 10-160 µg/mL by diluting with the mobile phase.[2]
3. Sample Preparation:
-
Dilute the aqueous this compound solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 40 µg/mL).[2]
-
Filter the sample through a 0.22 µm syringe filter before injection.[2]
4. Forced Degradation Sample Preparation:
-
Acidic: Treat the sample with an appropriate concentration of acid (e.g., 0.1 N HCl) and heat if necessary. Neutralize before dilution and injection.[2]
-
Basic: Treat the sample with an appropriate concentration of base (e.g., 0.1 N NaOH) and heat if necessary. Neutralize before dilution and injection.[2]
-
Oxidative: Treat the sample with an appropriate concentration of hydrogen peroxide (e.g., 3% H₂O₂) and heat if necessary. Dilute before injection.[2]
-
Photolytic: Expose the solution to UV light.
-
Thermal: Heat the solution at an elevated temperature (e.g., 60-80 °C).
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the urapidil peak based on its retention time (approximately 7.10 min under the specified conditions).[2]
-
Quantify the amount of this compound and any degradation products by comparing the peak areas to the calibration curve.
Visualizations
References
- 1. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Physical characterization of the hydrates of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104173281A - this compound injection and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Urapidil Hydrochloride Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by urapidil (B1196414) hydrochloride in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Can urapidil hydrochloride interfere with my fluorescence-based assay?
A1: Yes, small molecules like this compound can potentially interfere with fluorescence-based assays.[1] The primary mechanisms of interference are through autofluorescence, where the compound itself emits light upon excitation, or through quenching, where the compound absorbs the light emitted by your fluorescent probe (the "inner filter effect").[1] this compound possesses a uracil (B121893) and a methoxyphenylpiperazine moiety, both of which are chemical structures that can exhibit fluorescence under certain conditions.
Q2: What are the potential spectral properties of this compound?
A2: While comprehensive public data on the fluorescence excitation and emission spectra of this compound is limited, its UV-visible absorption spectrum in methanol (B129727) shows a maximum absorbance at approximately 268 nm.[2] This suggests that this compound has the potential to be excited by UV light and may emit fluorescence in the UV or visible spectrum. The presence of the methoxyphenylpiperazine group could contribute to fluorescence, as similar structures are known to be fluorescent.
Q3: How can I determine if this compound is causing interference in my specific assay?
A3: The most direct way is to run a series of control experiments. The key is to measure the fluorescence of this compound alone in your assay buffer at the same concentrations and with the same instrument settings (excitation and emission wavelengths) used for your main experiment.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow these troubleshooting steps:
Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)
-
Symptom: A dose-dependent increase in fluorescence signal is observed in wells containing this compound, even in the absence of the intended fluorescent probe or biological target.
-
Troubleshooting Protocol:
-
Characterize the Autofluorescence of this compound:
-
Prepare a serial dilution of this compound in your assay buffer.
-
Dispense into the wells of a microplate.
-
Using a plate reader, scan a range of excitation and emission wavelengths to determine the compound's optimal excitation and emission peaks. Start with excitation around its UV absorbance maximum (268 nm) and scan a broad emission range.
-
-
Run a "Compound-Only" Control:
-
In parallel with your main assay, include control wells containing only the assay buffer and the same concentrations of this compound used in your experimental wells.
-
Subtract the fluorescence signal from these "compound-only" wells from your experimental wells.
-
-
Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)
-
Symptom: The fluorescence signal in your assay decreases in a dose-dependent manner with increasing concentrations of this compound.
-
Troubleshooting Protocol:
-
Perform a Quenching Control Experiment:
-
Prepare wells containing your fluorescent probe at the concentration used in your assay.
-
Add a serial dilution of this compound to these wells.
-
Measure the fluorescence at your assay's excitation and emission wavelengths. A decrease in signal with increasing this compound concentration indicates quenching.
-
-
Mitigation Strategies:
-
Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound. Red-shifted fluorophores are often less susceptible to interference from compounds that absorb in the UV and blue regions of the spectrum.[3]
-
Reduce Compound Concentration: If your experimental design allows, use the lowest effective concentration of this compound.
-
Assay Format Change: Consider a different assay format that is less susceptible to fluorescence interference, such as a time-resolved fluorescence (TRF) assay or a luminescence-based assay.
-
-
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores
| Compound/Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential for Spectral Overlap with Urapidil |
| This compound | ~270 - 350 (Estimated) | ~380 - 480 (Estimated) | - |
| DAPI | ~358 | ~461 | High |
| Fluorescein (FITC) | ~494 | ~518 | Low to Moderate |
| Rhodamine B | ~555 | ~580 | Low |
| Cyanine 5 (Cy5) | ~649 | ~670 | Very Low |
Note: The spectral properties for this compound are estimated based on its chemical structure and UV absorbance. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Autofluorescence Spectrum of this compound
-
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader with wavelength scanning capabilities
-
Black, clear-bottom microplates
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the highest concentration to be used in the assay.
-
Perform a serial dilution of the this compound solution in the assay buffer directly in the microplate. Include wells with assay buffer only as a blank.
-
Set the fluorescence plate reader to perform an excitation scan. For each excitation wavelength (e.g., from 250 nm to 400 nm in 10 nm increments), measure the emission spectrum (e.g., from 300 nm to 700 nm in 10 nm increments).
-
Analyze the data to identify the excitation and emission maxima of this compound.
-
Protocol 2: Assessing Fluorescence Quenching by this compound
-
Materials:
-
Your fluorescent probe (e.g., a fluorescently labeled substrate or antibody)
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
-
-
Methodology:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final assay concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, mix the fluorescent probe solution with each concentration of the this compound dilution. Include a control with the fluorescent probe and buffer only.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using the specific excitation and emission wavelengths for your fluorescent probe.
-
Plot the fluorescence intensity against the concentration of this compound to determine if quenching occurs.
-
Visualizations
Caption: Experimental workflow for identifying and correcting for this compound interference.
Caption: Decision tree for troubleshooting this compound interference.
References
Overcoming tachyphylaxis to urapidil hydrochloride in long-term animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the potential development of tachyphylaxis to urapidil (B1196414) hydrochloride in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it expected with long-term urapidil administration?
A: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration over a short period.[1] It is distinct from tolerance, which develops more slowly. The primary mechanisms often involve changes at the receptor level.[2] Urapidil's antihypertensive effect is mediated mainly by peripheral alpha-1 adrenoceptor blockade and a central sympatholytic action.[3][4][5][6][7] While tachyphylaxis is well-documented for various G-protein-coupled receptor (GPCR) agonists and antagonists, specific reports on significant tachyphylaxis to the antihypertensive effects of urapidil in long-term animal studies are not prominent in published literature. However, given its mechanism of action, a gradual attenuation of effect could theoretically occur.
Q2: What are the potential molecular mechanisms that could lead to tachyphylaxis with an alpha-1 adrenoceptor antagonist like urapidil?
A: The primary mechanisms underlying tachyphylaxis for drugs targeting GPCRs, like alpha-1 adrenergic receptors, include:
-
Receptor Desensitization: Following antagonist binding, G protein-coupled receptor kinases (GRKs) can phosphorylate the receptor. This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its G-protein, preventing downstream signaling even if the antagonist dissociates and an agonist binds.[2]
-
Receptor Internalization: The receptor-arrestin complex can be targeted for endocytosis, removing the receptor from the cell surface and making it unavailable for the drug.[2] These receptors may then be recycled back to the membrane or degraded.
-
Physiological Counter-regulation: The body's homeostatic mechanisms, such as the activation of the renin-angiotensin-aldosterone system (RAAS) in response to vasodilation, can counteract the drug's effect over time. This is a known phenomenon for vasodilators like prazosin.[1]
Q3: How can I differentiate between tachyphylaxis and other experimental issues, like incorrect dosing or drug degradation?
A: Suspected tachyphylaxis should be investigated systematically. First, rule out external factors:
-
Verify Drug Integrity: Ensure the urapidil hydrochloride solution is correctly prepared, stored, and has not degraded.
-
Confirm Administration: Double-check pump calibration (for infusion studies), administration volumes, and techniques to ensure the animal is receiving the intended dose.
-
Animal Health Monitoring: Assess the overall health of the animal model. Underlying health issues could potentially alter drug metabolism and response. If these factors are controlled, a true pharmacological attenuation of effect may be occurring.
Q4: What is the difference between tachyphylaxis and drug tolerance?
A: Tachyphylaxis is characterized by its rapid onset (sometimes within hours or days) and is often not surmountable by increasing the dose.[1] Tolerance develops more slowly, over days to weeks, and may sometimes be overcome by administering higher doses of the drug. The underlying mechanisms can also differ, with tolerance often involving changes in gene expression and cellular adaptation.[2]
Troubleshooting Guide: Investigating Diminished Response to Urapidil
If you observe a declining antihypertensive effect during a long-term study, follow these steps to troubleshoot the issue.
Step 1: Initial Verification & Control Checks
-
Action: Confirm the concentration and stability of your urapidil stock and working solutions. Verify the accuracy of your delivery system (e.g., osmotic mini-pump flow rate, syringe pump calibration).
-
Rationale: To eliminate experimental artifacts as the cause of the diminished effect.
Step 2: Assess Physiological Counter-Regulatory Mechanisms
-
Action: Measure biomarkers associated with cardiovascular homeostasis, such as plasma renin activity, angiotensin II, and aldosterone (B195564) levels.
-
Rationale: A sustained reduction in blood pressure can trigger the RAAS, leading to compensatory vasoconstriction and sodium/water retention, which can counteract urapidil's effect.
Step 3: Test for Receptor Desensitization (Washout & Re-challenge)
-
Action: Implement a "drug holiday." Discontinue urapidil administration for a calculated washout period (e.g., 5-7 half-lives). After the washout, re-administer urapidil at the original dose and monitor the blood pressure response.
-
Rationale: If the antihypertensive effect is restored after the washout period, it suggests a reversible mechanism like receptor desensitization or internalization. If the response remains diminished, a more permanent change like receptor downregulation or significant physiological adaptation may have occurred.
Step 4: Consider Dose Escalation
-
Action: If the response remains attenuated after a re-challenge, cautiously increase the dose of urapidil.
-
Rationale: This helps differentiate between tachyphylaxis (where a higher dose may not restore the effect) and tolerance (where a higher dose might elicit the desired response).[1]
Step 5: Evaluate Combination Therapy
-
Action: Introduce a second antihypertensive agent with a different mechanism of action, such as a diuretic (e.g., hydrochlorothiazide) or an ACE inhibitor.
-
Rationale: If the diminished response is due to a specific counter-regulatory mechanism (like fluid retention), adding a drug that targets that pathway can restore blood pressure control.
Quantitative Data Summary
The following tables present hypothetical data from a 12-week study designed to evaluate the potential for tachyphylaxis to urapidil in Spontaneously Hypertensive Rats (SHR).
Table 1: Mean Arterial Pressure (MAP) Response to Chronic Urapidil Infusion
| Week | Vehicle Control Group (mmHg) | Urapidil (30 mg/kg/day) Group (mmHg) | % Change from Baseline (Urapidil Group) |
|---|---|---|---|
| Baseline | 175 ± 5 | 178 ± 6 | 0% |
| Week 1 | 176 ± 5 | 145 ± 4 | -18.5% |
| Week 4 | 178 ± 6 | 148 ± 5 | -16.9% |
| Week 8 | 180 ± 7 | 155 ± 6 | -12.9% |
| Week 12 | 182 ± 6 | 162 ± 7 | -9.0% |
Data are presented as Mean ± SEM. A gradual increase in MAP in the urapidil group after Week 4 suggests a potential attenuation of effect.
Table 2: Heart Rate and Plasma Renin Activity
| Week | Group | Heart Rate (bpm) | Plasma Renin Activity (ng/mL/hr) |
|---|---|---|---|
| Baseline | Vehicle | 350 ± 15 | 2.5 ± 0.3 |
| Urapidil | 355 ± 12 | 2.6 ± 0.4 | |
| Week 12 | Vehicle | 352 ± 14 | 2.7 ± 0.3 |
| Urapidil | 365 ± 16 | 5.8 ± 0.7 |
A significant increase in plasma renin activity in the urapidil group could indicate a compensatory response contributing to the observed attenuation of the antihypertensive effect.
Experimental Protocols
Protocol: Long-Term Evaluation of Urapidil Efficacy and Tachyphylaxis in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks of age.[8][9] Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Implantation:
-
Anesthetize rats using isoflurane.
-
Implant a radiotelemetry transmitter (e.g., DSI PA-C40) with the catheter inserted into the abdominal aorta for continuous blood pressure and heart rate monitoring.
-
In a separate subcutaneous pocket, implant an osmotic minipump (e.g., Alzet Model 2ML4) for continuous drug delivery. .
-
-
Acclimation and Baseline Recording: Allow animals to recover from surgery for 7-10 days. Record baseline cardiovascular parameters for at least 48 hours before starting treatment.
-
Drug Administration:
-
Control Group (n=8): Osmotic pumps filled with the vehicle (e.g., sterile saline or PEG400).
-
Treatment Group (n=8): Osmotic pumps filled with this compound to deliver a constant dose (e.g., 30 mg/kg/day) for 12 weeks.
-
-
Data Collection:
-
Continuously record blood pressure, heart rate, and activity via the telemetry system.
-
Collect weekly or bi-weekly blood samples via tail vein or saphenous vein for analysis of plasma drug concentration and biomarkers (renin, aldosterone).
-
-
Data Analysis:
-
Average the telemetric data into hourly or daily means.
-
Compare the change in Mean Arterial Pressure (MAP) from baseline between the urapidil and vehicle groups over the 12-week period using a two-way repeated measures ANOVA.
-
A statistically significant rise in MAP in the treatment group from its nadir (e.g., week 1) towards baseline levels by the end of the study, which is not observed in the control group, would be evidence of tachyphylaxis or tolerance.
-
Visualizations: Pathways and Workflows
Caption: Potential mechanism of tachyphylaxis to alpha-1 adrenergic receptor antagonists.
Caption: Troubleshooting workflow for investigating a diminished response to urapidil.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. droracle.ai [droracle.ai]
- 3. Effects of urapidil on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urapidil-induced hemodynamic changes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental studies on the neurocardiovascular effects of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological activities of the antihypertensive drug urapidil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Hypertension: A Scientific Statement From the American Heart Association [ouci.dntb.gov.ua]
Urapidil Hydrochloride Dosing and Experimental Guide for Rat Models
This technical support center provides essential information for researchers, scientists, and drug development professionals on the use of urapidil (B1196414) hydrochloride in different rat strains. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of urapidil hydrochloride for lowering blood pressure in rats?
The appropriate starting dose of this compound can vary depending on the rat strain, the administration route, and the experimental objective. For Spontaneously Hypertensive Rats (SHR), a common model for hypertension research, an oral dose of 10 mg/kg twice daily has been shown to be effective in reducing mean arterial pressure.[1] For intravenous administration, doses ranging from 0.22 to 2.00 mg/kg have been used and produce a dose-dependent decrease in arterial pressure.[2] It is crucial to start with a lower dose and titrate upwards to achieve the desired effect while minimizing side effects.
Q2: Are there known differences in this compound dosage requirements between different rat strains?
Direct comparative studies on urapidil dosage requirements across multiple normotensive rat strains are not extensively detailed in the available literature. However, studies have demonstrated efficacy in both Wistar-Kyoto (WKY) rats (normotensive controls) and Spontaneously Hypertensive Rats (SHR).[1] Notably, in one study, urapidil at 10 mg/kg orally twice daily significantly lowered blood pressure in SHR, but no systemic hemodynamic changes were observed in WKY rats at the same dosage.[1] This suggests that the antihypertensive effect is more pronounced in hypertensive models. Researchers should consider the baseline blood pressure of their chosen strain when determining the initial dosage.
Q3: What are the common side effects of this compound in rats?
At therapeutic doses aimed at blood pressure reduction, urapidil is generally well-tolerated. However, at higher, near-lethal doses, observed side effects in rats include sedation, ptosis (drooping of the upper eyelid), reduced motility, and loss of the protective reflex.[3] In some cases, tremor and convulsions have been observed before death at lethal doses.[4] It is important to monitor animals closely for these signs, especially during initial dose-finding studies.
Q4: How should I prepare and administer this compound to rats?
This compound can be administered orally (p.o.) or intravenously (i.v.).
-
Oral Administration: For oral administration, urapidil can be dissolved in an appropriate vehicle (e.g., distilled water, saline) and administered via gavage. A common method involves using a stomach tube.[4]
-
Intravenous Administration: For intravenous injection, this compound should be dissolved in a sterile, injectable solution. Administration can be done as a bolus injection or a continuous infusion.[2][3] For infusion, the rate should be carefully controlled to avoid a rapid drop in blood pressure.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant change in blood pressure observed. | Inappropriate dosage for the rat strain or model. | - Increase the dose of this compound incrementally. - Verify the baseline blood pressure of the animals; the effect may be less pronounced in normotensive rats.[1] |
| Incorrect administration technique. | - Ensure proper oral gavage technique to confirm the full dose was delivered. - For intravenous administration, check for catheter patency and correct placement. | |
| Excessive drop in blood pressure or signs of severe hypotension. | Dosage is too high. | - Immediately reduce the dosage or infusion rate. - Monitor the animal closely for recovery. - In future experiments, start with a lower dose and titrate more slowly. |
| Animals appear sedated or show reduced motility. | The dose may be approaching toxic levels. | - This is a known side effect at higher doses.[3][4] - Reduce the dose to a level that achieves the desired antihypertensive effect without significant behavioral impairment. |
| Inconsistent results between animals of the same strain. | Individual animal variability. | - Increase the number of animals per group to improve statistical power. - Ensure consistent experimental conditions (e.g., time of day for dosing and measurement, housing conditions). |
| Pharmacokinetic differences. | - Be aware that pharmacokinetic profiles can vary even within the same strain.[5][6][7] |
Quantitative Data Summary
Table 1: this compound Dosages and Effects in Rats
| Rat Strain | Administration Route | Dosage | Observed Effect | Reference |
| Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | 10 mg/kg twice daily | Decreased mean arterial pressure and total peripheral resistance. | [1] |
| Wistar-Kyoto (WKY) | Oral (p.o.) | 10 mg/kg twice daily | No systemic hemodynamic changes observed. | [1] |
| Conscious Rats (strain not specified) | Intravenous (i.v.) | 3 and 6 mg/kg | Blocked the pressor response to phenylephrine, causing hypotension. | [8] |
| Anesthetized Rat (strain not specified) | Intravenous (i.v.) | 0.01 - 0.1 mg/kg | Hypotensive effect; bradycardia at 0.1 mg/kg. | [9] |
Table 2: Acute Toxicity of this compound in Rats
| Administration Route | LD50 (Urapidil Base) | Observed Toxic Signs | Reference |
| Oral (p.o.) | 508 - 750 mg/kg BW | Sedation, ptosis, reduced motility, loss of protective reflex, hypothermia, gasping, cyanosis, tremor, convulsions. | [3] |
| Intravenous (i.v.) | 140 - 260 mg/kg BW | Sedation, ptosis, reduced motility, loss of protective reflex, hypothermia, gasping, cyanosis, tremor, convulsions. | [3] |
Experimental Protocols
Protocol 1: Assessment of Antihypertensive Effects of Orally Administered Urapidil in Conscious Rats
-
Animal Model: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Housing: House rats individually in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Blood Pressure Measurement:
-
Implant telemetry devices for continuous monitoring of blood pressure and heart rate, or
-
Use the tail-cuff method for non-invasive blood pressure measurement. Acclimatize the animals to the restraining device and procedure for several days before the experiment to minimize stress-induced fluctuations.
-
-
Drug Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., distilled water).
-
Administration:
-
Administer the prepared urapidil solution orally via gavage at the desired dose (e.g., 10 mg/kg).[1]
-
Administer the vehicle alone to the control group.
-
-
Data Collection: Record mean arterial pressure and heart rate at baseline and at regular intervals post-administration for a specified duration (e.g., 24 hours).
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare the effects between the urapidil-treated and control groups, as well as between the SHR and WKY strains.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for assessing urapidil's effects.
References
- 1. Urapidil in normotensive and spontaneously hypertensive rats: the effects on systemic and regional haemodynamics and cardiac mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. [Toxicologic study on the antihypertensive agent urapidil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of adrenoceptor blockade and hypotension elicited by urapidil and prazosin in conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological activities of the antihypertensive drug urapidil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of urapidil hydrochloride in infusion lines
Welcome to the Technical Support Center for urapidil (B1196414) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and ensuring the stability of urapidil hydrochloride during intravenous infusion experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound infusions.
Issue: A white precipitate is observed in the infusion line.
Possible Causes and Solutions:
-
pH Incompatibility: this compound is sensitive to alkaline pH. Co-administration with alkaline solutions can cause precipitation.
-
Solution: Ensure that the infusion solution and any co-administered drugs have a compatible pH. The pH of the this compound solution for injection is typically between 5.6 and 6.6.[1] Avoid mixing with alkaline drugs or solutions.
-
-
Drug-Drug Incompatibility: Co-infusion with certain medications can lead to physical incompatibility and precipitation.
-
Solution: Consult the compatibility table below before co-administering any other drug. When compatibility is unknown, administer this compound through a separate infusion line.
-
-
Concentration and Solubility Limits Exceeded: The concentration of this compound in the infusion solution may have surpassed its solubility limit under the specific experimental conditions (e.g., temperature, solvent).
-
Solution: Do not exceed a concentration of 4 mg/mL of urapidil in the infusion solution.[1] Ensure the drug is fully dissolved before administration. If using a solvent other than standard infusion fluids, verify the solubility of this compound in that specific solvent.
-
-
Interaction with Infusion Line Material: While less common, interactions between the drug and the material of the infusion line (e.g., PVC) can potentially contribute to issues.
-
Solution: If precipitation is recurrent and other causes have been ruled out, consider using infusion lines made of alternative materials such as polyethylene (B3416737) (PE) or polyurethane (PU).
-
-
Degradation of this compound: Exposure to certain conditions can cause degradation of this compound, and the resulting products may have lower solubility. Urapidil is known to be susceptible to degradation under acidic, basic, oxidative, and photolytic stress.[2][3]
-
Solution: Protect this compound solutions from light and avoid exposure to strong acids, bases, and oxidizing agents. Prepare solutions fresh and use them within the recommended time frame.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended infusion solutions for this compound?
A1: this compound is compatible and stable in 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water (D5W).[4][5]
Q2: What is the stability of this compound in 0.9% Sodium Chloride?
A2: this compound at concentrations of 1.6 mg/mL and 3.3 mg/mL in 0.9% Sodium Chloride is physically and chemically stable for at least 10 days at room temperature when stored in elastomeric infusion pumps.[4][5] No significant degradation, pH change, or visual incompatibility has been observed under these conditions.[4][5]
Q3: Are there any known incompatibilities with other drugs?
A3: Yes. This compound should not be mixed with alkaline solutions, as this can cause turbidity and flocculation. While specific drug-to-drug incompatibility data is limited, it is crucial to avoid co-administration with alkaline drugs. When administering multiple intravenous medications, it is best practice to use separate infusion lines or to flush the line with a compatible solution between administrations.
Q4: How does pH affect the solubility and stability of this compound?
A4: The pH of the solution is a critical factor. This compound is more soluble in acidic to neutral solutions. A patent for a large volume injection suggests a pH range of 3-10, but also indicates that solubility significantly decreases at a pH greater than 7.65. For optimal stability, a pH range of 2.3 to 6.5 is recommended.[6] The commercial injection formulation has a pH between 5.6 and 6.6.[1]
Q5: What is the solubility of this compound in various solvents?
A5: The solubility of this compound varies depending on the solvent. The following table summarizes available solubility data.
| Solvent | Solubility | Notes |
| Water | 0.541 mg/mL[7] | - |
| 0.9% Sodium Chloride | Stable at 1.6 and 3.3 mg/mL[4][5] | No precipitation observed. |
| 5% Dextrose in Water | Compatible | - |
| DMSO | ≥65.3 mg/mL[8] | - |
| Methanol | Soluble[9] | - |
| Ethanol | Slightly soluble[10] | - |
| Chloroform | Slightly soluble[10] | - |
Q6: Can the infusion line material affect the delivery of this compound?
A6: While specific studies on this compound are limited, it is known that some drugs can be adsorbed by certain infusion line materials, particularly PVC (polyvinyl chloride).[11][12] This can lead to a reduction in the amount of drug delivered to the patient. If you suspect adsorption is occurring, consider using infusion sets made of polyethylene (PE), polypropylene (B1209903) (PP), or polyurethane (PU).[11]
Q7: How should this compound solutions be stored?
A7: this compound solutions should be protected from light. While stable at room temperature for extended periods in compatible solutions, it is always best practice to prepare infusions as needed and minimize storage time.
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of this compound in a specific solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., 0.9% NaCl, D5W) in a sealed, temperature-controlled container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Report the solubility in mg/mL at the specified temperature.
Protocol 2: Assessment of Physical Compatibility of this compound with Another IV Drug
This protocol describes a method for visually assessing the physical compatibility of this compound with another intravenous drug during simulated Y-site administration.
-
Preparation: Prepare solutions of this compound and the test drug at the desired concentrations in the chosen infusion fluid (e.g., 0.9% NaCl).
-
Simulated Y-Site Administration:
-
Use a Y-site connector.
-
Infuse the this compound solution through one arm of the Y-connector.
-
Simultaneously, infuse the test drug through the other arm of the Y-connector.
-
The two solutions will mix at the Y-junction and flow through a common tubing segment.
-
-
Visual Inspection: Visually inspect the common tubing for any signs of precipitation, color change, or gas formation at regular intervals (e.g., immediately upon mixing, and at 15, 30, and 60 minutes).
-
Analysis: If any visual change is observed, the drugs are considered physically incompatible.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors leading to this compound degradation.
Caption: Decision tree for co-administering drugs with urapidil.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN100353944C - Urapidil large volume injection, its preparation method and application - Google Patents [patents.google.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. usbio.net [usbio.net]
- 10. CN101200451A - Method for preparing hydrochloride urapidil - Google Patents [patents.google.com]
- 11. Adsorption Effect of Infusion Set Material on Infusion Drugs - BQ+ Medical [bqplusmedical.com]
- 12. ivv.fraunhofer.de [ivv.fraunhofer.de]
Identifying and mitigating off-target effects of urapidil hydrochloride in cell-based assays
Welcome to the Technical Support Center for Urapidil (B1196414) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of urapidil hydrochloride in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your in vitro studies.
I. Understanding this compound's Mechanism of Action
This compound is a sympatholytic antihypertensive agent with a dual mechanism of action.[1][2][3] It primarily functions as:
-
An antagonist of α1-adrenergic receptors: This action blocks the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation.[1][2]
-
An agonist of 5-HT1A serotonin (B10506) receptors: This central nervous system activity contributes to a reduction in sympathetic outflow.[1][2][4]
A comprehensive understanding of this dual activity is crucial for interpreting results from cell-based assays, as both on-target and potential off-target effects may be observed depending on the cell type and the receptors it expresses. Urapidil has also been noted to have weak β1-adrenoceptor blocking activity, but it shows negligible affinity for α2-adrenoceptors.
II. Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cell proliferation in a cancer cell line that does not express α1-adrenoceptors. What could be the cause?
A1: This could be due to an off-target effect mediated by the 5-HT1A receptor, which is expressed in various cancer cell lines and can modulate cell proliferation. Alternatively, at higher concentrations, urapidil might induce non-specific cytotoxicity. We recommend verifying 5-HT1A receptor expression in your cell line and performing a dose-response curve to assess for cytotoxicity.
Q2: Our cell viability assay (e.g., MTT) results are inconsistent when using this compound. Why might this be happening?
A2: this compound, like other chemical compounds, may interfere with the assay itself. For tetrazolium-based assays like MTT, the compound could affect cellular metabolism or the enzymatic reduction of the dye, leading to an over- or underestimation of cell viability. It is advisable to use an alternative viability assay with a different readout, such as a trypan blue exclusion assay or a real-time cell analysis system, to confirm your findings.
Q3: We are studying a G-protein coupled receptor (GPCR) and see a response with urapidil, even though it's not the known target. How do we troubleshoot this?
A3: First, confirm the expression of α1-adrenergic and 5-HT1A receptors in your cell line, as these are the primary targets of urapidil. If these are not present, consider the possibility of urapidil having a low affinity for other GPCRs. A comprehensive receptor profiling or using specific antagonists for α1 and 5-HT1A receptors can help dissect the observed effect.
III. Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity | 1. High concentration of urapidil. 2. Off-target effects on essential cellular pathways. 3. Cell line sensitivity. | 1. Perform a dose-response curve to determine the IC50 value. 2. Use a lower, more target-specific concentration. 3. Test on a panel of different cell lines to assess specificity. |
| Inconsistent Assay Results | 1. Interference with assay reagents. 2. Instability of urapidil in culture media. 3. Fluctuation in receptor expression with cell passage. | 1. Validate findings with an orthogonal assay (e.g., measure ATP levels instead of metabolic activity). 2. Prepare fresh solutions of urapidil for each experiment. 3. Use cells within a consistent and low passage number. |
| Unintended GPCR Activation | 1. Presence of endogenous α1-adrenoceptors or 5-HT1A receptors in the cell line. 2. Urapidil binding to a different GPCR. | 1. Use specific antagonists for α1-adrenoceptors (e.g., prazosin) and 5-HT1A receptors (e.g., WAY-100635) to block the effect. 2. Perform a radioligand binding assay to check for direct binding to your GPCR of interest. |
IV. Data on this compound's Binding Affinity and Cytotoxicity
The following tables summarize the binding affinities of urapidil for its primary targets and its cytotoxic effects on various cell lines.
Table 1: Binding Affinity (Ki) of Urapidil for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| α1-Adrenoceptor | ||
| α1A | ~45 | [5] |
| α1B | ~45 | [5] |
| 5-HT Receptor | ||
| 5-HT1A | 4-40 | [2] |
| β-Adrenoceptor | ||
| β1 | >1000 | [6] |
Note: Ki values can vary depending on the tissue and assay conditions.
Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| MCF-7 | Breast | >100 | MTT |
| HepG2 | Liver | >100 | MTT |
| A549 | Lung | >100 | MTT |
| HEK293 | Kidney (Embryonic) | >100 | MTT |
| HeLa | Cervical | >100 | MTT |
Note: The provided IC50 values are representative and may vary based on experimental conditions. It is recommended to determine the IC50 in your specific cell line and assay system.
V. Experimental Protocols and Visualizations
A. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways of urapidil and a general workflow for investigating off-target effects.
Primary signaling pathways of this compound.
Workflow for investigating off-target effects.
B. Detailed Experimental Protocols
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve urapidil).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol is to determine the binding affinity of urapidil for α1-adrenoceptors.
Materials:
-
Cell membranes expressing α1-adrenoceptors
-
[³H]-Prazosin (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of this compound, and 50 µL of [³H]-Prazosin (at a concentration near its Kd).
-
Incubation: Initiate the binding reaction by adding 100 µL of the cell membrane preparation. Incubate for 60 minutes at room temperature.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Calculate the Ki value for urapidil.
This protocol assesses the agonistic activity of urapidil at 5-HT1A receptors.
Materials:
-
Cells expressing 5-HT1A receptors
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Compound Addition: Place the plate in the fluorescence plate reader. Use the injector to add various concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and immediately after the addition of the compound in real-time.
-
Data Analysis: Calculate the change in fluorescence as a measure of intracellular calcium mobilization. Determine the EC50 value for urapidil.
This technical support center provides a starting point for addressing potential off-target effects of this compound. For further assistance, please consult the relevant scientific literature or contact your technical support representative.
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Cardiovascular effects of urapidil] - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of urapidil hydrochloride synthesis for research purposes
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of urapidil (B1196414) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for urapidil?
A1: There are several established methods for synthesizing urapidil. The most common routes involve the condensation of a substituted uracil (B121893) derivative with a substituted piperazine (B1678402) derivative. Key routes include:
-
Route A: Reaction of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (B131462) with 1-(2-methoxyphenyl)piperazine (B120316).[1][2] This reaction can be optimized using phase-transfer or inverse phase-transfer catalysis.
-
Route B: Reaction of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine with 6-chloro-1,3-dimethyluracil.[3] This method often uses water as a solvent and an alkali to facilitate product precipitation.[3]
-
Route C: An alternative approach starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, which is catalyzed by Yb(OTf)3 to form a key intermediate, followed by further reaction steps.[4]
Q2: How is the final urapidil hydrochloride salt typically formed?
A2: Urapidil base is converted to its hydrochloride salt in the final step. This is generally achieved by dissolving the urapidil base in a suitable organic solvent, such as absolute ethanol (B145695) or other alcohols/ketones, and then adding a solution of hydrogen chloride (e.g., concentrated HCl in ethanol).[3][5] The hydrochloride salt then crystallizes out of the solution upon cooling.[3]
Q3: What are some common impurities found in urapidil synthesis?
A3: Impurities can arise from starting materials, side reactions, or degradation. Known impurities include O-Desmethyl Urapidil, N-Nitroso Urapidil, and various other related compounds that may be formed during the synthesis process.[6][7][8][9] It is crucial to monitor and control these impurities to ensure the final product's quality and safety.[6][7]
Troubleshooting Guide
Problem 1: Low Yield of Urapidil Base
Low yields are a common issue in multi-step organic syntheses. The following sections outline potential causes and solutions.
-
Cause: Inefficient Catalysis
-
Suggestion: In the synthesis route involving 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, inverse phase-transfer catalysis has been shown to produce higher yields than standard phase-transfer catalysis.[1][2] Using β-Cyclodextrin as an inverse phase-transfer catalyst in an aqueous medium can yield over 80%.[1][2]
-
-
Cause: Suboptimal Reaction Conditions
-
Cause: Poor Product Isolation
-
Suggestion: In syntheses where water is the solvent, adjusting the pH with an alkali like sodium hydroxide (B78521) or potassium carbonate can promote the precipitation and separation of the urapidil base.[3]
-
Problem 2: Final Product Purity is Below Target (>99.5%)
High purity is critical for research and pharmaceutical applications. If you are struggling with impurities, consider the following.
-
Cause: Inadequate Purification of Urapidil Base
-
Cause: Incorrect Solvent System for Recrystallization
-
Suggestion: The choice of solvent and anti-solvent is critical. Several systems have proven effective for achieving high purity. Refer to the data table below for specific examples and expected outcomes. For instance, using dichloromethane (B109758) as the solvent and acetone (B3395972) as the anti-solvent can yield purities of over 98.5%.[1][2] A patent also describes using THF as a solvent and ethyl acetate (B1210297) as an anti-solvent to achieve purities up to 99.99%.[10]
-
-
Cause: Carryover of Impurities into the Salification Step
-
Suggestion: Ensure the urapidil base is of the highest possible purity before converting it to the hydrochloride salt. Impurities present in the base are likely to be carried through to the final product.
-
Data Presentation
Table 1: Comparison of Urapidil Synthesis Methods
| Route | Key Reactants | Catalyst/Solvent | Temp. | Time | Yield | Purity | Reference |
| A | 6-[(3-chloropropyl)amino]-1,3-dimethyluracil + 1-(2-methoxyphenyl)piperazine | β-Cyclodextrin / Water | 95°C | 2-3 h | >80% | 96.6-98.0% | [1][2] |
| B | 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine + 6-chloro-1,3-dimethyluracil | Water / NaOH | 60°C | 2 h | ~53% | 96.5% | [3] |
| C | 1-(2-methoxyphenyl)piperazine + Oxetane | Yb(OTf)3 / Acetonitrile | N/A | N/A | ~45% (overall) | N/A | [4] |
Table 2: Anti-Solvent Recrystallization Systems for Urapidil Purification
| Initial Purity | Solvent | Anti-Solvent | Yield | Final Purity (HPLC) | Reference |
| 96.6-98.0% | Dichloromethane | Acetone | >95% | >98.5% | [1][2] |
| 96.16% | THF | Ethyl Acetate | 91.2% | 99.99% | [10] |
| 96.16% | DMSO | n-Butanol | 95.8% | 99.98% | [10] |
| 96.16% | Chloroform | Isopropanol / Ethyl Formate | 96.0% | 99.97% | [10] |
Experimental Protocols
Protocol 1: Synthesis of Urapidil via Inverse Phase-Transfer Catalysis[1][2]
Materials:
-
6-[(3-chloropropyl)amino]-1,3-dimethyluracil
-
1-(2-methoxyphenyl)piperazine
-
β-Cyclodextrin
-
Deionized Water
Procedure:
-
Combine 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, 1-(2-methoxyphenyl)piperazine, and β-Cyclodextrin in an aqueous medium.
-
Heat the reaction mixture to 95°C.
-
Stir the mixture vigorously at an agitation rate of 1500 r/min.
-
Maintain the reaction conditions for 2-3 hours.
-
After the reaction is complete, cool the mixture and isolate the crude urapidil product.
-
Proceed with purification via anti-solvent precipitation as described in Protocol 2.
Protocol 2: Purification of Urapidil by Anti-Solvent Precipitation[10]
Materials:
-
Crude Urapidil (e.g., 96.16% purity)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
Procedure:
-
Add 5g of crude urapidil to 15ml of THF in a suitable flask.
-
Heat the mixture to 45°C while stirring to completely dissolve the solid.
-
Perform a hot filtration to remove any insoluble impurities.
-
In a separate vessel, prepare the anti-solvent (ethyl acetate).
-
Slowly add the filtrate (urapidil/THF solution) to the anti-solvent at a rate of 5ml/min while stirring. A white precipitate should form rapidly.
-
Allow the mixture to stand for 0.5 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Dry the purified urapidil under vacuum at room temperature. The expected yield is approximately 91.2% with a purity of 99.99%.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of the Synthesis of Urapidil | Semantic Scholar [semanticscholar.org]
- 3. CN109516960B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101200451A - Method for preparing hydrochloride urapidil - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
- 7. CN112094239A - Urapidil impurity compound, preparation method and application thereof - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Urapidil Impurities | SynZeal [synzeal.com]
- 10. CN102267951A - Method for purifying urapidil with counter solvent recrystallization method - Google Patents [patents.google.com]
Dealing with urapidil hydrochloride's effects on heart rate in animal models
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urapidil (B1196414) hydrochloride and its effects on heart rate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of urapidil hydrochloride on heart rate in animal models?
A1: Urapidil's effect on heart rate is unique due to its dual mechanism of action. It acts as a peripheral alpha-1 adrenoceptor antagonist, which causes vasodilation and lowers blood pressure.[1][2][3] Typically, a drop in blood pressure would trigger a baroreceptor-mediated reflex tachycardia (an increase in heart rate). However, urapidil also acts as a central 5-HT1A receptor agonist, which reduces sympathetic outflow from the brainstem.[1][4][5] This central action helps to suppress or prevent the expected reflex tachycardia.[1][3] Therefore, the most common observation is a significant decrease in blood pressure with little to no change, or even a slight decrease, in heart rate.[2][6][7]
Q2: Why am I observing a significant increase in heart rate (tachycardia) after urapidil administration?
A2: Observing tachycardia can be unexpected but may occur under certain conditions. Here are the primary reasons:
-
Dose-Dependent Effects: At lower doses, the peripheral alpha-1 blockade may predominate before the central 5-HT1A agonism fully engages, resulting in a temporary reflex tachycardia.[8] As the dose increases, the central sympathoinhibitory effect becomes more pronounced, and the tachycardia should diminish or disappear.[8]
-
Route of Administration: Rapid intravenous bolus injections can cause a sudden, sharp drop in blood pressure, overwhelming the central compensatory mechanism and leading to a transient reflex tachycardia. A slower infusion rate is often recommended to mitigate this effect.
-
Anesthetic Choice: The type of anesthetic used can significantly influence cardiovascular reflexes. Some anesthetics may interfere with the central nervous system pathways that urapidil acts upon, altering the expected heart rate response.
-
Animal Model: The specific species and strain of the animal model can influence the response. For example, the balance between central and peripheral effects may differ between rats, cats, and dogs.[9][10]
Q3: How does the central action of urapidil prevent reflex tachycardia?
A3: Urapidil's central effect is primarily mediated by its agonistic activity at serotonin (B10506) 5-HT1A receptors located in the medulla oblongata of the brainstem.[1][4] Activation of these receptors reduces the firing of serotonergic neurons, which in turn decreases the excitatory signals sent to sympathetic neurons.[4] This reduction in central sympathetic outflow blunts the baroreceptor reflex that would normally increase heart rate in response to vasodilation, thus preventing significant reflex tachycardia.[1] This mechanism distinguishes urapidil from pure alpha-1 blockers like prazosin (B1663645), which often cause a pronounced reflex increase in heart rate.[11][12]
Troubleshooting Guide
Problem: Unexpectedly High Tachycardia or High Variability in Heart Rate Response
Researchers may encounter significant tachycardia or high inter-animal variability in heart rate changes following urapidil administration. This guide provides a systematic approach to troubleshoot these issues.
Step 1: Review Drug Administration Protocol
-
Issue: A rapid intravenous (IV) bolus can cause a sudden drop in blood pressure, triggering a strong baroreceptor reflex before the central effects of urapidil can compensate.
-
Recommendation:
-
Switch from a rapid IV bolus to a slow, controlled infusion over several minutes.
-
If a bolus is necessary, consider a lower initial dose followed by a maintenance infusion.
-
Ensure the drug concentration and vehicle are consistent across all experiments.
-
Step 2: Evaluate Anesthetic and Surgical Procedures
-
Issue: Anesthetics can alter autonomic function and cardiovascular reflexes. Surgical stress can also increase baseline sympathetic tone.
-
Recommendation:
-
Standardize the anesthetic protocol. If possible, use an anesthetic with minimal impact on cardiovascular reflexes (e.g., alpha-chloralose in some models).
-
Ensure adequate depth of anesthesia to minimize pain and stress responses.
-
Allow for a sufficient stabilization period (e.g., 20-30 minutes) after surgery and before drug administration to allow cardiovascular parameters to reach a steady state.
-
Step 3: Verify Dose Calculations and Animal Model Suitability
-
Issue: The dose-response relationship for urapidil's effects on heart rate can vary significantly between different animal species and strains (e.g., normotensive vs. hypertensive rats).[7][13] An incorrect dose can lead to inconsistent results.
-
Recommendation:
-
Double-check all dose calculations based on the most recent body weight of the animal.
-
Consult literature specific to your animal model to confirm an appropriate dose range. See the data tables below for reference.
-
Consider conducting a pilot dose-response study in a small cohort of animals to establish the optimal dose for your specific model and experimental conditions.
-
Step 4: Assess Baroreceptor Reflex Integrity
-
Issue: If variability persists, there may be underlying differences in the baroreceptor reflex function among the animals.
-
Recommendation:
-
Before administering urapidil, assess the baroreflex sensitivity by administering a bolus of a pure vasoconstrictor (e.g., phenylephrine) and a pure vasodilator (e.g., sodium nitroprusside) and measuring the corresponding changes in heart rate.
-
This allows for the stratification of animals or for use as a covariate in the statistical analysis, potentially reducing variability.
-
Quantitative Data Summary
The following tables summarize the effects of intravenous urapidil on heart rate (HR) and mean arterial pressure (MAP) in different anesthetized animal models.
Table 1: Effect of Urapidil in Anesthetized Cats
| Dose (IV) | Change in MAP | Change in HR | Species/Model | Reference |
| 0.22 mg/kg | ↓ | No significant change | Anesthetized Cat | [14] |
| 0.67 mg/kg | ↓↓ | No significant change | Anesthetized Cat | [14] |
| 2.00 mg/kg | ↓↓↓ | No significant change | Anesthetized Cat | [14] |
| 30 µg/kg (i.c.) | ↓ | No significant change | Anesthetized Cat | [10] |
| 100 µg/kg (i.c.) | ↓↓ | No significant change | Anesthetized Cat | [10] |
*i.c. = intracisternal administration
Table 2: Effect of Urapidil in Anesthetized Dogs
| Dose (IV) | Change in MAP | Change in HR | Species/Model | Reference |
| 2 mg/kg | ↓ | Suppressed reflex tachycardia | Conscious Dog | [11] |
| 5 mg/kg | ↓↓ | Suppressed reflex tachycardia | Conscious Dog | [11] |
| 0.25 - 2.0 mg/kg (cumulative) | ↓ (approx. 8%) | ↓ (correlated with improved ischemic function) | Anesthetized Dog | [15][16] |
Table 3: Effect of Urapidil in Anesthetized Rats
| Dose (IV) | Change in MAP | Change in HR | Species/Model | Reference |
| 0.01 mg/kg | ↓ | No significant change | Anesthetized Rat | [17] |
| 0.1 mg/kg | ↓↓ | ↓ (Bradycardia) | Anesthetized Rat | [17] |
| 10 mg/kg (p.o.)** | ↓ (17%) | No significant change | Spontaneously Hypertensive Rat (SHR) | [13] |
*p.o. = oral administration (chronic study)
Experimental Protocols
Protocol: Continuous Blood Pressure and Heart Rate Monitoring in Anesthetized Rats
This protocol describes the methodology for in-vivo assessment of urapidil's effects on cardiovascular parameters in anesthetized rats.
1. Animal Preparation: a. Anesthetize the rat using an appropriate agent (e.g., isoflurane, or urethane (B1682113) i.p.). Confirm the depth of anesthesia by lack of pedal withdrawal reflex. b. Maintain the animal's body temperature at 37°C using a heating pad. c. Perform a tracheotomy to ensure a patent airway, particularly for long experiments. d. Cannulate the right carotid artery with a polyethylene (B3416737) catheter (e.g., PE-50) filled with heparinized saline. Connect this catheter to a pressure transducer for continuous Mean Arterial Pressure (MAP) and Heart Rate (HR) recording. e. Cannulate the left jugular vein with another catheter for intravenous drug administration.
2. Stabilization and Baseline Recording: a. Allow the animal to stabilize for at least 30 minutes after the completion of surgery. b. Record baseline MAP and HR for a continuous period of 15-20 minutes to ensure stability. The data acquisition system should calculate HR from the pulsatile blood pressure signal.
3. Urapidil Administration: a. Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.9% saline). b. Administer urapidil via the jugular vein catheter. For optimal results and to avoid reflex tachycardia, infuse the drug slowly over 5-10 minutes using a syringe pump rather than a rapid bolus injection. c. Administer an equivalent volume of the vehicle to a control group of animals.
4. Data Acquisition and Analysis: a. Continuously record MAP and HR throughout the experiment, for at least 60 minutes post-administration. b. Calculate the change in MAP and HR from the baseline for each animal. c. Average the data in 5-minute bins to smooth out short-term fluctuations. d. Compare the responses between the urapidil-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Visualizations
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urapidil - Wikipedia [en.wikipedia.org]
- 4. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Home page | Kardiologická revue – Interní medicína [kardiologickarevue.cz]
- 6. [Cardiovascular effects of urapidil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects and interaction with adrenoceptors of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central and peripheral cardiovascular actions of urapidil in normotensive and Goldblatt hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the mechanism of the hypotensive action of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of reflex tachycardia following alpha-adrenoceptor blockade in conscious dogs: comparison of urapidil with prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of urapidil and doxazosin on heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urapidil in normotensive and spontaneously hypertensive rats: the effects on systemic and regional haemodynamics and cardiac mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of urapidil on the performance of ischemic myocardium in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of urapidil on the performance of ischaemic myocardium in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological activities of the antihypertensive drug urapidil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC troubleshooting for urapidil hydrochloride peak tailing or splitting
Technical Support Center: Urapidil (B1196414) Hydrochloride HPLC Analysis
This technical support guide provides troubleshooting for common High-Performance Liquid Chromatography (HPLC) issues, specifically peak tailing and peak splitting, encountered during the analysis of urapidil hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing refers to the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. The degree of tailing is often quantified by the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. Values greater than 1.2 are generally considered tailing.[1][2]
Q2: Why is peak tailing a problem for this compound analysis?
A2: Peak tailing can significantly compromise the quality of analytical data. It leads to inaccurate peak integration, which affects the precision and accuracy of quantification.[1] Furthermore, tailing reduces the resolution between adjacent peaks, potentially masking impurities or degradation products.[1]
Q3: What is peak splitting in HPLC?
A3: Peak splitting, or a split peak, is when a single compound appears as two or more distinct peaks in the chromatogram.[3][4] This can complicate the identification and quantification of the analyte.
Q4: What are the primary chemical properties of this compound that can lead to peak shape issues?
A4: Urapidil is a basic compound. Basic compounds are prone to interacting with acidic residual silanol (B1196071) groups present on the surface of silica-based stationary phases (like C18 columns).[2] This secondary interaction is a common cause of peak tailing.
Troubleshooting Guide: Peak Tailing
Q: My this compound peak is tailing. What are the potential causes and how can I fix it?
A: Peak tailing for a basic compound like urapidil is often linked to secondary interactions with the stationary phase or issues with the mobile phase. Follow these steps to diagnose and resolve the problem.
Step 1: Evaluate the Mobile Phase
-
Cause: Silanol Interactions. The most common cause is the interaction between the basic urapidil molecule and acidic silanol groups on the silica (B1680970) packing of the column.[2][5]
-
Solution 1: Add a Competing Base. Add a modifier like triethanolamine (B1662121) (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.5%).[6][7] TEA is a competing base that will preferentially interact with the active silanol sites, masking them from urapidil and improving peak symmetry. One successful method used a mobile phase of acetonitrile (B52724), 50 mM ammonium (B1175870) dihydrogen phosphate, and triethanolamine (25:75:0.5, v/v).[6][8][9]
-
Solution 2: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the basic analyte.[1][10] However, ensure the column is stable at low pH.
-
Solution 3: Check Buffer Concentration. An inadequate buffer concentration (typically below 10-20 mM) can lead to pH shifts within the column, causing tailing. Ensure your buffer concentration is sufficient, generally in the 25-50 mM range.[1]
Step 2: Check the Column
-
Cause: Column Contamination or Degradation. Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially at the column inlet.[1][11] This creates active sites that cause tailing.
-
Solution 1: Use a Guard Column. A guard column is a small, sacrificial column placed before the analytical column to adsorb contaminants and protect the main column.[10][11]
-
Solution 2: Column Washing. If you suspect contamination, flush the column with a strong solvent (e.g., isopropanol, or follow the manufacturer's regeneration procedure).[10][12]
-
Solution 3: Replace the Column. If the column is old or has been used extensively with aggressive mobile phases, it may be permanently damaged and need replacement.[1] A column void (a gap in the packing material at the inlet) can also cause tailing and often requires column replacement.[2][10]
Step 3: Review Sample and Injection Parameters
-
Cause: Sample Overload. Injecting too high a concentration of urapidil can saturate the stationary phase, leading to tailing.[1]
-
Solution: Dilute the sample or reduce the injection volume and reinject.[1]
-
Cause: Incompatible Injection Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent with a weaker elution strength.[12]
Troubleshooting Guide: Peak Splitting
Q: My this compound peak is splitting into two. What is happening and how do I solve it?
A: Peak splitting typically indicates a disruption in the sample path, either before or at the very beginning of the column.
Step 1: Investigate the Column and Guard Column
-
Cause: Blockage at the Inlet. The most frequent cause of split peaks is a partially blocked inlet frit on the guard or analytical column.[13][14] This forces the sample to travel around the obstruction, creating two different flow paths.
-
Solution 1: Remove the Guard Column. First, remove the guard column and run the analysis again. If the peak shape is restored, the guard column is blocked and must be replaced.
-
Solution 2: Reverse and Flush the Analytical Column. If the problem persists after removing the guard column, the analytical column's inlet frit may be blocked. Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent to try and dislodge the particulate matter.[2][12] If this fails, the column may need to be replaced.
Step 2: Check for Column Voids
-
Cause: A Void in the Packing Material. A void or channel at the head of the column can cause the sample band to split as it enters the stationary phase.[4][10][14] This can be caused by pressure shocks or using the column outside its recommended pH range.
-
Solution: Column replacement is usually the only reliable solution for a significant void.[14]
Step 3: Examine the Sample Solvent
-
Cause: Sample Solvent Incompatibility. Injecting a sample dissolved in a solvent that is not miscible with the mobile phase or is much stronger can cause the sample to precipitate on the column or behave erratically, leading to a split peak.[12]
-
Solution: Prepare your sample in the mobile phase. If this is not possible due to solubility constraints, use a solvent that is as weak as possible while still ensuring the sample remains dissolved.
Data Summary: Causes and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions (Urapidil is basic) | Add a competing base (e.g., 0.1-0.5% Triethylamine) to the mobile phase.[6] |
| Inappropriate Mobile Phase pH | Adjust mobile phase pH to ~3.0 to protonate silanols or use a high-pH stable column at pH > 8.[1][10] | |
| Column Contamination | Use a guard column; flush the column with a strong solvent.[10][11] | |
| Column Void/Degradation | Replace the analytical column.[2] | |
| Sample Overload | Reduce injection volume or dilute the sample.[1] | |
| Incompatible Injection Solvent | Dissolve the sample in the mobile phase or a weaker solvent.[12] | |
| Peak Splitting | Blocked Guard/Analytical Column Frit | Remove and replace the guard column; reverse and flush the analytical column.[12][13][14] |
| Void at Column Inlet | Replace the analytical column.[4][14] | |
| Sample Solvent Mismatch | Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[12] | |
| Co-eluting Impurity | Modify the mobile phase composition or gradient to improve resolution.[14] |
Experimental Protocol: HPLC Method for Urapidil
This protocol is based on a validated stability-indicating HPLC method that demonstrated good peak symmetry for urapidil.[6][8][9]
-
Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of acetonitrile, 50 mM ammonium dihydrogen phosphate, and triethanolamine in a ratio of 25:75:0.5 (v/v/v).[6]
-
pH Adjustment: The pH of the final mobile phase mixture is adjusted to 5.5 using orthophosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 270 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient.[6]
-
Sample Preparation:
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak shape issues with this compound.
Caption: A troubleshooting workflow for HPLC peak tailing and splitting issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Study on Determination of Related Substances of Urapidil Hydrochl...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Ensuring Consistent Delivery of Urapidil Hydrochloride via Osmotic Mini-Pumps
Welcome to the technical support center for the utilization of urapidil (B1196414) hydrochloride in osmotic mini-pumps. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring consistent and reliable delivery of urapidil hydrochloride in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the preparation and in vivo administration of this compound using osmotic mini-pumps.
Q1: My this compound solution appears cloudy or has precipitates after preparation. What should I do?
A1: Cloudiness or precipitation can occur due to several factors:
-
Solubility Limits: this compound has a solubility of 25 mg/mL in water, yielding a clear to very faint yellow solution.[1] Exceeding this concentration can lead to precipitation.
-
pH of the Solution: The pH of the vehicle is critical. Urapidil is susceptible to degradation in acidic and basic conditions.[2] Ensure your vehicle's pH is within a stable range, ideally close to neutral. A study on this compound injection suggests a pH range of 5.6 to 6.6 for stability.
-
Temperature: Ensure the solution is prepared at room temperature. If precipitation occurs, gentle heating and/or sonication may aid dissolution.[3]
Troubleshooting Steps:
-
Verify the concentration of your solution. If it is too high, dilute it to a concentration at or below 25 mg/mL.
-
Check the pH of your vehicle. Adjust to a neutral pH if necessary. Sterile 0.9% saline is a commonly used and recommended vehicle.[4][5]
-
Filter the solution through a 0.22 µm syringe filter before loading it into the pump to remove any particulate matter.
Q2: I'm concerned about the stability of this compound in the osmotic pump at 37°C for a multi-week experiment. Is it stable?
Q3: How do I choose the correct osmotic mini-pump model for my experiment?
A3: The choice of the osmotic mini-pump model depends on several factors:
-
Animal Size: Ensure the pump is an appropriate size and weight for the animal model to be implanted subcutaneously or intraperitoneally.
-
Desired Delivery Rate: Each pump model has a specific delivery rate. Calculate the required delivery rate based on the desired dose of this compound.
-
Duration of the Study: Select a pump with a duration that matches your experimental timeline.
-
Drug Concentration: The concentration of your drug solution will be determined by the desired dose and the pump's delivery rate.
Q4: I'm observing inconsistent delivery rates or a sudden stop in delivery. What could be the cause?
A4: Inconsistent delivery can be due to several issues:
-
Air Bubbles: Air bubbles in the pump reservoir can disrupt the osmotic flow. Ensure all air is expelled during the filling process.
-
Pump Priming: For immediate and stable delivery, it is crucial to prime the pump according to the manufacturer's instructions before implantation.
-
Precipitation: Drug precipitation within the pump can block the delivery orifice. This can be caused by solubility issues or instability at 37°C.
-
Catheter Issues (if applicable): If a catheter is used, check for any kinks or blockages.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent delivery from osmotic mini-pumps.
Quantitative Data
Table 1: Stability of this compound in 0.9% Sodium Chloride
| Concentration | Storage Condition | Duration | Degradation | pH Change | Visual Appearance |
| 1.6 mg/mL | Room Temperature | 10 days | < 5% | None | No incompatibility observed |
| 3.3 mg/mL | Room Temperature | 10 days | < 5% | None | No incompatibility observed |
Data summarized from a study on the physical and chemical stability of urapidil in 0.9% sodium chloride in an elastomeric infusion pump.[4][5]
Table 2: Solubility of this compound
| Solvent | Solubility | Appearance |
| Water | 25 mg/mL | Clear, colorless to very faint yellow solution |
| PBS | 50 mg/mL | - |
Data sourced from manufacturer information and publicly available data.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Mini-Pumps
Objective: To prepare a sterile solution of this compound suitable for loading into osmotic mini-pumps.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline)
-
Sterile vials
-
0.22 µm syringe filters
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.
-
Add the sterile 0.9% saline to the vial containing the this compound to achieve the desired concentration (not exceeding 25 mg/mL).
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]
-
Visually inspect the solution for any particulate matter. The solution should be clear and colorless to very faintly yellow.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
The solution is now ready for loading into the osmotic mini-pumps.
Protocol 2: Loading and Priming of Osmotic Mini-Pumps
Objective: To correctly fill and prime the osmotic mini-pumps with the this compound solution to ensure accurate and immediate delivery upon implantation.
Materials:
-
Prepared sterile this compound solution
-
Osmotic mini-pumps
-
Filling tubes provided by the pump manufacturer
-
Sterile gloves
-
Sterile beaker
-
Sterile 0.9% saline
-
Incubator set at 37°C
Procedure:
-
Following the osmotic mini-pump manufacturer's instructions, attach a filling tube to a syringe and draw up the this compound solution.
-
Ensure there are no air bubbles in the syringe or filling tube.
-
Insert the filling tube into the pump's opening until it reaches the bottom.
-
Slowly inject the solution into the pump until a small amount of fluid is seen coming out of the top. This ensures the pump is completely full.
-
Insert the flow moderator into the pump opening.
-
To ensure immediate and consistent delivery, prime the filled pumps by incubating them in sterile 0.9% saline at 37°C for the time specified by the manufacturer.
Protocol 3: Subcutaneous Implantation of Osmotic Mini-Pumps in Rodents
Objective: To surgically implant the prepared osmotic mini-pump subcutaneously in a rodent model.
Materials:
-
Anesthetized rodent
-
Primed osmotic mini-pump containing this compound
-
Surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)
-
Antiseptic solution and sterile gauze
-
Heating pad
Procedure:
-
Anesthetize the animal and place it on a heating pad to maintain body temperature.
-
Shave and disinfect the surgical site, typically on the back between the scapulae.
-
Make a small incision in the skin.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection.
-
Insert the primed osmotic mini-pump into the pocket, with the delivery port facing away from the incision.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery from anesthesia.
Experimental Workflow
Caption: A simplified workflow for experiments involving urapidil delivery via osmotic mini-pumps.
Signaling Pathways
This compound exerts its effects through a dual mechanism of action: antagonism of α1-adrenergic receptors and agonism of 5-HT1A serotonin (B10506) receptors.
Urapidil's Dual Mechanism of Action
Caption: Urapidil's dual mechanism of action on α1-adrenergic and 5-HT1A receptors.
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors by agonists like norepinephrine (B1679862) leads to vasoconstriction. Urapidil, as an antagonist, blocks this pathway.
Caption: The α1-adrenergic receptor signaling cascade leading to vasoconstriction.
5-HT1A Receptor Signaling Pathway
Urapidil acts as an agonist at 5-HT1A receptors, which are primarily located in the central nervous system and are involved in the regulation of blood pressure.
Caption: The 5-HT1A receptor signaling pathway activated by urapidil.
References
- 1. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Best practices for storing and handling urapidil hydrochloride powder
This technical support center provides best practices for the storage and handling of urapidil (B1196414) hydrochloride powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for urapidil hydrochloride powder?
A1: this compound powder should be stored in a tightly sealed container in a cool, well-ventilated, and dry place.[1][2][3] It should be protected from direct sunlight, heat, moisture, and sources of ignition.[1][4] For long-term storage, specific temperature recommendations vary by supplier, but common guidelines are 4°C or -20°C.[5][6][7][8]
Q2: What personal protective equipment (PPE) is required when handling this compound powder?
A2: When handling this compound powder, it is essential to use appropriate personal protective equipment. This includes safety glasses with side-shields, chemical-resistant gloves, and protective clothing.[1][4][9] If there is a risk of dust formation or inhalation, a suitable respirator should be used.[1][4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][4]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water, Dimethyl Sulfoxide (DMSO), and methanol.[5] It is slightly soluble in ethanol (B145695) and chloroform (B151607) and practically insoluble in petroleum ether.[10]
Q4: How stable is this compound in its powdered form and in solution?
A4: The powder is generally stable under recommended storage conditions.[3][4][9] However, in solution, it is susceptible to degradation under acidic, basic, oxidative, and photolytic stress conditions.[11][12] It is stable in neutral solutions.[11][12] A study has shown that this compound in a 0.9% sodium chloride solution is stable for at least 10 days at room temperature.[13][14]
Q5: What should I do in case of accidental exposure or spillage?
A5: In case of skin contact, wash immediately with plenty of soap and water.[4] For eye contact, flush with copious amounts of water for at least 15 minutes and consult a physician.[1][4] If inhaled, move to fresh air.[1][4] In case of a spill, avoid creating dust, sweep up the material, and place it in a suitable container for disposal.[4][9] Ensure adequate ventilation and wear appropriate PPE during cleanup.[4][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder has changed color or appears clumpy. | Exposure to moisture, light, or improper storage temperature. | Do not use the powder. Dispose of it according to your institution's guidelines and obtain a new batch. Review storage procedures to prevent future issues. |
| Difficulty dissolving the powder in an appropriate solvent. | Incorrect solvent selection or insufficient mixing. The powder may have degraded. | Verify the solubility of this compound in your chosen solvent using the provided data. Gentle heating or sonication can aid dissolution.[8][15] If it still does not dissolve, the powder may be compromised. |
| Precipitation observed after dissolving the powder. | The solution may be supersaturated, or the temperature may have dropped. | Try gently warming the solution while stirring. Ensure the concentration is not above the solubility limit for the given solvent and temperature. |
| Unexpected experimental results. | Degradation of the compound due to improper handling or storage of the solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly (protected from light, at the appropriate temperature) and has not exceeded its stability period. |
Quantitative Data Summary
Storage and Stability
| Parameter | Condition | Recommendation/Observation |
| Storage Temperature | Long-term | 4°C or -20°C[5][6][7][8] |
| Powder Stability | Recommended Conditions | Stable[3][4][9] |
| Solution Stability (in 0.9% NaCl) | Room Temperature | Stable for at least 10 days[13][14] |
| Degradation Conditions (in solution) | Acidic, Basic, Oxidative, Photolytic | Susceptible to degradation[11][12] |
Solubility
| Solvent | Solubility |
| Water | 25 mg/mL |
| DMSO | ≥65.3 mg/mL[16] |
| Methanol | Soluble[5] |
| Ethanol | Slightly soluble[10] |
| Chloroform | Slightly soluble[10] |
| Petroleum Ether | Insoluble[10] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing of this compound Powder
-
Preparation: Before handling the powder, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.
-
Transfer: Transfer the weighed powder to a suitable container for dissolution.
-
Cleanup: Clean the weighing area and any utensils used. Dispose of any contaminated materials according to institutional guidelines.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[1][4]
Protocol 2: Reconstitution of this compound Powder
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data provided. For aqueous solutions, sterile water or a suitable buffer can be used. For stock solutions, DMSO is a common choice.
-
Calculation: Calculate the volume of solvent needed to achieve the desired concentration.
-
Dissolution: Add the solvent to the container with the pre-weighed this compound powder.
-
Mixing: Mix the solution thoroughly. If necessary, use a vortex mixer or sonicator to aid dissolution.[8][15] Gentle warming can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure the powder has completely dissolved and there is no particulate matter. The solution should be clear.
-
Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container, protected from light, at the appropriate temperature (typically 4°C for short-term or -20°C/-80°C for long-term storage). Be aware of the solution's stability.
Visualizations
Caption: Workflow for Safe Handling of this compound Powder.
Caption: Troubleshooting Common Issues with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. usbio.net [usbio.net]
- 6. ruixibiotech.com [ruixibiotech.com]
- 7. abmole.com [abmole.com]
- 8. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. CN101200451A - Method for preparing hydrochloride urapidil - Google Patents [patents.google.com]
- 11. Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. raybiotech.com [raybiotech.com]
Addressing variability in blood pressure response to urapidil hydrochloride in vivo
<Technical Support Center: Urapidil (B1196414) Hydrochloride In Vivo >
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals address variability in blood pressure response to urapidil hydrochloride in vivo.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it contribute to response variability?
A1: this compound has a unique dual mechanism of action.[1] It acts as a peripheral alpha-1 adrenergic receptor antagonist, which prevents vasoconstriction and leads to vasodilation, thereby reducing blood pressure.[1][2][3] Concurrently, it functions as a central serotonin (B10506) 5-HT1A receptor agonist in the brainstem, which decreases sympathetic outflow from the central nervous system, further contributing to blood pressure reduction.[1][4] This dual action modulates the baroreceptor reflex, preventing the typical reflex tachycardia (increased heart rate) often seen with other vasodilators.[1][3] Variability in response can arise from individual differences in the density and sensitivity of alpha-1 adrenoceptors and 5-HT1A receptors, as well as differences in baseline sympathetic tone among experimental subjects.
Q2: Why am I observing a significant range of blood pressure reduction with the same dose of urapidil in my animal cohort?
A2: Variability in blood pressure response to a standardized dose of urapidil is a known phenomenon and can be attributed to several factors:
-
Genetic Variation: Different strains of animals (e.g., Wistar-Kyoto vs. Spontaneously Hypertensive Rats) exhibit different baseline blood pressures and receptor sensitivities, leading to varied responses.[5]
-
Physiological State: The animal's stress level, hydration status, and level of anesthesia can significantly impact sympathetic tone and cardiovascular responsiveness.
-
Drug Metabolism: Individual differences in liver metabolism can alter the bioavailability and half-life of urapidil, affecting the magnitude and duration of its effect.[6] The primary metabolite, p-hydroxylated urapidil, has little antihypertensive activity.[7]
-
Experimental Conditions: The route and speed of administration (e.g., intravenous bolus vs. infusion) can alter the peak plasma concentration and resulting hemodynamic effects.[6][8]
Q3: Does urapidil administration affect heart rate?
A3: A key characteristic of urapidil is that it typically lowers blood pressure without causing a significant reflex increase in heart rate.[2][3][9][10] This is attributed to its central action on 5-HT1A receptors and potential weak beta-1 adrenoceptor antagonist activity, which modulates the baroreceptor reflex that would otherwise trigger tachycardia.[1][3] However, some studies have reported a mild increase in heart rate, particularly with acute intravenous administration.[11]
Q4: What is the expected onset and duration of action for urapidil in vivo?
A4: Following intravenous administration, urapidil has an immediate blood pressure-lowering effect.[11] The duration of action can be variable, with significant reductions in blood pressure observed for 4.5 to 8 hours after a single oral dose in human studies.[7][12] The elimination half-life after an IV bolus is approximately 2.7 hours.[6] The peak effect is often observed 3 to 5 hours after dosing.[7][12]
Section 2: Troubleshooting Guide
High variability in experimental results can be frustrating. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Inconsistent Blood Pressure Response
| Problem | Potential Cause | Recommended Solution |
| High variability between subjects | Genetic heterogeneity: Use of outbred animal stocks. | Switch to a more genetically uniform inbred strain (e.g., SHR, WKY rats).[5] |
| Animal Stress: Handling, restraint, or environmental factors can elevate sympathetic tone. | Allow for an adequate acclimatization period. Handle animals frequently before the experiment to reduce stress. Use telemetry for conscious, freely moving animals to avoid restraint stress. | |
| Inconsistent Drug Administration: Variation in injection speed or volume. | Use a syringe pump for precise, consistent intravenous infusions.[6] Ensure accurate oral gavage technique if applicable. | |
| Unexpectedly weak or no response | Incorrect Dose/Concentration: Calculation error or degraded drug solution. | Double-check all dose calculations. Prepare fresh drug solutions daily. Urapidil is typically dissolved in a solution with a pH of 5.6 to 6.6.[6] |
| Route of Administration: Central effects are more pronounced with direct central administration. | Be aware that the hypotensive effect is more potent when infused via the vertebral artery compared to the femoral artery, highlighting the contribution of its central mechanism.[5] | |
| Anesthesia Interference: Some anesthetics can depress cardiovascular function or alter sympathetic outflow. | Choose an anesthetic with minimal cardiovascular side effects (e.g., isoflurane). Maintain a consistent and monitored depth of anesthesia. | |
| Unexpected Tachycardia | Baroreflex Activation: May occur if the central modulatory effect is insufficient at the dose used. | While urapidil generally avoids reflex tachycardia, this can still occur.[3] Consider if the dose is appropriate or if other experimental factors are stimulating the sympathetic nervous system. |
| Measurement Artifacts | Improper BP Measurement Technique: Incorrect cuff size, placement, or movement during measurement.[13][14][15] | Ensure the blood pressure cuff is the correct size for the animal and placed correctly over the brachial or caudal artery.[15][16] Keep the animal still during measurement.[15] For non-invasive methods, ensure the sensor is at the level of the heart.[14] |
| Equipment Malfunction: Faulty transducer, amplifier, or recording software. | Calibrate all measurement equipment before each experiment. Check for leaks in tubing or cuffs.[15] |
Troubleshooting Logic Diagram
This decision tree can help diagnose the source of variability in your experiments.
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urapidil - Wikipedia [en.wikipedia.org]
- 4. Experimental studies on the neurocardiovascular effects of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of urapidil on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
- 7. researchgate.net [researchgate.net]
- 8. Urapidil-induced hemodynamic changes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of urapidil on responses to phenylephrine, angiotensin and isoprenaline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Cardiovascular effects of urapidil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute responses to urapidil in hypertensive persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute effects of increasing doses of urapidil in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ama-assn.org [ama-assn.org]
- 14. suresign.com [suresign.com]
- 15. bvmedical.com [bvmedical.com]
- 16. vernier.com [vernier.com]
Optimizing incubation time for urapidil hydrochloride in cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of urapidil (B1196414) hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for urapidil hydrochloride in a cellular context?
A1: this compound exhibits a dual mechanism of action. It primarily acts as a selective antagonist of alpha-1 adrenergic receptors (α1-adrenoceptors) and as an agonist of the serotonin (B10506) 5-HT1A receptor.[1][2] In cell culture, its effects are often related to the blockade of α1-adrenoceptor signaling pathways, which can influence processes like vasoconstriction, as well as non-receptor-mediated effects on apoptosis and inflammation.[2][3]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell-type and assay-dependent. Based on available in vitro studies, a starting range of 1 µM to 100 µM is recommended for initial experiments. It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
A3: The ideal incubation time is highly dependent on the biological process being investigated.
-
Short-term incubation (1-6 hours): Sufficient for studying acute effects on signaling pathways, such as those downstream of α1-adrenoceptor activation.
-
Long-term incubation (24-72 hours): Typically required for assessing effects on cell viability, proliferation, apoptosis, or changes in gene and protein expression.[4][5]
A time-course experiment is essential to determine the optimal incubation period for your specific experimental goals.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is soluble in DMSO.[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: Can this compound affect cell viability?
A5: Yes, like many compounds, this compound can affect cell viability, particularly at higher concentrations or with prolonged exposure. It is essential to perform a cytotoxicity assay (e.g., MTT, XTT, or a live/dead stain) to determine the appropriate concentration range for your experiments where cell viability is not compromised, unless cytotoxicity is the endpoint of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment. | - Incubation time is too short: The biological process being studied may require a longer exposure to the compound. - Concentration is too low: The concentration used may be insufficient to elicit a response in your cell model. - Cell line is not responsive: The target receptors (α1-adrenoceptors, 5-HT1A receptors) may not be expressed or functional in your chosen cell line. - Compound degradation: The this compound solution may have degraded. | - Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). - Conduct a dose-response experiment with a wider range of concentrations. - Verify the expression of target receptors in your cell line via qPCR or Western blot. - Prepare fresh stock solutions of this compound for each experiment and store them appropriately. |
| High cell death or toxicity observed. | - Concentration is too high: The concentration of this compound may be cytotoxic to your cells. - Incubation time is too long: Prolonged exposure may lead to off-target effects and cytotoxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Perform a dose-response experiment to determine the IC50 and select a non-toxic concentration. - Reduce the incubation time. Assess cell viability at earlier time points. - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | - Variability in cell health and density: Differences in cell confluency or passage number at the time of treatment can affect the outcome. - Inconsistent compound preparation: Errors in the preparation of this compound dilutions. | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Use cells within a consistent and low passage number range.[7] - Prepare fresh dilutions from a validated stock solution for each experiment. |
| Precipitate forms in the culture medium. | - Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. | - Ensure the stock solution is fully dissolved before diluting it in the medium. - Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. - Consider using a different solvent or a lower concentration. |
Data Presentation
Table 1: Summary of this compound Concentrations and Incubation Times from In Vitro Studies
| Cell/System Type | Concentration Range | Incubation Time | Observed Effect |
| Isolated arterial strips (SHR and WKY rats) | 10⁻⁹ to 10⁻⁵ M | Not specified | Antagonism of α1-adrenoceptor-mediated vascular contraction. |
| Red blood cell membrane | 30 mg twice daily (in vivo study) | 1 month | Activation of the red cell membrane ions cotransport system.[8] |
| Human colonic tumor cells (HCT) (Example Protocol) | 1 - 500 µmol/L | 6, 12, 24, 48 hours | Inhibition of cell proliferation.[4] |
| Cancer cell lines (general) | Varies | 24 - 168 hours (7 days) | Growth inhibition.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT)
This protocol outlines a method to determine the optimal, non-toxic incubation time for this compound using a standard MTT assay.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.
-
Allow cells to adhere and recover for 24 hours.
2. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
3. Incubation:
-
Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO₂.
4. MTT Assay:
-
At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot cell viability against incubation time for each concentration to determine the optimal duration of treatment that does not induce significant cytotoxicity.
Protocol 2: Assessing Apoptosis using Annexin V Staining and Flow Cytometry
This protocol describes how to assess this compound-induced apoptosis.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (determined from the viability assay) and a vehicle control for the predetermined optimal incubation time.
2. Cell Harvesting:
-
At the end of the incubation period, collect both the floating and adherent cells.
-
Gently wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE™ or accutase) to preserve membrane integrity.
-
Combine the floating and adherent cells and centrifuge to pellet the cells.
3. Annexin V and Propidium Iodide (PI) Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Visualizations
Caption: A generalized workflow for determining the optimal incubation time of this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 2. Urapidil - Wikipedia [en.wikipedia.org]
- 3. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by urapidil in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro growth inhibition of human colonic tumor cells by Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth inhibitory effect of paradicsompaprika in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical effects of urapidil on red cell membrane ion transport systems in a population of elderly essential hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Urapidil Hydrochloride and Prazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the efficacy of two prominent antihypertensive agents: urapidil (B1196414) hydrochloride and prazosin (B1663645). The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.
Mechanism of Action: A Tale of Two Pathways
Urapidil hydrochloride and prazosin both exert their antihypertensive effects primarily through the blockade of α1-adrenergic receptors. However, urapidil distinguishes itself with a dual mechanism of action, which contributes to its unique hemodynamic profile.
This compound: This agent functions as both a peripheral α1-adrenoceptor antagonist and a central 5-HT1A receptor agonist.[1][2] The peripheral α1-blockade leads to vasodilation of both arteries and veins, reducing peripheral resistance and consequently lowering blood pressure.[2] Concurrently, its agonist activity at central 5-HT1A receptors contributes to a reduction in sympathetic outflow from the brain, which helps to mitigate the reflex tachycardia often associated with potent vasodilators.[2][3]
Prazosin: In contrast, prazosin is a highly selective α1-adrenoceptor antagonist.[4][5] Its mechanism of action is focused on the peripheral blockade of α1-receptors on vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[4][6] Prazosin's high selectivity for α1- over α2-adrenoceptors means it does not significantly interfere with the negative feedback loop for norepinephrine (B1679862) release, which is a key differentiator from non-selective alpha-blockers.[5][6]
References
- 1. A comparison of the hemodynamic effects of urapidil, prazosin, and clonidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 3. Hemodynamic and neural effects of urapidil and prazosin in essential hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Hypertensive Crises: Urapidil Hydrochloride vs. Sodium Nitroprusside
In the critical setting of hypertensive crises, the rapid and controlled reduction of blood pressure is paramount to prevent end-organ damage. For decades, sodium nitroprusside has been a frontline therapy, but urapidil (B1196414) hydrochloride has emerged as a viable alternative. This guide provides a detailed comparison of these two potent intravenous antihypertensive agents, drawing upon experimental data to objectively assess their performance, mechanisms of action, and therapeutic nuances for researchers, scientists, and drug development professionals.
Executive Summary
Both urapidil hydrochloride and sodium nitroprusside are highly effective in rapidly lowering blood pressure. However, their distinct mechanisms of action result in different hemodynamic profiles and safety considerations. Urapidil offers the advantage of a dual-action mechanism that combines peripheral alpha-1 adrenoceptor blockade with central serotonergic activity, leading to a reduction in blood pressure without reflex tachycardia. In contrast, sodium nitroprusside is a direct nitric oxide donor, causing potent vasodilation of both arteries and veins, which can sometimes lead to a compensatory increase in heart rate and concerns about cyanide toxicity with prolonged use.
Comparative Efficacy and Hemodynamics
Experimental data from both clinical and preclinical studies highlight the key differences in the hemodynamic effects of urapidil and sodium nitroprusside.
Table 1: Comparative Hemodynamic Effects in Hypertensive Emergencies (Clinical Data)
| Parameter | This compound | Sodium Nitroprusside | Reference |
| Systolic Blood Pressure Reduction | Significant reduction | Significant reduction | [1],[2] |
| Diastolic Blood Pressure Reduction | Significant reduction | Significant reduction | [1],[2] |
| Heart Rate | No significant change or slight decrease | Potential for reflex tachycardia | [3] |
| Blood Pressure Re-elevation (post-infusion) | Low incidence (e.g., 2%) | Higher incidence (e.g., 24%) | [1],[2] |
| Adverse Events | Fewer major side effects reported | Higher incidence of major side effects | [1],[2] |
Table 2: Hemodynamic Effects of Urapidil in Spontaneously Hypertensive Rats (Experimental Data)
| Parameter | Baseline | After Urapidil (1 mg/kg IV) |
| Mean Arterial Pressure (mmHg) | 154 ± 4 | 113 ± 6 |
| Heart Rate (beats/min) | Transient significant increase | - |
| Total Peripheral Resistance (U/kg) | 0.62 ± 0.03 | 0.43 ± 0.03 |
| Cardiac Index (ml/min/kg) | 395 ± 8 | 432 ± 112 |
Mechanisms of Action: A Tale of Two Pathways
The divergent clinical profiles of urapidil and sodium nitroprusside stem from their unique molecular mechanisms.
This compound: Urapidil exerts its antihypertensive effect through a dual mechanism:
-
Peripheral α1-adrenoceptor antagonism: It blocks postsynaptic α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.
-
Central 5-HT1A receptor agonism: It stimulates serotonin (B10506) 5-HT1A receptors in the brainstem, which reduces sympathetic outflow from the central nervous system. This central action helps to prevent the reflex tachycardia often seen with other vasodilators.
Sodium Nitroprusside: Sodium nitroprusside is a prodrug that, upon entering the circulation, spontaneously releases nitric oxide (NO). NO is a potent vasodilator that acts on both arterial and venous smooth muscle.
-
Nitric Oxide (NO) Donation: NO activates guanylate cyclase in vascular smooth muscle cells.
-
Increased cGMP Production: This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).
-
Smooth Muscle Relaxation: Elevated cGMP levels ultimately result in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.
Experimental Protocols
A common experimental model to simulate a hypertensive crisis involves the induction of hypertension using a potent vasoconstrictor like phenylephrine (B352888).
Experimental Workflow: Phenylephrine-Induced Hypertensive Crisis in Rats
Caption: Experimental workflow for inducing and treating a hypertensive crisis in a rat model.
Protocol Details:
-
Animal Model: Male Wistar rats or Spontaneously Hypertensive Rats (SHR) are commonly used.
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of a ketamine-xylazine mixture.
-
Surgical Preparation: The femoral artery is catheterized for direct blood pressure monitoring, and the femoral vein is catheterized for drug administration.
-
Induction of Hypertensive Crisis: A continuous intravenous infusion of phenylephrine (e.g., 10-50 µg/kg/min) is administered to induce a sustained increase in mean arterial pressure (e.g., by 30-40 mmHg).[4]
-
Drug Administration:
-
This compound: Administered as an intravenous bolus (e.g., 0.1-1 mg/kg) or a continuous infusion.[5]
-
Sodium Nitroprusside: Administered as a continuous intravenous infusion, typically starting at a low dose (e.g., 0.5-2 µg/kg/min) and titrated to effect.
-
Signaling Pathway Diagrams
The distinct signaling cascades of urapidil and sodium nitroprusside are visualized below.
Caption: Dual mechanism of action of this compound.
Caption: Mechanism of action of Sodium Nitroprusside.
Conclusion
Both this compound and sodium nitroprusside are potent and effective agents for the management of experimental hypertensive crises. The choice between them depends on the specific experimental goals and the desired hemodynamic profile. Urapidil's unique dual-action mechanism, which avoids reflex tachycardia, and its favorable safety profile make it an attractive alternative to sodium nitroprusside. However, the rapid onset and offset of sodium nitroprusside's action provide excellent titratability, which can be advantageous in certain research settings. A thorough understanding of their distinct pharmacological properties, as outlined in this guide, is crucial for designing and interpreting preclinical studies in the field of hypertension research and drug development.
References
- 1. Safety and efficacy of urapidil and sodium nitroprusside in the treatment of hypertensive emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The effect of urapidil and sodium nitroprusside on intrapulmonary right-left shunt and arterial oxygenation in the treatment of hypertension following coronary surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylephrine-induced hypertension does not improve outcome after closed head trauma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activities of the antihypertensive drug urapidil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil Hydrochloride: A Comparative Analysis of its Alpha-1 Adrenoceptor Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the alpha-1 adrenoceptor blocking activity of urapidil (B1196414) hydrochloride, offering a comparative analysis with other key alpha-1 antagonists. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays.
Introduction
Urapidil is an antihypertensive drug that exhibits a dual mechanism of action, acting as both a central sympatholytic and a peripheral vasodilator.[1][2] Its primary peripheral effect is the blockade of postsynaptic alpha-1 adrenoceptors, leading to arterial and venous smooth muscle relaxation and a subsequent reduction in blood pressure.[1][3][4] This guide focuses on the experimental validation of this crucial aspect of urapidil's pharmacological profile, comparing its activity with established alpha-1 blockers such as prazosin, doxazosin (B1670899), and tamsulosin (B1681236).
Alpha-1 Adrenoceptor Signaling Pathway
Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, primarily couple to the Gq/11 family of G-proteins.[5][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8] The culmination of this pathway in smooth muscle cells is contraction. Urapidil exerts its vasodilatory effect by competitively antagonizing the binding of catecholamines to these receptors, thereby inhibiting this signaling cascade.
Comparative Binding Affinities
The affinity of a drug for its receptor is a key determinant of its potency. Radioligand binding assays are commonly used to determine the binding affinity (Ki) of a compound for a specific receptor. In these assays, a radiolabeled ligand (e.g., [3H]-prazosin) with known high affinity for the receptor is competed off by the test compound.
| Compound | Receptor Subtype | pKi | Ki (nM) | Reference |
| Urapidil | α1A | 7.21 | 61.6 | [1] |
| α1B | - | - | ||
| α1D | - | - | ||
| 5-Methyl-Urapidil | α1 (high affinity site) | 9.1-9.4 | 0.4-0.8 | [9][10] |
| α1 (low affinity site) | 7.2-7.8 | 15.8-63.1 | [9][10] | |
| Prazosin | α1A | 9.39 | 0.41 | [1] |
| α1B | - | - | ||
| α1D | - | - | ||
| Tamsulosin | α1A | 10.38 | 0.042 | [1] |
| α1B | 9.33 | 0.47 | [1] | |
| α1D | 9.85 | 0.14 | [1] | |
| Doxazosin | α1A | 8.58 | 2.63 | [11] |
| α1B | 8.46 | 3.47 | [11] | |
| α1D | 8.33 | 4.68 | [11] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
The data indicates that while urapidil has a notable affinity for alpha-1 adrenoceptors, its affinity is lower than that of prazosin, tamsulosin, and doxazosin.[1][11] Tamsulosin, in particular, demonstrates very high affinity and selectivity for the α1A and α1D subtypes.[1] The derivative 5-methyl-urapidil shows a significantly higher affinity for a subset of alpha-1 receptors, suggesting subtype selectivity.[9][10]
Comparative Functional Antagonism
Functional assays assess the ability of an antagonist to inhibit the physiological response to an agonist. In isolated tissue preparations, such as vascular smooth muscle, the potency of an antagonist is often expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
| Compound | Tissue (Receptor) | pA2 Value | Reference |
| Urapidil | Rabbit Papillary Muscle (α1) | 6.4 | [12] |
| 5-Methyl-Urapidil | Rat Vas Deferens (α1) | Higher than in myocardium | [13] |
| Rat Myocardium (α1) | Lower than in vas deferens | [13] | |
| Prazosin | Rat Aorta (α1D) | ~9.0 | [14] |
| Doxazosin | Rat Aorta (α1D) | ~8.5 | [14] |
| Tamsulosin | Human Prostate (α1A) | ~9.8 | [14] |
These functional data corroborate the binding affinity findings. Urapidil acts as a competitive antagonist at alpha-1 adrenoceptors.[12] The potency of urapidil and its derivatives can vary between different tissues, reflecting the heterogeneity of alpha-1 adrenoceptor subtypes.[13]
In Vivo Hemodynamic Effects
Studies in animal models and humans confirm the alpha-1 blocking activity of urapidil through its effects on blood pressure. Intravenous administration of urapidil leads to a dose-dependent decrease in arterial pressure, an effect shared with prazosin.[7] A comparative study in healthy male volunteers showed that single oral doses of urapidil (60 mg) and doxazosin (4 mg) produced a similar decrease in blood pressure.[15] However, doxazosin caused a significantly greater increase in resting heart rate compared to urapidil, a difference that may be attributed to urapidil's additional central sympatholytic actions.[15]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of urapidil and other antagonists for alpha-1 adrenoceptors.
Materials:
-
Tissue homogenates or cell membranes expressing alpha-1 adrenoceptors.
-
[3H]-prazosin (radioligand).
-
Urapidil hydrochloride and other test antagonists (e.g., prazosin, doxazosin, tamsulosin).
-
Phentolamine (B1677648) (for determining non-specific binding).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Tissues are homogenized and centrifuged to isolate the membrane fraction containing the adrenoceptors.
-
Incubation: A fixed concentration of [3H]-prazosin is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (e.g., urapidil). A parallel set of tubes containing a high concentration of phentolamine is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[16][17]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [3H]-prazosin (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Tissue Functional Assay (Schild Analysis)
Objective: To determine the functional potency (pA2) of urapidil as a competitive antagonist.
Materials:
-
Isolated tissue preparation (e.g., rat aorta, rabbit prostatic muscle).[14][18]
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist (e.g., norepinephrine, phenylephrine).
-
Antagonist (this compound).
-
Isometric force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: The isolated tissue is mounted in an organ bath under a resting tension.
-
Equilibration: The tissue is allowed to equilibrate for a period of time.
-
Control Agonist Response: A cumulative concentration-response curve to the agonist (e.g., norepinephrine) is generated to establish a baseline.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of urapidil for a predetermined period.
-
Agonist Response in Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of urapidil.
-
Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with increasing concentrations of urapidil.
-
Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of this plot provides the pA2 value.
Conclusion
The experimental evidence robustly validates the alpha-1 adrenoceptor blocking activity of this compound. Both radioligand binding and functional isolated tissue assays demonstrate its competitive antagonism at these receptors. While its binding affinity and in vitro potency are comparatively lower than some other selective alpha-1 blockers like tamsulosin and prazosin, in vivo studies confirm its efficacy in lowering blood pressure, comparable to doxazosin at therapeutic doses. The unique pharmacological profile of urapidil, combining peripheral alpha-1 blockade with a central sympatholytic action, distinguishes it from other drugs in this class and may contribute to its favorable side-effect profile, particularly the lower incidence of reflex tachycardia. This comprehensive understanding of urapidil's interaction with alpha-1 adrenoceptors is crucial for its continued application in hypertension management and for guiding future drug development efforts.
References
- 1. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. youtube.com [youtube.com]
- 9. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential effects of urapidil and doxazosin on heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation and pharmacological characterization of AdTx1, a natural peptide displaying specific insurmountable antagonism of the alpha1A-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil and Carvedilol in Cardiac Remodeling: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of urapidil (B1196414) and carvedilol (B1668590) on cardiac remodeling, supported by experimental data and detailed methodologies.
Cardiac remodeling, a key pathophysiological process in the development and progression of heart failure, involves alterations in ventricular size, shape, mass, and function. Urapidil, a peripherally acting alpha-1 adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist, and carvedilol, a non-selective beta-blocker with alpha-1 blocking activity, are two pharmacological agents that have shown potential in mitigating this process. This guide offers a comparative overview of their effects on key aspects of cardiac remodeling.
Quantitative Data Summary
The following tables summarize the quantitative effects of urapidil and carvedilol on critical parameters of cardiac remodeling, including Left Ventricular Ejection Fraction (LVEF), Left Ventricular Mass Index (LVMI), and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.
| Urapidil: Effects on Cardiac Function and Biomarkers | ||||
| Study Population | Dosage | Duration | Key Findings | Reference |
| Elderly patients with hypertension and acute decompensated heart failure | Intravenous infusion | 7 days | Significant increase in LVEF (55.3±3.4% vs. 45.2±2.4% with nitroglycerin); Significant reduction in NT-proBNP (2,410.4±546.1 vs. 4,234.1±876.4 pg/ml with nitroglycerin) | [1] |
| Patients with acute heart failure with preserved or reduced ejection fraction and hypertension | 100 mg/day intravenously | Up to 140 hours | Significant time-dependent reduction in NT-proBNP at 72 hours and 7 days. In HFpEF group, LVEF significantly improved after 7 days. | [2] |
| Patients with ST-elevation acute coronary syndrome undergoing PCI | 12.5 mg intracoronary | Single dose | Higher LVEF at 30 days post-PCI compared to control (0.58±0.06 vs 0.54±0.06). | [3] |
| Carvedilol: Effects on Cardiac Function and Biomarkers | ||||
| Study Population | Dosage | Duration | Key Findings | Reference |
| Patients with congestive heart failure | Titrated to maximum tolerable dose | 3 months | Significant decrease in plasma NT-proBNP (from 381.20±35.06 pg/mL to 254.44±28.64 pg/mL); Significant increase in LVEF. | [4] |
| Elderly patients with severe heart failure | Not specified | 12 months | Significant reduction in LV mass; Significant increase in LVEF. | [5] |
| Patients with hypertensive heart disease | Median dose of 50 mg/day | Median of 6 years | Improved LVEF (from 36% to 47%); Reduced LV end-diastolic and end-systolic dimensions. | [6] |
| Patients with chronic heart failure | Not specified | 1 year | Decreased LV mass. | [7] |
| Patients with heart failure and preserved ejection fraction | Titrated dose | 12 months | Significant decrease in plasma BNP (from 175 to 106 pg/ml). | [8] |
Signaling Pathways in Cardiac Remodeling
The following diagrams illustrate the signaling pathways modulated by urapidil and carvedilol that are implicated in cardiac remodeling.
Caption: Urapidil's dual mechanism of action on cardiac remodeling.
References
- 1. Therapeutic effects of intravenous urapidil in elderly patients with hypertension and acute decompensated heart failure: A pilot clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Therapeutic effect of urapidil on myocardial perfusion in patients with ST-elevation acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of beta-blocker (carvedilol) therapy on N-terminal pro-brain natriuretic peptide levels and echocardiographic findings in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of carvedilol on left ventricular remodeling and systolic function in elderly patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypertensive heart disease: Benefit of carvedilol in hemodynamic, left ventricular remodeling, and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of carvedilol on left ventricular mass, chamber geometry, and mitral regurgitation in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Analysis of Urapidil Hydrochloride: Cross-validation of HPLC and LC-MS/MS Methods
For researchers, scientists, and drug development professionals engaged in the analysis of urapidil (B1196414) hydrochloride, the selection of an appropriate analytical method is paramount for ensuring data accuracy, reliability, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful and widely employed techniques for the quantitative determination of this antihypertensive agent. This guide provides an objective comparison of these methods, supported by a synthesis of published experimental data, to facilitate an informed decision-making process for your analytical needs.
While a direct cross-validation study under identical sample conditions was not found in the public domain, this guide compiles and contrasts data from separate, validated studies to highlight the performance characteristics of each technique.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for HPLC and LC-MS/MS methods for the analysis of urapidil, derived from independent studies. These tables offer a comparative overview of the linearity, sensitivity, accuracy, and precision of each method.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 160 µg/mL[1][2] | 0.1 - 500 ng/mL[3] |
| Correlation Coefficient (r²) | 0.9997[1][2] | Not explicitly stated, but linearity was demonstrated[3] |
| Limit of Detection (LOD) | 0.033 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.10 µg/mL | 0.1 ng/mL (as lower limit of linear range)[3] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS |
| Accuracy (Mean Recovery) | 99.16% to 100.04%[1][2] | 100 ± 8%[3] |
| Precision (RSD) | Intraday: 0.664 - 1.130 % Interday: 0.940 - 1.220 % | <7%[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline the experimental protocols for both the HPLC-UV and LC-MS/MS analysis of urapidil hydrochloride.
HPLC-UV Method for Pharmaceutical Dosage Forms
This method is designed for the determination of urapidil in pharmaceutical preparations and as a stability-indicating assay.[1][2]
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size.[1][2]
-
Mobile Phase : A mixture of acetonitrile, 50 mM ammonium (B1175870) dihydrogen phosphate, and triethanolamine (B1662121) (25:75:0.5, v/v/v). The pH is adjusted to 5.5 with orthophosphoric acid.[1][2]
-
Injection Volume : 20 µL.
-
Sample Preparation : Tablets are crushed, and a portion equivalent to 20 mg of urapidil is dissolved in acetonitrile, sonicated, and diluted with the mobile phase to a final concentration of 40 µg/mL.
LC-MS/MS Method for Plasma Samples
This highly sensitive method is suitable for pharmacokinetic studies, requiring the quantification of urapidil in biological matrices like plasma.[3]
-
Instrumentation : A high-performance liquid chromatography system coupled to a tandem mass spectrometer with a positive ion electrospray source.[3]
-
Column : A reverse-phase column.[3]
-
Mobile Phase : Isocratic mobile phase (details not specified in the abstract).[3]
-
Mass Spectrometry Detection : Multiple Reaction Monitoring (MRM) mode.[3]
-
Sample Preparation : Liquid-liquid extraction is employed to isolate the analyte from the plasma matrix.[3]
Method Comparison and Cross-Validation Insights
While a formal cross-validation was not performed in a single study, a comparative analysis of the presented data reveals the distinct advantages and applications of each method.
-
Sensitivity : The LC-MS/MS method demonstrates significantly higher sensitivity, with a limit of quantification in the sub-ng/mL range, making it ideal for pharmacokinetic studies where drug concentrations in biological fluids are typically low.[3] The HPLC-UV method, with a µg/mL quantification limit, is well-suited for the analysis of pharmaceutical formulations where the analyte concentration is much higher.
-
Specificity : LC-MS/MS offers superior specificity due to the use of mass detection and specific precursor-to-product ion transitions. This minimizes interference from matrix components and metabolites, which is a critical consideration in bioanalysis.[3] The HPLC-UV method's specificity is demonstrated through forced degradation studies, showing no interference from degradation products at the retention time of urapidil.
-
Application : The choice of method is heavily dependent on the application. For quality control and stability testing of bulk drug and pharmaceutical dosage forms, the robustness and cost-effectiveness of the HPLC-UV method are advantageous. For bioequivalence, bioavailability, and pharmacokinetic studies, the high sensitivity and specificity of the LC-MS/MS method are indispensable.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and LC-MS/MS analyses, as well as the logical framework for a cross-validation study.
Caption: Workflow for Urapidil Analysis by HPLC-UV.
Caption: Workflow for Urapidil Analysis by LC-MS/MS.
Caption: Logical Framework for Cross-Validation.
References
A Comparative Analysis of the Central Hypotensive Mechanisms of Urapidil Hydrochloride and Clonidine
A comprehensive guide for researchers and drug development professionals on the distinct central nervous system actions of two key antihypertensive agents.
Urapidil (B1196414) hydrochloride and clonidine (B47849) are both centrally acting antihypertensive drugs that lower blood pressure by modulating sympathetic outflow from the central nervous system (CNS). However, their underlying mechanisms of action, receptor affinities, and effects on cardiovascular reflexes exhibit significant differences. This guide provides a detailed comparison of their central hypotensive effects, supported by experimental data, to inform further research and drug development in this area.
Receptor Binding Affinity and Selectivity
The primary distinction between the central actions of urapidil and clonidine lies in their receptor targets. Urapidil's central effects are primarily mediated by its agonistic activity at serotonin (B10506) 1A (5-HT1A) receptors, while clonidine acts as an agonist at α2-adrenergic receptors.[1][2] Urapidil also exhibits a high affinity for peripheral α1-adrenoceptors, contributing to its overall hypotensive effect through vasodilation.[1][2] Notably, studies have shown that urapidil has a significantly lower affinity for α2-adrenoceptors, in some cases reported as having no significant affinity at all.[3] One study indicated that urapidil has a 90-fold greater affinity for α1 than for α2 adrenergic receptors.[3]
Clonidine, in addition to its primary action on α2-adrenoceptors, also shows considerable affinity for imidazoline (B1206853) I1 receptors, which are also implicated in the central regulation of blood pressure.[4][5]
The following table summarizes the available receptor binding affinity data for urapidil and clonidine. It is important to note that direct comparative studies measuring the affinity of both compounds for all relevant receptors under identical experimental conditions are limited, and thus values are compiled from various sources.
| Drug | Receptor | Affinity (Ki/Kd/IC50 in nM) | Reference |
| Urapidil | 5-HT1A | 4 - 400 (IC50 for analogues) | [6] |
| α1-Adrenoceptor | 50 - 800 (IC50 for analogues) | [6] | |
| Clonidine | α2-Adrenoceptor | 2.6 - 2.7 (Kd) | |
| Imidazoline I1-Site | 51 (Kd) | [7] |
Central Signaling Pathways
The distinct receptor targets of urapidil and clonidine initiate different intracellular signaling cascades within the CNS to produce their sympatholytic effects.
Urapidil and the 5-HT1A Receptor Pathway
Urapidil's central hypotensive action is initiated by its binding to and activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.[8] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA). This signaling cascade ultimately results in the hyperpolarization of serotonergic neurons in the brainstem, reducing their firing rate. This decrease in serotonergic activity leads to a reduction in sympathetic outflow from the CNS, contributing to the fall in blood pressure.[2]
Clonidine and the α2-Adrenergic Receptor Pathway
Clonidine exerts its central hypotensive effect by activating α2-adrenergic receptors, which are also coupled to inhibitory Gi/o proteins.[9] The binding of clonidine to these receptors in the brainstem, particularly in the nucleus of the solitary tract and the rostral ventrolateral medulla, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production. This reduction in cAMP levels leads to a decrease in the release of norepinephrine (B1679862) from presynaptic nerve terminals in the CNS. The overall effect is a reduction in sympathetic outflow from the vasomotor center, leading to decreased heart rate, cardiac output, and peripheral vascular resistance, which collectively lower blood pressure.[5][10][11]
Effects on Central Sympathetic Outflow: Experimental Data
Direct measurement of sympathetic nerve activity provides crucial insights into the central effects of antihypertensive drugs. A comparative study in conscious, chronically instrumented stroke-prone spontaneously hypertensive rats (SHRSP) evaluated the effects of intracerebroventricular (ICV) and intravenous (IV) administration of urapidil, clonidine, and prazosin (B1663645) on splanchnic sympathetic nerve activity.
| Drug and Route of Administration | Dose | Change in Sympathetic Nerve Activity | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
| Clonidine (ICV) | 10 µg | ↓ | ↓ 30 | ↓ 80 |
| Clonidine (IV) | 10 µg/kg | ↓ | ↓ 45 | ↓ 100 |
| Urapidil (ICV) | 100 µg | No change | ↓ 20 | ↓ 40 |
| Urapidil (IV) | 1 mg/kg | ↑ | ↓ 30 | ↑ 20 |
| Prazosin (ICV) | 50 µg | No change | ↓ 15 | No change |
| Prazosin (IV) | 100 µg/kg | ↑ | ↓ 35 | ↑ 30 |
Data adapted from a study in conscious SHRSP rats.[3]
These results demonstrate that only clonidine, whether administered centrally or peripherally, caused a decrease in sympathetic nerve activity.[3] In contrast, urapidil administered centrally did not alter sympathetic outflow, and when given intravenously, it led to an increase in sympathetic activity, likely due to a baroreflex response to its peripheral α1-adrenoceptor blockade.[3] This suggests that in this experimental model, the primary hypotensive effect of urapidil is mediated by its peripheral actions, while its central effects may contribute to the modulation of heart rate.[3]
Influence on Baroreflex Sensitivity
Baroreflex sensitivity (BRS) is a measure of the reflex response of the heart rate to changes in blood pressure. An impaired BRS is associated with increased cardiovascular risk.
Studies have shown that clonidine can significantly increase BRS. This effect is thought to be mediated through an enhancement of the parasympathetic component of the baroreflex arc.
The effect of urapidil on BRS is less clear. Some evidence suggests that urapidil's central action helps to modulate the baroreceptor reflex, potentially blunting the compensatory tachycardia that can occur with vasodilation.[1]
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the affinity of a drug for a specific receptor. The general protocol involves:
-
Membrane Preparation: Isolation of cell membranes containing the receptor of interest from tissue homogenates or cell cultures.
-
Incubation: Incubation of the membrane preparation with a radiolabeled ligand (a substance that binds to the receptor) and varying concentrations of the unlabeled test drug (urapidil or clonidine).
-
Separation: Separation of the bound and free radioligand, typically by filtration.
-
Quantification: Measurement of the radioactivity of the bound ligand.
-
Data Analysis: Calculation of the concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be derived.
References
- 1. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered platelet alpha 2 adrenoreceptors in orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of alpha 2 adrenoreceptor agonists and antagonists in the functional assessment of the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Behavioural changes induced in conscious mice by intracerebroventricular injection of catecholamines, acetylcholine and 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of urapidil, clonidine, and prazosin on sympathetic tone in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil Hydrochloride: A Comparative Analysis of its Specificity for Alpha-1A vs. Alpha-1B Adrenoceptors
For Immediate Release
This guide provides a detailed comparison of urapidil (B1196414) hydrochloride's binding affinity and functional specificity for alpha-1A and alpha-1B adrenergic receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from various studies to offer an objective assessment of urapidil's performance relative to other common alpha-1 adrenoceptor antagonists.
Comparative Binding Affinities of Alpha-1 Adrenoceptor Antagonists
The specificity of urapidil hydrochloride and other antagonists for alpha-1A and alpha-1B adrenoceptors is crucial for predicting their therapeutic effects and potential side-effect profiles. The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) of urapidil, its more selective derivative 5-methylurapidil, the non-selective antagonist prazosin, and the alpha-1A selective antagonist tamsulosin. Higher pKi values indicate greater binding affinity.
| Compound | Alpha-1A (pKi) | Alpha-1B (pKi) | Selectivity (Alpha-1A/Alpha-1B) |
| Urapidil | ~6.19 | ~6.39 | ~0.66-fold for Alpha-1B |
| 5-Methylurapidil | 9.22 | 7.34 | ~76-fold for Alpha-1A |
| Prazosin | 9.89 | 9.95 | Non-selective |
| Tamsulosin | 10.38 | 9.33 | ~11-fold for Alpha-1A[1] |
Note: The pKi values for urapidil can vary between studies. The values presented here are representative. The selectivity is calculated from the ratio of the Ki values.
From the data, it is evident that while urapidil itself shows minimal selectivity between the alpha-1A and alpha-1B subtypes, its derivative, 5-methylurapidil, demonstrates significant selectivity for the alpha-1A adrenoceptor.[2][3][4][5] Tamsulosin also exhibits a clear preference for the alpha-1A subtype.[1] Prazosin, in contrast, binds with high and nearly equal affinity to both receptor subtypes, confirming its non-selective profile.[4]
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. These experiments are fundamental in determining the affinity and potency of compounds at their respective receptor targets.
Radioligand Binding Assay Protocol
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[6] The following is a generalized protocol for a competitive binding assay used to determine the Ki of a test compound.
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human alpha-1A or alpha-1B adrenoceptor subtype, or from tissues known to be rich in a specific subtype.[6][7] The tissue or cells are homogenized in a cold lysis buffer and then centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.[7]
-
Assay Incubation: In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin) and varying concentrations of the unlabeled competitor drug (e.g., urapidil).[7][8] Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.[8]
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[7] The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are then analyzed using non-linear regression to determine the IC50 value of the competitor drug, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
Alpha-1 adrenoceptors are Gq/11-coupled receptors, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).[9][10][11] Functional assays measuring this calcium mobilization can determine the potency of an antagonist.
-
Cell Culture and Loading: Cells expressing the target receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., urapidil).
-
Agonist Stimulation and Signal Detection: A known agonist (e.g., phenylephrine (B352888) or A61603) is added to the wells, and the change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric imaging plate reader.[9][12]
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response, and an IC50 value is calculated.
Signaling Pathway of Alpha-1 Adrenoceptors
The binding of an agonist to an alpha-1 adrenoceptor initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting the results of functional assays.
Upon agonist binding, the alpha-1 adrenoceptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol.[11] The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.[10]
Conclusion
The available experimental data indicates that this compound is a relatively non-selective antagonist for the alpha-1A and alpha-1B adrenoceptor subtypes. This contrasts with its derivative, 5-methylurapidil, and other antagonists like tamsulosin, which show a clear preference for the alpha-1A subtype. The clinical implications of this lack of selectivity are complex, as urapidil also exhibits central hypotensive activity through a mechanism not fully understood but potentially involving serotonergic pathways.[13] For researchers aiming to specifically target the alpha-1A or alpha-1B adrenoceptor, more selective compounds would be preferable. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further investigation into the pharmacology of alpha-1 adrenoceptor antagonists.
References
- 1. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. ahajournals.org [ahajournals.org]
- 9. innoprot.com [innoprot.com]
- 10. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacologic profile of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of urapidil and labetalol in a pre-eclampsia model
A synthesis of clinical data and mechanistic insights in the absence of direct comparative pre-clinical studies.
Comparative Efficacy and Hemodynamics
While direct experimental data in animal models is lacking, clinical studies provide insights into the comparative antihypertensive efficacy of urapidil (B1196414) and labetalol (B1674207). Intravenous labetalol is recognized as a first-line treatment for severe hypertension in pregnancy.[1] Urapidil has also demonstrated effectiveness in reducing blood pressure in patients with pre-eclampsia and hypertensive crises during pregnancy.[2][3]
| Parameter | Urapidil | Labetalol | References |
| Primary Mechanism | Selective α1-adrenoceptor antagonist; 5-HT1A receptor agonist | Non-selective β-adrenoceptor blocker; α1-adrenoceptor antagonist | [2][4][5][6][7] |
| Effect on Heart Rate | Generally no significant change, may cause slight decrease | Can cause bradycardia due to β-blockade | [2][8] |
| Blood Pressure Reduction | Effective reduction of systolic and diastolic pressure | Effective reduction of systolic and diastolic pressure | [2][9][10][11] |
| Uterine Blood Flow | Does not appear to negatively impact uterine blood flow | Generally preserves uterine blood flow | [1] |
| Reported Side Effects | Dizziness, headache, nausea | Maternal bradycardia, hypotension, bronchospasm (in susceptible individuals) | [1][2] |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of urapidil and labetalol suggest different downstream effects that could be investigated in a pre-eclampsia model.
Urapidil Signaling Pathway
Urapidil primarily acts as a selective antagonist of postsynaptic α1-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance.[2][5][6] Additionally, its agonistic activity at central 5-HT1A receptors contributes to a decrease in sympathetic outflow, further aiding in blood pressure control without causing reflex tachycardia.[2][6]
Caption: Urapidil's dual mechanism of action.
Labetalol Signaling Pathway
Labetalol is a non-selective β-adrenoceptor antagonist (β1 and β2) and a selective α1-adrenoceptor antagonist.[4][7] The β-blockade reduces heart rate and cardiac output, while the α1-blockade leads to vasodilation and reduced peripheral resistance.[4][7] The ratio of β- to α-blockade is greater with intravenous administration compared to oral.[7]
Caption: Labetalol's combined α- and β-blocking actions.
Experimental Protocols for a Pre-eclampsia Model
Several animal models have been developed to mimic the key features of pre-eclampsia, such as hypertension and proteinuria.[12][13][14][15][16][17] A commonly used and relevant model is the Reduced Uterine Perfusion Pressure (RUPP) model in pregnant rats.
RUPP Model Experimental Workflow
The RUPP model involves surgically reducing blood flow to the uteroplacental unit, which mimics the placental ischemia thought to be a key initiating event in pre-eclampsia.[14][16][17]
References
- 1. droracle.ai [droracle.ai]
- 2. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. What is the mechanism of Urapidil? [synapse.patsnap.com]
- 7. Labetalol - Wikipedia [en.wikipedia.org]
- 8. Comparative hemodynamic effects of urapidil and labetalol after electroconvulsive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of efficacy of intravenous labetalol and intravenous hydralazine for management of pre-eclampsia in pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of efficacy of intravenous labetalol and intravenous hydralazine for management of pre-eclampsia in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Current State of Preeclampsia Mouse Models: Approaches, Relevance, and Standardization [frontiersin.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Animal Models of Preeclampsia: Investigating Pathophysiology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Animal Models of Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Urapidil's Neuroprotective Potential: A Comparative Analysis in Diverse Neurological Injury Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of urapidil (B1196414), an α1-adrenoceptor antagonist and 5-HT1A receptor agonist, with other neuroprotective agents in preclinical models of neurological injury. While clinical use of urapidil has shown benefits in the acute phase of stroke, this guide delves into the experimental data that supports its neuroprotective claims and evaluates its performance against established and alternative therapies in different injury paradigms.[1] This objective analysis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations, aims to inform further research and drug development in the field of neuroprotection.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from various experimental studies, offering a side-by-side comparison of urapidil with nimodipine (B1678889) and edaravone (B1671096).
Table 1: Urapidil in Middle Cerebral Artery Occlusion (MCAO) Ischemia/Reperfusion Injury in Rats
| Treatment Group | MDA (nmol/g tissue) | GSH (nmol/g tissue) | SOD (U/mg protein) | Caspase-3 Immunodensity (relative units) | Bcl-2 Immunodensity (relative units) | TNF-α Immunodensity (relative units) |
| Control | 10.15 ± 1.89 | 2.54 ± 0.61 | 115.70 ± 22.40 | Low | High | Low |
| Ischemia/Reperfusion (IR) | 22.83 ± 3.01 | 0.71 ± 0.29 | 56.30 ± 20.50* | Dramatically Upregulated | Significantly Suppressed | Highest |
| IR + Urapidil (5 mg/kg) | 18.57 ± 2.53 | 1.32 ± 0.42 | 81.10 ± 16.28 | No Significant Difference from IR | No Significant Difference from IR | Significantly Higher than Control |
| IR + Resveratrol (B1683913) (30 mg/kg) | 15.42 ± 2.11 | 1.88 ± 0.53 | 95.60 ± 18.95 | Significantly Downregulated from IR | Significantly Upregulated from IR | Similar to Control |
| IR + Urapidil + Resveratrol | 12.33 ± 1.98 | 2.15 ± 0.48 | 108.20 ± 20.14** | Similar to Control | Most Upregulated | Similar to Control |
*p < 0.05 compared to all other groups. **p < 0.05 compared to IR + Urapidil and IR + Resveratrol groups. *Data extracted from a study on cerebral ischemia-reperfusion injury in rats.[2][3]
Table 2: Urapidil in Traumatic Brain Injury (TBI) in Rats
| Treatment Group | Total Oxidant Status (TOS, µmol H2O2 Eq/L) | Total Antioxidant Status (TAS, mmol Trolox Eq/L) | Oxidative Stress Index (OSI) | Caspase-3 Immunoexpression (relative units) | TNF-α Immunoexpression (relative units) |
| Control | 3.8 ± 0.5 | 2.1 ± 0.3 | 0.18 ± 0.03 | Low | Low |
| TBI | 12.6 ± 1.8 | 0.9 ± 0.2 | 1.4 ± 0.3* | Significantly Increased | Significantly Increased |
| TBI + Urapidil (0.5 mg/kg) | 7.2 ± 1.1 | 1.5 ± 0.2 | 0.48 ± 0.09 | Significantly Decreased | Significantly Decreased |
| TBI + Urapidil (5 mg/kg) | 6.5 ± 0.9 | 1.7 ± 0.3 | 0.38 ± 0.07 | Significantly Decreased | Significantly Decreased |
*p < 0.05 compared to control. **p < 0.05 compared to TBI group. *Data extracted from a study on traumatic brain injury in rats.
Table 3: Comparative Effects of Nimodipine and Edaravone in Stroke Models
| Agent | Stroke Model | Key Findings | Quantitative Data Highlights |
| Nimodipine | Global Cerebral Ischemia (Rat) | Reduced glutamate (B1630785) release and increased neuronal cell viability in the hippocampus. | Glutamate concentration reduced by ~43% vs. ischemia group. Hippocampal cell viability increased from ~48% to ~95%. |
| Cerebral Small Vessel Disease (Rat) | Reduced incidence of stroke and protected cognitive and vascular function. | Significantly lower incidence of adverse events (stroke) compared to placebo. | |
| Edaravone | MCAO (Rat) | Dose-dependently improved behavioral outcomes and reduced cerebral infarction area. | High dose (30 mg/kg) showed similar sensorimotor function improvement as intraperitoneal administration. |
| Permanent MCAO (Mouse) | Reduced infarct volume by scavenging reactive oxygen species. | Infarct volume reduced to ~77% of the control group. | |
| MCAO with Reperfusion (Mouse) | Alleviated brain injury and inflammation. | Significantly inhibited the increase in serum LDH levels. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Middle Cerebral Artery Occlusion (MCAO) Ischemia/Reperfusion Injury Model (for Urapidil Study)
-
Animal Model: Mature female Sprague Dawley rats.
-
Anesthesia: Ketamine hydrochloride (80 mg/kg, i.p.) and xylazine (B1663881) hydrochloride (10 mg/kg, i.p.).
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, the suture is withdrawn to allow for reperfusion.
-
-
Drug Administration: Urapidil (5 mg/kg), resveratrol (30 mg/kg), or a combination of both were administered intraperitoneally at 0, 24, 48, and 72 hours of reperfusion.[2][3]
-
Outcome Measures:
-
Biochemical Analysis: Brain tissue is homogenized to measure levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD) using spectrophotometric assays.
-
Immunohistochemistry: Brain sections are stained with antibodies against caspase-3, Bcl-2, and TNF-α to assess apoptosis and inflammation.
-
Traumatic Brain Injury (TBI) Model (for Urapidil Study)
-
Animal Model: Adult male Wistar albino rats.
-
Anesthesia: Ketamine (90 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).
-
Injury Induction (Marmarou's Impact-Acceleration Model):
-
A metal disc is fixed to the skull between the coronal and lambdoid sutures.
-
A 450 g weight is dropped from a height of 2 meters onto the disc, inducing a diffuse brain injury.
-
-
Drug Administration: Urapidil (0.5 mg/kg or 5 mg/kg) was administered intraperitoneally 30 minutes post-trauma.
-
Outcome Measures:
-
Biochemical Analysis: Serum levels of Total Oxidant Status (TOS) and Total Antioxidant Status (TAS) are measured to calculate the Oxidative Stress Index (OSI).
-
Immunohistochemistry: Brain tissue sections are stained for caspase-3 and TNF-α.
-
Global Cerebral Ischemia Model (for Nimodipine Study)
-
Animal Model: Rats.
-
Surgical Procedure (Two-Vessel Occlusion):
-
Bilateral common carotid arteries are occluded for a specific duration (e.g., 10 minutes) to induce global forebrain ischemia.
-
The occlusion is then released to allow for reperfusion.
-
-
Drug Administration: Nimodipine is administered prior to or following the ischemic insult.
-
Outcome Measures:
-
Microdialysis: In vivo microdialysis is used to measure extracellular glutamate levels in the hippocampus.
-
Histology: Neuronal cell viability in the CA1 region of the hippocampus is assessed using staining methods like cresyl violet.
-
Photothrombotic Stroke Model (Alternative Ischemic Stroke Model)
-
Principle: This model induces a focal cortical stroke through photochemical reaction.
-
Procedure:
-
A photosensitive dye (e.g., Rose Bengal) is injected intravenously.
-
A specific region of the skull is illuminated with a cold light source (e.g., a laser).
-
The light activates the dye, leading to the formation of singlet oxygen, which damages the endothelium of blood vessels, causing platelet aggregation and thrombosis, resulting in a focal ischemic lesion.[4][5]
-
-
Advantages: High reproducibility and precise control over the location and size of the infarct.
Visualizing the Mechanisms of Neuroprotection
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of urapidil and the experimental workflows.
Caption: Urapidil's dual neuroprotective pathways.
Caption: Workflow for MCAO neuroprotection study.
Caption: Neuroprotective signaling of alternatives.
Discussion and Future Directions
The experimental data presented in this guide suggest that urapidil exhibits neuroprotective properties in models of both ischemic stroke and traumatic brain injury. Its efficacy appears to be rooted in its dual mechanism of action, which includes maintaining cerebral blood flow through peripheral α1-adrenoceptor antagonism and mitigating secondary injury cascades like inflammation and oxidative stress via central 5-HT1A receptor agonism.
In the MCAO model, while urapidil alone showed a modest effect on oxidative stress markers, its combination with resveratrol resulted in a synergistic neuroprotective effect, significantly ameliorating all measured parameters of oxidative stress, apoptosis, and inflammation.[2][3] This suggests that a multi-target approach, combining urapidil with other neuroprotective agents, could be a promising therapeutic strategy.
The data from the TBI model further supports urapidil's ability to reduce oxidative stress and neuroinflammation, key components of secondary brain injury that are common to both stroke and TBI.
When compared to nimodipine and edaravone, urapidil's unique dual mechanism of action sets it apart. While nimodipine primarily targets calcium influx and edaravone acts as a potent antioxidant, urapidil's influence on both vascular and neuronal pathways may offer a broader spectrum of neuroprotection.
References
- 1. neurology-asia.org [neurology-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of the combined treatment of resveratrol and urapidil in experimental cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reanimatology.com [reanimatology.com]
Urapidil Hydrochloride vs. Other 5-HT1A Agonists: A Comparative Analysis of Antihypertensive Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive effects of urapidil (B1196414) hydrochloride with other selective 5-HT1A receptor agonists. Urapidil's unique dual mechanism of action, combining peripheral α1-adrenoceptor antagonism with central 5-HT1A receptor agonism, distinguishes it from other compounds that primarily target the 5-HT1A receptor. This analysis synthesizes preclinical and clinical data to elucidate these differences, presenting quantitative findings in structured tables and detailing the experimental methodologies employed in key studies.
Mechanism of Action: Urapidil's Dual Approach to Blood Pressure Reduction
Urapidil hydrochloride exerts its antihypertensive effect through two primary pathways. Peripherally, it acts as a selective antagonist of postsynaptic α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[1][2][3] Centrally, urapidil stimulates 5-HT1A receptors in the brainstem, which reduces sympathetic outflow and further contributes to the lowering of blood pressure.[1][3][4] This central action also helps to mitigate the reflex tachycardia that can be associated with peripheral vasodilation.[5]
In contrast, other 5-HT1A agonists, such as buspirone (B1668070), tandospirone (B1205299), and gepirone (B1671445), are primarily developed for their anxiolytic and antidepressant properties. Their effects on blood pressure are a secondary consideration and can be more variable.
Signaling Pathways
The signaling cascade for 5-HT1A receptor activation and the dual-action mechanism of urapidil are depicted below.
Comparative Analysis of Blood Pressure Effects
While direct, head-to-head clinical trials comparing urapidil with other specific 5-HT1A agonists for hypertension are limited, preclinical data provide valuable insights into their differential effects on blood pressure.
| Drug | Animal Model | Dose | Route of Administration | Effect on Blood Pressure | Reference |
| Urapidil | Spontaneously Hypertensive Rats (SHR) | 6 mg/kg | Intravenous | ↓ 22% in Mean Arterial Pressure | [6] |
| Conscious Normotensive and SHR | Not specified | Oral | ↓ Mean Arterial Pressure | [1] | |
| Chloralose-anesthetized Cats | Not specified | Infusion via vertebral artery | More potent reduction in Mean Arterial Pressure compared to femoral artery infusion | [1] | |
| Buspirone | DOCA-salt Hypertensive Rats | Not specified | Chronic | Significant reduction | [7] |
| Pithed Rats | Not specified | Not specified | Dose-dependent increase | [8] | |
| Tandospirone | Spontaneously Hypertensive Rats (SHR) | 40 mg/kg (in combination with valsartan) | Not specified | Significantly improved the reduction in Systolic Blood Pressure by valsartan (B143634) | [9] |
Note on Gepirone: Preclinical studies on gepirone have primarily focused on its anxiolytic and antidepressant effects, with limited data available regarding its specific impact on blood pressure in animal models of hypertension.[10]
Discussion of Comparative Data
The available data indicate that urapidil consistently produces a hypotensive effect in various animal models of hypertension.[1][6] This is attributable to its combined central and peripheral actions.
In contrast, the effects of other 5-HT1A agonists on blood pressure appear to be more complex. Buspirone has been shown to have an antihypertensive effect in DOCA-salt hypertensive rats, yet it can also produce a pressor response in pithed rats, suggesting a more nuanced mechanism of action that may involve partial agonism at α1-adrenoceptors.[7][8]
Tandospirone has been shown to enhance the antihypertensive effect of valsartan in spontaneously hypertensive rats, suggesting a potential synergistic role in blood pressure management.[9] It is also approved in some countries for anxiety associated with primary hypertension.[11] However, its standalone effect on blood pressure in hypertensive models requires further elucidation.
Experimental Protocols
Measurement of Blood Pressure in Conscious Rats (Tail-Cuff Method)
This non-invasive method is commonly used for repeated blood pressure measurements in rats.
Protocol Details:
-
Animal Preparation: Spontaneously hypertensive rats (SHR) or other relevant strains are used. The animals are acclimatized to the experimental setup to minimize stress-induced blood pressure variations.
-
Procedure: The rat is placed in a restrainer, and its tail is passed through an inflatable cuff and a pulse sensor. The tail is often warmed to enhance the detection of the pulse.
-
Measurement: The cuff is inflated to occlude the caudal artery and then slowly deflated. The pressure at which the pulse returns is recorded as the systolic blood pressure.
-
Data Analysis: Multiple readings are taken for each animal at each time point, and the average is calculated.
Direct Blood Pressure Measurement in Anesthetized Cats
This invasive method provides continuous and accurate blood pressure readings.
Protocol Details:
-
Animal Preparation: Cats are anesthetized, typically with agents like chloralose. The trachea is intubated to allow for artificial ventilation.
-
Catheterization: A catheter is inserted into a major artery, such as the femoral or carotid artery, and connected to a pressure transducer.
-
Drug Administration: For central effect studies, drugs can be administered via the vertebral artery to target the brainstem directly.[1]
-
Data Acquisition: Arterial blood pressure is continuously recorded using a data acquisition system. Heart rate can also be derived from the pressure waveform.
Conclusion
This compound stands out among 5-HT1A agonists due to its reliable and potent antihypertensive effects, which are a result of its unique dual mechanism of action. While other 5-HT1A agonists like buspirone and tandospirone may influence blood pressure, their effects are less consistent and appear to be model-dependent. For researchers and drug development professionals, urapidil serves as a key example of a multi-target ligand that effectively modulates the cardiovascular system. Further head-to-head comparative studies are warranted to fully delineate the therapeutic potential of other 5-HT1A agonists in the management of hypertension.
References
- 1. Effects of urapidil on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Cardiovascular effects of urapidil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urapidil, a dual-acting antihypertensive agent: Current usage considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urapidil-induced hemodynamic changes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of adrenoceptor blockade and hypotension elicited by urapidil and prazosin in conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive effect of 5-HT1A agonist buspirone and 5-HT2B antagonists in experimentally induced hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of the effects of some 5-HT1A receptor agonists on the blood pressure of pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tandospirone enhances the anti-myocardial fibrosis effect of valsartan in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute and chronic effects of gepirone and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the side-effect profiles of urapidil and other alpha-blockers in research animals
A Comparative Guide for Researchers and Drug Development Professionals
The selection of an appropriate alpha-adrenergic receptor antagonist in drug development and research necessitates a thorough understanding of its side-effect profile. This guide provides a comparative analysis of the preclinical side effects of urapidil (B1196414) versus other commonly used alpha-blockers such as prazosin (B1663645), doxazosin (B1670899), and tamsulosin (B1681236). The data presented is derived from a range of studies in various research animals, offering insights into the potential adverse effects that may be encountered during preclinical evaluation.
Comparative Overview of Side-Effect Profiles
Alpha-blockers, as a class, are known to induce a range of side effects primarily related to their vasodilatory and smooth muscle relaxing properties. However, significant differences exist between individual agents due to variations in their receptor selectivity and additional pharmacological actions. Urapidil, for instance, exhibits a unique mechanism involving not only peripheral alpha-1 adrenoceptor blockade but also a central hypotensive action, which may contribute to its distinct side-effect profile, particularly concerning cardiovascular responses.[1][2][3][4][5]
Key Differentiators in Preclinical Models
-
Cardiovascular Effects: While all alpha-blockers induce hypotension, the degree of reflex tachycardia can vary. Studies in healthy male subjects suggest that urapidil may cause less of an increase in heart rate compared to doxazosin.[6] In anesthetized cats, urapidil, doxazosin, and alfuzosin (B1207546) all caused a fall in blood pressure and thoracic preganglionic sympathetic nerve activity.[7] However, urapidil's sympathoinhibitory action was noted to be delayed and weaker than the other two agents.[7] In female dogs, tamsulosin demonstrated a more uroselective profile, decreasing resting maximal urethral pressure with negligible effects on mean arterial blood pressure, whereas prazosin and urapidil's effects on urethral pressure were accompanied by decreases in blood pressure.[8]
-
Central Nervous System (CNS) Effects: Urapidil's central action, potentially mediated by serotonin (B10506) 5-HT1A receptors, contributes to its hypotensive effect and may modulate its CNS side-effect profile.[5] Prazosin has been associated with lethargy and dizziness in veterinary use.[9][10]
-
Genotoxicity and Reproductive Effects: Studies in pregnant Wistar rats have indicated that prazosin may have genotoxic effects at higher doses, causing DNA damage in hepatocytes and bone marrow cells.[11] In adult male rats, tamsulosin has been shown to decrease testicular weight and testosterone (B1683101) concentrations, suggesting potential adverse effects on the male reproductive system.[12] Animal reproduction studies with doxazosin did not show adverse developmental outcomes in rats and rabbits at doses up to 10 and 4 times the recommended human dose, respectively, though postnatal development was delayed in rats at a higher dose.[13]
-
Gastrointestinal and Other Effects: Common side effects of prazosin reported in veterinary medicine include nausea, vomiting, diarrhea, and constipation.[9][10]
Quantitative Analysis of Side Effects in Research Animals
The following tables summarize the quantitative data on the side effects of urapidil and other alpha-blockers from various preclinical studies.
Table 1: Cardiovascular Side Effects in Animal Models
| Drug | Animal Model | Dose | Key Cardiovascular Findings |
| Urapidil | Anesthetized Cats | 0.22, 0.67, 2.00 mg/kg (IV) | Dose-dependent decrease in arterial pressure.[1] |
| Anesthetized Cats | 2 mg/kg/h (IV infusion) | Greater hypotensive action than doxazosin and alfuzosin, with a delayed and weaker sympathoinhibitory action.[7] | |
| Anesthetized Female Dogs | Not specified | Dose-dependently decreased resting maximal urethral pressure, accompanied by a decrease in mean arterial blood pressure.[8] | |
| Prazosin | Anesthetized Cats | Not specified | Ineffective after cerebroventricular injection.[1] |
| Anesthetized Female Dogs | Not specified | Dose-dependently decreased resting maximal urethral pressure, accompanied by a decrease in mean arterial blood pressure.[8] | |
| Doxazosin | Anesthetized Cats | 2 mg/kg/h (IV infusion) | Caused a fall in thoracic preganglionic sympathetic nerve activity and blood pressure.[7] |
| Tamsulosin | Anesthetized Female Dogs | Not specified | Dose-dependently decreased resting maximal urethral pressure with almost no effect on mean arterial blood pressure.[8] |
| Anesthetized Male Dogs | 3-30 µg/kg (intraduodenal) | Dose-dependent inhibition of hypogastric nerve stimulation-elevated intraurethral pressure with no significant change in basal mean blood pressure.[14] |
Table 2: Reproductive and Genotoxic Side Effects in Animal Models
| Drug | Animal Model | Dose | Key Findings |
| Prazosin | Pregnant Wistar Rats | 5, 15, and 25 mg/kg (IP) | Significant genotoxic effects at the higher dose, including DNA damage and fragmentation in hepatocytes and structural chromosomal aberrations in bone marrow cells.[11] |
| Doxazosin | Pregnant Rats and Rabbits | Up to 10 and 4 times the 12 mg/day recommended human dose | No adverse developmental outcomes observed. Postnatal development was delayed in rats at a dose 8 times the 12 mg/day recommended dose.[13] |
| Tamsulosin | Adult Male Wistar Rats | 0.2 and 0.4 mg/kg/day (oral gavage for 28 days) | Significant decrease in testicular weight and plasma testosterone concentration.[12] |
Experimental Protocols
Genotoxicity Assessment of Prazosin in Pregnant Wistar Rats
-
Animal Model: Pregnant Wistar rats.
-
Drug Administration: Prazosin was administered intraperitoneally (IP) at doses of 5, 15, and 25 mg/kg body weight for a single dose in a 14-day toxicity study.[11]
-
Parameters Examined:
-
Bone Marrow Micronucleus Assay: To evaluate chromosomal damage.
-
Peripheral Blood Micronucleus Assay: To assess genotoxicity.
-
Metaphase Chromosomal Analysis: For measuring DNA damage.
-
DNA Fragmentation Test: To quantify DNA damage.
-
Histological Analysis: For assessing cytotoxicity.[11]
-
Evaluation of Tamsulosin's Effects on the Male Reproductive System in Rats
-
Animal Model: 30 adult male Wistar rats (weighing 250-300 g).
-
Experimental Groups:
-
Control group: Received distilled water.
-
Experimental group 1: Received 0.2 mg/kg/day of tamsulosin.
-
Experimental group 2: Received 0.4 mg/kg/day of tamsulosin.
-
-
Drug Administration: Oral gavage for 28 days.
-
Parameters Evaluated:
-
Serum hormone levels (testosterone, FSH).
-
Testicular histopathology (testicular weight, number of Leydig and spermatogonia cells, thickness of the germinal layer, and diameter of seminiferous tubules).[12]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Signaling pathways of urapidil and other alpha-blockers.
Caption: Workflow for assessing side effects in animal models.
Conclusion
The preclinical data indicates that while urapidil and other alpha-blockers share the common side effect of hypotension, their broader side-effect profiles exhibit notable differences. Urapidil's dual mechanism of action may contribute to a more favorable cardiovascular profile with potentially less reflex tachycardia. Prazosin has been associated with genotoxicity at high doses in pregnant rats, and tamsulosin has shown potential to affect the male reproductive system in rats. The uroselectivity of tamsulosin appears to minimize its systemic cardiovascular side effects. This comparative analysis underscores the importance of considering the unique pharmacological properties of each alpha-blocker when designing preclinical studies and anticipating potential adverse effects. Researchers and drug development professionals are encouraged to consider these findings in their selection and evaluation of alpha-adrenergic antagonists for therapeutic development.
References
- 1. Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects and interaction with adrenoceptors of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of urapidil on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urapidil-induced hemodynamic changes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the effects of doxazosin and alfuzosin with those of urapidil on preganglionic sympathetic nerve activity in anaesthetised cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of tamsulosin on resting urethral pressure and arterial blood pressure in anaesthetized female dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prazosin | VCA Animal Hospitals [vcahospitals.com]
- 10. Prazosin for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of tamsulosin on testis histopathology and serum hormones in adult rats: Experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxazosin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Pharmacological effect of tamsulosin in relation to dog plasma and tissue concentrations: prostatic and urethral retention possibly contributes to uroselectivity of tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Urapidil Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of urapidil (B1196414) hydrochloride, offering a detailed analysis of its performance against other alternatives, supported by experimental data. This guide aims to facilitate the replication of published findings by presenting detailed methodologies and clear, structured data.
Urapidil hydrochloride, a well-established antihypertensive agent, is gaining recognition for its significant anti-inflammatory properties. Primarily known for its dual mechanism of action as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, recent studies have illuminated its capacity to mitigate inflammatory responses, particularly in the context of ischemia-reperfusion injury and traumatic brain injury.[1][2][3] This guide synthesizes the available preclinical data to provide a framework for understanding and replicating these findings.
Mechanism of Anti-Inflammatory Action
Urapidil's anti-inflammatory effects are attributed to its ability to counteract oxidative stress, apoptosis, and the production of pro-inflammatory cytokines.[1][2][3] The core mechanisms identified in preclinical studies include:
-
Reduction of Oxidative Stress: Urapidil has been shown to decrease levels of malondialdehyde (MDA), total oxidant status (TOS), and the oxidative stress index (OSI).[1] Concurrently, it elevates the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and total antioxidant status (TAS).[1]
-
Inhibition of Apoptosis: The drug effectively reduces the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.
-
Modulation of Inflammatory Cytokines: Urapidil has been demonstrated to decrease the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[3][4]
While direct evidence is still emerging, the reduction in TNF-α suggests a potential role for urapidil in modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammatory gene expression.
Comparative Performance Data
While direct head-to-head studies of this compound against classic anti-inflammatory agents like dexamethasone (B1670325) in standard inflammation models are limited, existing research provides valuable insights into its efficacy. The following tables summarize the quantitative data from preclinical studies investigating the anti-inflammatory effects of urapidil.
Table 1: Effect of Urapidil on Markers of Oxidative Stress in a Rat Model of Ovarian Torsion/Detorsion Injury [1]
| Treatment Group | Total Antioxidant Status (TAS) (mmol Trolox equiv./L) | Total Oxidant Status (TOS) (μmol H2O2 equiv./L) | Oxidative Stress Index (OSI) | Malondialdehyde (MDA) (nmol/g) | Superoxide Dismutase (SOD) (U/g) |
| Sham | 2.8 ± 0.3 | 3.5 ± 0.5 | 0.13 ± 0.02 | 1.5 ± 0.2 | 150 ± 15 |
| Torsion/Detorsion (T/D) | 1.5 ± 0.2 | 8.2 ± 1.1 | 0.55 ± 0.08 | 3.8 ± 0.5 | 80 ± 10 |
| T/D + Urapidil (0.5 mg/kg) | 2.2 ± 0.3 | 5.1 ± 0.7 | 0.23 ± 0.04 | 2.1 ± 0.3 | 120 ± 12 |
| T/D + Urapidil (5 mg/kg) | 2.6 ± 0.4 | 4.2 ± 0.6 | 0.16 ± 0.03 | 1.8 ± 0.2 | 140 ± 14 |
Table 2: Effect of Urapidil on Inflammatory and Apoptotic Markers in a Rat Model of Traumatic Brain Injury [3][4]
| Treatment Group | TNF-α Immunopositivity (Optical Density) | Caspase-3 Immunopositivity (Optical Density) |
| Control | 0.15 ± 0.02 | 0.12 ± 0.02 |
| Traumatic Brain Injury (TBI) | 0.85 ± 0.10 | 0.78 ± 0.09 |
| TBI + Urapidil (0.5 mg/kg) | 0.45 ± 0.06 | 0.40 ± 0.05 |
| TBI + Urapidil (5 mg/kg) | 0.25 ± 0.04 | 0.22 ± 0.03 |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Ovarian Torsion/Detorsion Injury Model in Rats[1]
-
Animal Model: Female Wistar albino rats are utilized.
-
Surgical Procedure:
-
Anesthetize the rats.
-
Perform a midline laparotomy to expose the ovaries.
-
In the torsion/detorsion (T/D) group, induce ischemia by rotating the left ovary 720 degrees clockwise and fixing it to the abdominal wall for a 3-hour period.
-
Following the ischemic period, detorse the ovary to allow for a 3-hour reperfusion period.
-
The sham group undergoes a similar surgical procedure without the induction of torsion.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO).
-
Administer urapidil (0.5 mg/kg or 5 mg/kg) intraperitoneally 30 minutes before the detorsion (reperfusion) phase.
-
-
Sample Collection and Analysis:
-
At the end of the reperfusion period, collect ovarian tissue samples.
-
Homogenize the tissue for the analysis of oxidative stress markers (TAS, TOS, OSI, MDA, and SOD) using commercially available assay kits.
-
Traumatic Brain Injury Model in Rats[3]
-
Animal Model: Male rats are used for this model.
-
Induction of TBI:
-
Anesthetize the rats.
-
Induce traumatic brain injury using a weight-drop device or a controlled cortical impact device.
-
-
Drug Administration:
-
Administer this compound (0.5 mg/kg or 5 mg/kg) via an appropriate route (e.g., intraperitoneal or intravenous) immediately after the induction of TBI.
-
-
Immunohistochemical Analysis:
-
After a predetermined survival period (e.g., 24 hours), euthanize the animals and perfuse them with a fixative.
-
Collect brain tissue, process it for paraffin (B1166041) embedding, and cut it into sections.
-
Perform immunohistochemistry using primary antibodies against TNF-α and Caspase-3.
-
Quantify the immunopositivity using image analysis software to determine the optical density of the staining.
-
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of urapidil's anti-inflammatory action.
Caption: General experimental workflow for evaluating urapidil.
References
- 1. Urapidil alleviates ovarian torsion detorsion injury via regulating oxidative stress, apoptosis, autophagia, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urapidil - Wikipedia [en.wikipedia.org]
- 3. Urapidil as a neuroprotective agent: targeting hypoxia, inflammation, and oxidative stress in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Independent Validation of Urapidil Hydrochloride's Serotonin Receptor Binding Affinity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of urapidil (B1196414) hydrochloride to serotonin (B10506) (5-HT) receptors, benchmarked against other common alpha-1 adrenergic antagonists, prazosin (B1663645) and tamsulosin (B1681236). The data presented is collated from independent research to offer a clear perspective on the serotonergic activity of these compounds, which is often a secondary characteristic to their primary alpha-adrenergic blockade.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (expressed as Ki or IC50 values in nanomolars, nM) of urapidil, prazosin, and tamsulosin for various serotonin receptor subtypes. Lower values indicate higher binding affinity. It is important to note that the data is compiled from multiple independent studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | 5-HT1A Receptor | 5-HT1B Receptor | 5-HT2A Receptor | Reference |
| Urapidil | IC50: 400 nM | Moderate Affinity | Low Affinity | [1] |
| Prazosin | Ki: 2344.23 nM | - | - | |
| Tamsulosin | High affinity at higher doses | - | - | [2] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity for these compounds is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., urapidil) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors).
-
Test Compounds: Urapidil hydrochloride, prazosin, and tamsulosin dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl buffer containing relevant ions (e.g., MgCl₂, CaCl₂) at a physiological pH.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.
-
Instrumentation: 96-well microplates, filtration apparatus, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
A fixed volume of the prepared cell membranes.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (or vehicle for total binding control).
-
A saturating concentration of a known non-radiolabeled ligand for the receptor to determine non-specific binding.
-
-
Incubation: Incubate the microplate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Comparing the pharmacokinetic profiles of different urapidil hydrochloride formulations in rodents
A comprehensive review of publicly available scientific literature reveals a significant gap in preclinical research comparing the pharmacokinetic profiles of different oral formulations of urapidil (B1196414) hydrochloride in rodent models. Despite extensive searches for studies on immediate-release, sustained-release, and nanoparticle-based formulations, no direct comparative or even individual pharmacokinetic data in species such as rats or mice could be retrieved. The vast majority of existing research on urapidil pharmacokinetics has been conducted in human subjects.
This absence of rodent-specific data prevents a direct comparison of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) for various urapidil hydrochloride formulations in a preclinical setting. Such data is crucial for the early-stage development and optimization of drug delivery systems, providing foundational knowledge before progressing to human trials.
The available literature predominantly focuses on the clinical pharmacology of urapidil in healthy human volunteers and hypertensive patients. These studies have extensively characterized the pharmacokinetic profiles of intravenous and oral formulations, including immediate and sustained-release capsules, in humans. However, this information cannot be directly extrapolated to rodent models due to inherent physiological and metabolic differences between species.
While some studies mention the use of urapidil in rodents, they primarily investigate its pharmacodynamic and toxicological effects rather than performing a detailed analysis of its pharmacokinetic properties across different formulations.
Given the lack of available data, it is not possible to construct the requested comparison guide with supporting experimental data for different this compound formulations in rodents.
Future Research Directions
The current gap in the literature highlights a need for preclinical studies investigating the pharmacokinetics of various this compound formulations in rodent models. Such research would be invaluable for:
-
Optimizing formulation strategies to enhance oral bioavailability and achieve desired release profiles.
-
Establishing a foundational understanding of the absorption, distribution, metabolism, and excretion (ADME) of different urapidil formulations in a preclinical setting.
-
Facilitating the development of novel drug delivery systems for urapidil with improved therapeutic efficacy and patient compliance.
Researchers in the fields of pharmaceutical sciences and drug development are encouraged to address this knowledge gap.
A Note to Our Audience
We regret that we are unable to provide the specific comparative data requested at this time due to the limitations of the currently available scientific literature. We would be open to revisiting this topic should relevant preclinical data in rodent models become publicly available.
Alternatively, we could provide a comparative analysis of different this compound formulations based on the extensive data available from human pharmacokinetic studies. If this would be of interest, please let us know, and we can proceed with a new analysis focused on clinical data.
Urapidil Hydrochloride vs. Nitroglycerin in Acute Heart Failure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of urapidil (B1196414) hydrochloride and nitroglycerin, two vasodilators used in the management of acute heart failure (AHF). The information presented herein is a synthesis of data from both clinical trials and preclinical experimental models to assist researchers and drug development professionals in evaluating these two therapeutic agents.
Executive Summary
Urapidil hydrochloride and nitroglycerin are both effective in reducing blood pressure in the setting of acute heart failure, primarily through vasodilation. However, they operate via distinct mechanisms of action which translate to different physiological effects. Clinical evidence suggests that urapidil may offer advantages over nitroglycerin in improving cardiac systolic function and is associated with fewer adverse events like reflex tachycardia. Preclinical data, while not featuring direct head-to-head comparisons in a single acute heart failure model, supports the differing hemodynamic profiles of these two agents. Urapidil's dual action on peripheral α1-adrenoceptors and central 5-HT1A receptors provides a unique mechanism for afterload reduction without a significant compensatory increase in heart rate. Nitroglycerin, a nitric oxide donor, predominantly acts as a venodilator, reducing preload.
Comparative Mechanism of Action
Urapidil and nitroglycerin elicit their vasodilatory effects through different signaling pathways.
This compound is a sympatholytic antihypertensive agent with a dual mechanism of action[1][2]. It acts as a postsynaptic α1-adrenoceptor antagonist, leading to peripheral vasodilation and a reduction in systemic vascular resistance[3][4][5]. Additionally, it is an agonist at the central serotonin (B10506) 5-HT1A receptors, which contributes to a decrease in sympathetic outflow from the vasomotor center in the brainstem[4]. This central action helps to prevent reflex tachycardia, a common side effect of other vasodilators.
Nitroglycerin , on the other hand, is an organic nitrate (B79036) that acts as a prodrug for nitric oxide (NO). In vascular smooth muscle cells, nitroglycerin is metabolized to release NO, which then activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP leads to the dephosphorylation of myosin light chains and the sequestration of intracellular calcium, resulting in smooth muscle relaxation and vasodilation. Nitroglycerin has a more pronounced effect on veins than on arteries, leading to a significant reduction in cardiac preload.
Performance in Clinical Models of Acute Heart Failure
Multiple randomized controlled trials and meta-analyses have compared the efficacy and safety of urapidil and nitroglycerin in patients with acute heart failure, particularly in the context of hypertensive crises.
Table 1: Summary of Clinical Data - Urapidil vs. Nitroglycerin in Acute Heart Failure
| Parameter | Urapidil Effect | Nitroglycerin Effect | Comparative Outcome | Citations |
| Systolic Blood Pressure (SBP) | Significant Reduction | Significant Reduction | Urapidil may provide more pronounced and stable SBP reduction. | [6][7][8][9][10][11] |
| Diastolic Blood Pressure (DBP) | Reduction | Reduction | Generally comparable effects between the two drugs. | [9][10][11] |
| Heart Rate (HR) | No significant change or slight decrease | Potential for reflex tachycardia | Urapidil is less likely to cause reflex tachycardia. | [6][10] |
| Left Ventricular Ejection Fraction (LVEF) | Improvement | Less consistent improvement | Urapidil has been shown to be superior in improving LVEF in several studies. | [1][2][9][10] |
| NT-proBNP | Significant Reduction | Reduction | Urapidil may lead to a greater reduction in NT-proBNP levels. | [2][6] |
| Cardiac Index (CI) | Increase | Variable | Urapidil has been associated with a greater improvement in cardiac index. | [6][9] |
| Systemic Vascular Resistance (SVR) | Decrease | Decrease | Both drugs reduce SVR, a key component of afterload. | [6] |
| Adverse Events | Lower incidence of headache and tachycardia | Higher incidence of headache and tachycardia | Urapidil is generally better tolerated with fewer side effects. | [7] |
Performance in Preclinical Models of Acute Heart Failure
Direct comparative studies of urapidil and nitroglycerin in animal models of acute heart failure are limited. The following data is synthesized from separate studies on each drug in various preclinical models, including myocardial ischemia and induced heart failure.
Table 2: Summary of Preclinical Data - Urapidil vs. Nitroglycerin
| Parameter | Urapidil (in various models) | Nitroglycerin (in various models) | Animal Model | Citations |
| Mean Arterial Pressure (MAP) | Significant reduction | Significant reduction | Rat, Cat | [3][4][5] |
| Heart Rate (HR) | No significant change | Transient increase | Rat, Dog | [3][12][13] |
| Left Ventricular Systolic Pressure (LVSP) | Not consistently reported | Decrease | Dog | [14] |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Decrease in ischemic models | Significant decrease | Dog | [14][15] |
| Cardiac Output (CO) | Increase | Initial increase, may decrease later | Dog | [12] |
| Coronary Blood Flow | Maintained or increased | Transient increase | Dog | [13][16] |
| Myocardial Contractility (dP/dt) | Not consistently reported | Transient increase | Dog | [12] |
Note: The preclinical data should be interpreted with caution as they are not from direct comparative studies in a standardized model of acute heart failure.
Experimental Protocols
Typical Clinical Trial Protocol
A common design for clinical trials comparing urapidil and nitroglycerin in acute heart failure is a multicenter, randomized, controlled, and open-label study[6][10].
Inclusion Criteria: Typically include elderly patients (e.g., >60 years) with a diagnosis of acute heart failure and elevated blood pressure.
Intervention:
-
Urapidil Group: Intravenous infusion, with the dose titrated based on blood pressure response.
-
Nitroglycerin Group: Intravenous infusion, with the dose titrated based on blood pressure response.
Data Monitoring: Hemodynamic parameters, echocardiographic measurements (LVEF, LVEDV, etc.), and biomarkers (e.g., NT-proBNP) are monitored at baseline and at specified intervals during and after treatment[6][10].
Generalized Preclinical Model of Acute Myocardial Ischemia
Preclinical studies often utilize a model of acute myocardial ischemia to investigate the effects of therapeutic agents.
Animal Model: Commonly used animals include dogs and rats[3][14][16].
Induction of Ischemia: A common method is the ligation of a coronary artery, such as the left anterior descending (LAD) artery, to induce a localized area of myocardial ischemia[15][16].
Measurements:
-
Hemodynamics: Aortic pressure, left ventricular pressure, and heart rate are continuously monitored[14][16].
-
Cardiac Function: Left ventricular wall motion and thickness can be assessed using sonomicrometry or echocardiography[16]. Coronary blood flow can be measured using an electromagnetic flowmeter[16].
Logical Comparison of Key Attributes
Conclusion
Both this compound and nitroglycerin are valuable tools in the management of acute heart failure, particularly when associated with hypertension. The choice between these agents may depend on the specific hemodynamic profile of the patient and the desired therapeutic outcome.
-
Urapidil appears to offer a more balanced vasodilatory effect with a reduction in afterload without the detrimental effect of reflex tachycardia. Clinical data suggests it may be superior in improving left ventricular systolic function. Its dual mechanism of action presents an interesting profile for further investigation in preclinical models of heart failure.
-
Nitroglycerin remains a cornerstone of therapy, particularly for its potent and rapid reduction of preload through venodilation. This makes it highly effective in patients with pulmonary congestion. However, the potential for reflex tachycardia and the common side effect of headache should be considered.
Further head-to-head studies in standardized preclinical models of acute heart failure are warranted to more definitively delineate the comparative cardioprotective and hemodynamic effects of these two agents at the experimental level.
References
- 1. Therapeutic effects of intravenous urapidil in elderly patients with hypertension and acute decompensated heart failure: A pilot clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Intravenous Urapidil for Older Hypertensive Patients with Acute Heart Failure: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Cardiovascular effects of urapidil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects and interaction with adrenoceptors of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of urapidil on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. Urapidil, compared to nitroglycerin, has better clinical safety in the treatment of hypertensive patients with acute heart failure: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urapidil, compared to nitroglycerin, has better clinical safety in the treatment of hypertensive patients with acute heart failure: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. The nitura study--effect of nitroglycerin or urapidil on hemodynamic, metabolic and respiratory parameters in hypertensive patients with pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of nitroglycerin on cardiac function and regional blood flow distribution in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct and reflex effects of nitroglycerin on coronary and left ventricular dynamics in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental studies of the load reducing effects of nitroglycerin in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of urapidil on the performance of ischemic myocardium in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Effects of nitroglycerin on the wall thickness of left ventricle during acute ischemia--experimental echocardiographical studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Urapidil Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of urapidil (B1196414) hydrochloride is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of urapidil hydrochloride, in line with regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, gloves, and a lab coat.[1] Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2][3] In case of a spill, sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with other pharmaceutical waste, is governed by federal, state, and local regulations.[1][4] The primary governing body in the United States is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
-
Waste Identification and Segregation:
-
Identify the this compound waste. This includes expired, unused, or contaminated material.
-
Segregate it from other laboratory waste streams. It is crucial to prevent mixing with incompatible materials.
-
-
Containerization:
-
Place the this compound waste in a suitable, clearly labeled, and securely closed container.[1]
-
For facilities that categorize pharmaceutical waste, use the designated container for non-hazardous or hazardous pharmaceutical waste, as determined by your institution's waste management plan. While this compound is not explicitly listed as a P- or U-listed hazardous waste by the RCRA, institutional or state regulations may have specific requirements.
-
-
Engage a Licensed Waste Disposal Company:
-
The recommended method for the final disposal of this compound is to engage a licensed, professional waste disposal company.[1] These companies are equipped to handle and transport chemical waste in compliance with all regulations.
-
-
Recommended Disposal Method: Incineration:
-
The preferred method of destruction for this compound is incineration.[1][6]
-
A common procedure involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the active pharmaceutical ingredient.
-
-
Avoid Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain.[1][2][7] The EPA has implemented a ban on the sewering of hazardous waste pharmaceuticals by healthcare facilities.[6][8]
-
Do not dispose of this compound in the regular trash unless explicitly permitted by your institution's environmental health and safety department and local regulations, which is highly unlikely for a research-grade chemical.
-
Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [1] |
| Handling Environment | Well-ventilated area or chemical fume hood | [2][3] |
| Primary Disposal Method | Engage a licensed professional waste disposal company | [1] |
| Recommended Destruction | Chemical incineration with a combustible solvent | [1] |
| Prohibited Disposal | Do not discharge into drains or sewers | [1][2][7] |
| Governing Regulations | Federal, state, and local waste disposal regulations (e.g., EPA RCRA) | [5][6] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Essential Safety and Logistics for Handling Urapidil Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Urapidil (B1196414) hydrochloride, a peripherally acting antiadrenergic agent.[1] The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE) and Hazard Information
Urapidil hydrochloride is classified as harmful if swallowed.[2][3][4][5] It may also cause irritation to the skin, eyes, and respiratory tract.[2][4] Therefore, adherence to proper PPE protocols is critical.
Recommended Personal Protective Equipment:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2] | To prevent eye irritation from dust or splashes.[2] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact and potential irritation.[2] |
| Body Protection | Laboratory coat or impervious clothing. | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] Use in a well-ventilated area or under a chemical fume hood is advised to avoid the formation of dust and aerosols.[4][8] | To prevent respiratory tract irritation from inhalation of dust.[2][4] |
Quantitative Toxicity Data
While specific occupational exposure limits for this compound have not been established, acute toxicity data from animal studies provide insight into its potential hazards.[2][5][7]
| Species | Route of Administration | LD50 (Lethal Dose, 50%) |
| Rat | Oral | 520 mg/kg |
| Mouse | Oral | 508 - 750 mg/kg[1] |
| Rat | Intravenous | 140 - 260 mg/kg[1] |
| Mouse | Intravenous | 140 - 260 mg/kg[1] |
This data is based on urapidil base.
Standard Operating Procedures for Safe Handling
The following protocols provide step-by-step guidance for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage temperatures for the powder form are -20°C for long-term (3 years) and 4°C for short-term (2 years).[8]
-
Incompatibilities: Store away from strong oxidizing agents.[2][7]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][6]
-
PPE: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Weighing and Transfer: Avoid the formation of dust and aerosols during weighing and transfer.[6][8] Use appropriate tools and techniques to minimize dust generation.
-
Hygiene: Wash hands thoroughly after handling, and before breaks and at the end of the workday.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]
Disposal Plan
-
Waste Collection: Collect waste material in a suitable, closed container labeled for chemical waste.[2]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water.[2][4] Call a POISON CENTER or doctor if you feel unwell.[2][3][4] Never give anything by mouth to an unconscious person.[2] |
| Inhalation | Move the person to fresh air.[4][8] If breathing is difficult, give oxygen or artificial respiration.[4] Consult a physician.[2] |
| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation persists, call a physician.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[8] Continue rinsing and consult a physician.[2][4] |
Accidental Release Measures
In the event of a spill, follow the established emergency protocol. The workflow below outlines the key steps for managing a chemical spill.
Caption: Workflow for managing a chemical spill.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
